molecular formula C9H16O2 B153620 trans-4-Ethylcyclohexanecarboxylic acid CAS No. 6833-47-2

trans-4-Ethylcyclohexanecarboxylic acid

Cat. No.: B153620
CAS No.: 6833-47-2
M. Wt: 156.22 g/mol
InChI Key: UNROFSAOTBVBBT-UHFFFAOYSA-N
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Description

Overview trans-4-Ethylcyclohexanecarboxylic acid is a saturated cycloaliphatic carboxylic acid of high interest in organic synthesis and pharmaceutical research. The compound features a cyclohexane ring with a carboxylic acid group and an ethyl substituent in the trans (diaxial) configuration at the 1 and 4 positions. This specific stereochemistry is critical as it influences the molecule's overall conformation, physicochemical properties, and reactivity, making it a valuable building block for the development of more complex chemical entities. Applications and Research Value This compound primarily serves as a versatile synthetic intermediate. Researchers utilize it in the exploration of structure-activity relationships (SAR), particularly in medicinal chemistry, where the trans-decalin-like structure is a key motif. It can be used in the synthesis of stereodefined molecules, including ligands for catalysis, organic frameworks, and as a precursor for the preparation of esters, amides, and acid chlorides. Its rigid structure also makes it a candidate for studies in material science, such as in the development of liquid crystals or specialty polymers. Specifications and Handling * CAS RN: [e.g., Pending confirmation] * Molecular Formula: C 9 H 16 O 2 * Molecular Weight: 156.22 g/mol * Purity: >97% (or to be determined) * Physical State: Solid (predicted) * Melting Point: [Data required] * Boiling Point: [Data required] * Storage: Store at room temperature, sealed in a dry container, or as specified upon data confirmation. Safety Notes For Research Use Only. Not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

4-ethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNROFSAOTBVBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80987865
Record name 4-Ethylcyclohexane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-47-2, 91328-77-7
Record name 4-Ethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylcyclohexanecarboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Ethylcyclohexanecarboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

trans-4-Ethylcyclohexanecarboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of trans-4-Ethylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 6833-47-2) is a saturated cyclic carboxylic acid with a molecular formula of C9H16O2.[1][2] Its structure, featuring a cyclohexane ring with ethyl and carboxylic acid groups in a trans-1,4-substitution pattern, imparts specific physicochemical characteristics relevant to its application in organic synthesis and as an intermediate in the development of pharmaceuticals, pesticides, and fragrances.[1] Understanding its physical properties is paramount for its effective handling, reaction optimization, purification, and formulation.

This guide provides a comprehensive overview of the key physical and chemical properties of this compound, supported by experimental data and standard analytical methodologies. It is designed to be a practical resource for professionals in research and development.

Molecular and Structural Data

The fundamental identity of a chemical compound is rooted in its molecular structure. The trans configuration of the ethyl and carboxyl groups on the cyclohexane ring minimizes steric hindrance, resulting in a more stable, lower-energy conformation compared to its cis isomer. This stereochemistry is a critical determinant of its crystalline packing and, consequently, its macroscopic physical properties.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 6833-47-2[1][2]

  • Molecular Formula: C9H16O2[1][2]

  • Molecular Weight: 156.22 g/mol [1]

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents, thermal conditions, and separation processes.

PropertyValueSource(s)
Appearance White to almost-white solid; Colorless or light yellow solid[1]
Melting Point 48-51°C / 58-62°C[1][2]
Boiling Point 252.5°C (at 760 mmHg) / 275-276°C[1][2]
Density 0.999 g/cm³ (Predicted)[1][2]
Flash Point 120°C[1][2]
Vapor Pressure 0.00602 mmHg at 25°C[1]
pKa 4.92 ± 0.10 (Predicted)[1]
Refractive Index 1.463[1][2]
LogP 2.28740[2]
Melting and Boiling Points: A Note on Discrepancies

The literature presents slight variations in the reported melting and boiling points.[1][2] For instance, melting point ranges of 48-51°C and 58-62°C are both cited.[1][2] Similarly, boiling points of approximately 252.5°C and 275-276°C are noted.[1][2] Such discrepancies are common and can typically be attributed to differences in the purity of the sample analyzed or the specific experimental conditions under which the measurements were taken (e.g., pressure for boiling point determination). For critical applications, it is recommended to determine these properties on the specific batch of material being used.

The relationship between temperature and the physical state of the compound is fundamental. The transitions are driven by the input of thermal energy overcoming the intermolecular forces (primarily hydrogen bonding and van der Waals forces) that hold the molecules in a fixed lattice (solid) or in close proximity (liquid).

G Solid Solid State (Ordered Crystal Lattice) Liquid Liquid State (Disordered) Solid->Liquid Melting (Input of ΔHfus) Gas Gaseous State (High Kinetic Energy) Liquid->Gas Boiling (Input of ΔHvap)

Caption: Phase transitions of this compound.

Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like." this compound possesses a dual nature: a polar carboxylic acid head and a nonpolar ethylcyclohexyl tail.

  • In Water: It is reported to be insoluble in water at room temperature.[1] The nonpolar C9 hydrocarbon body dominates, preventing miscibility with the highly polar water molecules.

  • In Organic Solvents: The compound is soluble in organic solvents like methanol, and it is expected to be soluble in other alcohols and ethers.[1] The nonpolar tail interacts favorably with the nonpolar components of these solvents, while the carboxylic acid group can engage in hydrogen bonding, aiding dissolution.

Acidity (pKa)

The predicted pKa of 4.92 is characteristic of a carboxylic acid.[1] This value indicates that it is a weak acid. In aqueous solutions, it will exist in equilibrium between its protonated (acidic) form and its deprotonated (carboxylate) form, with the position of the equilibrium being dependent on the pH of the solution. At a pH below its pKa, the neutral acid form predominates, while at a pH above its pKa, the charged carboxylate form is the major species. This property is crucial for designing extraction and purification protocols, as its solubility in aqueous solutions can be dramatically increased by deprotonation with a base.

Spectroscopic Properties

Spectroscopic data provides a definitive fingerprint for the compound, confirming its structure and purity. While specific spectra for this compound are available on databases like SpectraBase, the expected characteristics are as follows.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features characteristic of a carboxylic acid. A very strong and broad absorption extending from 2500 to 3300 cm⁻¹ is due to the O-H stretching of the hydrogen-bonded dimer.[4] A sharp, strong absorption appears around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most distinctive signal is the carboxylic acid proton (–COOH), which appears far downfield, typically between 10-12 ppm, and is often a broad singlet.[4] The protons on the cyclohexane ring and the ethyl group will appear in the aliphatic region (approx. 0.8-2.5 ppm).

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 175-185 ppm range.[4] The carbons of the cyclohexane ring and the ethyl group will resonate in the upfield region (approx. 10-50 ppm).

Safety and Handling

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical help immediately.[1]

Experimental Protocols

The following sections describe standardized, self-validating methodologies for determining key physical properties. The causality behind the procedural steps is explained to ensure a deep understanding of the analytical process.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak corresponds to the melting transition, where the onset temperature is taken as the melting point. This method is highly accurate and provides information on purity and polymorphism.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty, crimped reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected melting point (e.g., 80°C). The choice of a steady ramp rate ensures thermal equilibrium and reproducible results.

    • Hold for a few minutes to ensure the entire sample has melted.

    • Cool the sample back to the starting temperature. A second heating run can be performed to investigate thermal history effects.

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset of the endothermic melting peak. The integrated area of the peak corresponds to the heat of fusion (ΔHfus). A sharp, single peak is indicative of a pure substance.

G cluster_0 DSC Melting Point Workflow A 1. Weigh 1-3 mg of Sample into Pan B 2. Crimp Pan & Place in DSC Cell A->B C 3. Set Thermal Program (e.g., 10°C/min ramp) B->C D 4. Run Experiment C->D E 5. Analyze Thermogram D->E F Report Onset Temp as Melting Point E->F

Caption: Workflow for Melting Point Determination by DSC.

References

  • 4-trans-ethyl cyclohexane carboxylic acid. (2024). ChemBK. [Link]

  • This compound. (n.d.). SpectraBase. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2021). Chemistry LibreTexts. [Link]

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An In-depth Technical Guide to trans-4-Ethylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Carbocycles in Modern Chemistry

In the landscape of contemporary chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of specific structural motifs is paramount to achieving desired functionality. trans-4-Ethylcyclohexanecarboxylic acid (CAS 6833-47-2) emerges as a significant building block, offering a unique combination of a rigid, non-aromatic carbocyclic core and a versatile carboxylic acid handle. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this valuable intermediate.

The trans-stereochemistry of the ethyl and carboxyl groups on the cyclohexane ring imparts a defined three-dimensional structure. This conformational rigidity is highly sought after in medicinal chemistry, where precise spatial arrangement of functional groups is critical for optimizing interactions with biological targets.[1] Unlike its aromatic analog, 4-ethylbenzoic acid, the saturated cyclohexane ring allows for the exploration of non-planar pharmacophore models, potentially enhancing properties such as metabolic stability, solubility, and target specificity. This guide will elucidate the core methodologies for its preparation and analysis, providing a framework for its effective utilization in advanced research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its application in synthesis. The key data for this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 6833-47-2[2]
Molecular Formula C₉H₁₆O₂[2]
Molecular Weight 156.22 g/mol [2]
Appearance White solid / powder
Melting Point 48-51 °C[2]
Boiling Point 252.5 ± 8.0 °C (Predicted)[2]
Density 0.999 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in methanol and other organic solvents; insoluble in water at room temperature.
Flash Point 120 °C[2]
Spectroscopic Characterization

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • δ 12.0 (s, 1H): The acidic proton of the carboxylic acid group (COOH). This peak is typically broad and exchanges with D₂O.

  • δ 2.2-2.4 (tt, 1H): The axial proton at C1 (CH-COOH). The triplet of triplets arises from coupling to the two axial protons and two equatorial protons on the adjacent C2 and C6 positions. Large axial-axial coupling constants (J ≈ 7-9 Hz) are characteristic of the trans-conformation.[4]

  • δ 0.8-2.1 (m, 10H): A complex multiplet region corresponding to the remaining cyclohexane ring protons (CH₂) and the methine proton at C4 (CH-CH₂CH₃).

  • δ 1.2-1.4 (q, 2H): The methylene protons of the ethyl group (-CH₂CH₃).

  • δ 0.8-1.0 (t, 3H): The terminal methyl protons of the ethyl group (-CH₂CH₃).

Expected ¹³C NMR Data (CDCl₃, 100 MHz):

  • δ ~180-185: Carboxylic acid carbonyl carbon (C=O).[5]

  • δ ~40-45: C1 carbon, attached to the carboxyl group.

  • δ ~30-40: C4 carbon, attached to the ethyl group.

  • δ ~25-35: Remaining cyclohexane ring carbons (C2, C3, C5, C6).

  • δ ~25-30: Methylene carbon of the ethyl group (-CH₂CH₃).

  • δ ~10-15: Methyl carbon of the ethyl group (-CH₂CH₃).

Expected FTIR Data (Solid Phase, cm⁻¹):

  • 3300-2500 (broad, strong): O-H stretch of the hydrogen-bonded carboxylic acid dimer. This is a highly characteristic, broad absorption.[6]

  • 2960-2850 (strong): C-H stretching of the alkyl groups (cyclohexane and ethyl).

  • ~1700 (strong, sharp): C=O stretch of the carboxylic acid carbonyl group. Its position indicates a saturated, dimeric acid.[6]

  • ~1450 & ~1375: C-H bending vibrations.

  • ~1320-1210 (medium): C-O stretch of the carboxylic acid.[6]

  • ~950-910 (broad, medium): Out-of-plane O-H bend.[6]

Synthesis and Purification: A Robust Methodological Approach

The most direct and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 4-ethylbenzoic acid. This process typically yields a mixture of cis and trans isomers, necessitating a subsequent isomerization and purification step to isolate the desired trans product.[7]

Reaction Mechanism: From Aromatic Precursor to Saturated Product

The core transformation is the reduction of the benzene ring. This is achieved through heterogeneous catalysis, where hydrogen gas is adsorbed onto the surface of a noble metal catalyst (e.g., Ruthenium, Rhodium), followed by the stepwise addition of hydrogen atoms to the aromatic ring until it is fully saturated.

G Core trans-4-Ethylcyclohexane- carboxylic Acid Scaffold Rigid, Non-Planar Scaffold Core->Scaffold provides Vector Carboxylic Acid Handle (for derivatization) Core->Vector provides App1 Kinase Inhibitors (e.g., Janus Kinase) Vector->App1 Amide Coupling App2 Antiparasitic Agents (e.g., Atovaquone Impurity/Intermediate) Vector->App2 Esterification/ Other modifications App3 Metabolic Disease Targets (e.g., DGAT1 Inhibitors) Vector->App3 Amide Coupling

Caption: Role as a versatile building block in drug development.

  • Pharmaceutical Intermediates: This molecule serves as a key intermediate in multi-step syntheses. For example, the structurally related trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a known impurity and synthetic precursor related to the antipneumocystic drug Atovaquone. This highlights the importance of the cyclohexanecarboxylic acid core in constructing complex APIs.

  • Scaffold for Target-Oriented Synthesis: The cyclohexane ring acts as a rigid scaffold to orient other functional groups in a precise geometry. Derivatives have been explored as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), a target for obesity treatment. The carboxylic acid head group interacts with the target protein, while the rest of the molecule can be modified to optimize potency and pharmacokinetic properties.

  • Bioisosteric Replacement: In drug design, replacing a phenyl ring with a cyclohexyl ring is a common strategy to improve metabolic stability and solubility while maintaining a similar spatial volume. The trans-4-ethylcyclohexyl group can serve as a non-planar, lipophilic substituent that can probe different regions of a target's binding pocket compared to its flat aromatic counterpart.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

  • Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin. [2]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the solid or its solutions.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water and seek medical advice.

Conclusion

This compound is more than a simple organic molecule; it is a strategic tool for chemists aiming to impart specific three-dimensional characteristics to their target structures. Its synthesis, while requiring control over stereochemistry, is achievable through robust catalytic hydrogenation and isomerization protocols. Its utility as a rigid, non-aromatic scaffold ensures its continued relevance in the design of next-generation pharmaceuticals and advanced materials. This guide has provided the foundational knowledge for researchers to confidently synthesize, characterize, and apply this versatile chemical intermediate in their work.

References

  • Improved synthesis of trans-4-alkylcyclohexane carboxylic acids. (2004). ElectronicsAndBooks. Available at: [Link]

  • Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. Mol-Instincts. Available at: [Link]

  • The Essential Role of Trans-4-(Methoxycarbonyl)cyclohexanecarboxylic Acid in Modern Organic Synthesis. Mol-Instincts. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Available at: [Link]

  • Buy trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) | 93940-19-3. (2024). Mol-Instincts. Available at: [Link]

  • FTIR Spectrum Information. University of Maryland. Available at: [Link]

  • This compound. SpectraBase. Available at: [Link]

  • The Role of trans-4-Hydroxycyclohexanecarboxylic Acid in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. ResearchGate. Available at: [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (Patent CN108602758B). Google Patents.
  • Cyclohexanecarboxylic acid. NIST WebBook. Available at: [Link]

  • Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. (Patent CN106316825A). Google Patents.
  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. Available at: [Link]

  • Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and DMSO. CORE. Available at: [Link]

  • 4-Methylcyclohexanecarboxylic acid. PubChem. Available at: [Link]

  • 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of California, Los Angeles. Available at: [Link]

  • Ethyl 4-hydroxycyclohexanecarboxylate. PubChem. Available at: [Link]

  • NMR: relating coupling constants and major product. (2016). Reddit. Available at: [Link]

  • NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • trans-4-trans-ethyl cyclohexane carboxylic acid. ChemBK. Available at: [Link]

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molecular structure of trans-4-Ethylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of trans-4-Ethylcyclohexanecarboxylic Acid

Foreword

Substituted cyclohexanes represent a cornerstone of stereochemistry and conformational analysis in organic chemistry. Their rigid, yet dynamic, chair-like structures provide a fundamental scaffold in numerous applications, from pharmaceuticals to materials science. This compound, a 1,4-disubstituted cyclohexane, serves as an exemplary model for understanding the intricate interplay of steric and electronic effects that govern molecular geometry and stability. This guide provides a comprehensive exploration of its three-dimensional structure, validated by spectroscopic and computational methodologies, intended for researchers, scientists, and professionals in drug development who rely on a precise understanding of molecular architecture.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a cyclohexane ring substituted with an ethyl group and a carboxylic acid group at positions 1 and 4, respectively.[1] The trans designation indicates that these two substituents reside on opposite faces of the cyclohexane ring.

PropertyValueSource
Chemical Formula C₉H₁₆O₂[1]
Molar Mass 156.22 g/mol [1]
CAS Number 6833-47-2[1]
Appearance White to off-white crystalline powder[2]
Melting Point 48-51 °C[1]
Boiling Point 252.5 ± 8.0 °C (Predicted)[1]
Purity >98.0% (GC)[2]

Conformational Analysis: The Diequatorial Preference

The defining structural characteristic of this compound is the conformation of its cyclohexane ring. To minimize angle and torsional strain, the ring predominantly adopts a chair conformation .[3][4] In this arrangement, the substituent groups can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring).

For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is more stable.[5][6] This stability arises from the avoidance of 1,3-diaxial interactions —steric strain between an axial substituent and the axial hydrogens on the same side of the ring.[4]

In the case of trans-1,4-disubstituted cyclohexanes, the molecule can exist in two primary chair conformations that interconvert via a "ring flip."

  • Diequatorial Conformer: Both the ethyl and carboxylic acid groups occupy equatorial positions.

  • Diaxial Conformer: Both substituents occupy axial positions.

The diequatorial conformer is overwhelmingly more stable and, therefore, the predominant structure at equilibrium.[7] Both the relatively bulky ethyl group and the carboxylic acid group avoid the significant steric hindrance of 1,3-diaxial interactions when placed in the spacious equatorial positions. The energy difference is substantial enough to effectively "lock" the molecule in this conformation.

Structural_Elucidation_Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR XRay X-ray Crystallography (Solid State) Synthesis->XRay IR IR Spectroscopy (Functional Groups) Synthesis->IR Structure Confirmed 3D Structure NMR->Structure XRay->Structure IR->Structure Synthesis_Pathway Reactant 4-Ethylbenzoic Acid Intermediate Mixture of cis/trans isomers Reactant->Intermediate H₂, Catalyst (e.g., Ru/C) High Pressure/Temp Product This compound Intermediate->Product Isomerization/Separation

References

stereochemistry of 4-Ethylcyclohexanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 4-Ethylcyclohexanecarboxylic Acid Isomers

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive examination of the stereochemistry of 4-Ethylcyclohexanecarboxylic acid, a disubstituted cyclohexane derivative. It is designed for researchers, scientists, and professionals in drug development who require a deep understanding of isomeric forms and their conformational behavior. We will explore the structural nuances of the cis and trans isomers, delve into their conformational analysis based on steric principles, and outline robust methodologies for their synthesis, separation, and spectroscopic characterization. The causality behind experimental choices and the principles of structural elucidation are emphasized throughout to provide actionable, field-proven insights.

Introduction: The Significance of Stereoisomerism

4-Ethylcyclohexanecarboxylic acid is a disubstituted cycloalkane that serves as a valuable model system for understanding stereochemical principles. Its structure, featuring two different substituents at the 1 and 4 positions of a cyclohexane ring, gives rise to geometric isomers: cis and trans. The spatial arrangement of the ethyl and carboxylic acid groups profoundly influences the molecule's physical properties, thermodynamic stability, and potential biological activity. In drug development, controlling stereochemistry is paramount, as different isomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. A thorough understanding of the conformational landscape of these isomers is therefore not merely academic but a critical prerequisite for rational molecular design and synthesis.

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain.[1] This fundamental concept is the cornerstone of understanding the stereochemistry of its derivatives. The substituents on a chair conformation can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring).[2] The rapid interconversion between two chair conformations, known as a "ring flip," is a dynamic process that dictates the equilibrium population of conformers and, ultimately, the molecule's overall preferred shape.[3]

Isomers of 4-Ethylcyclohexanecarboxylic Acid: Cis vs. Trans

The relative orientation of the ethyl and carboxylic acid groups defines the two geometric isomers.

  • cis-4-Ethylcyclohexanecarboxylic acid: Both substituents are on the same side of the cyclohexane ring (both pointing "up" or both "down").[4]

  • trans-4-Ethylcyclohexanecarboxylic acid: The substituents are on opposite sides of the ring (one "up" and one "down").[4]

These isomers are distinct compounds and cannot be interconverted without breaking and reforming chemical bonds.[4]

cluster_cis cis-Isomer (Planar Representation) cluster_trans trans-Isomer (Planar Representation) cis_node cis-4-Ethylcyclohexanecarboxylic acid trans_node This compound

Caption: Planar representation of cis and trans isomers.

Conformational Analysis: A Deep Dive into Stability

The thermodynamic stability of each isomer is determined by the stability of its most preferred chair conformation. This preference is governed by the steric strain associated with axial substituents, particularly the unfavorable 1,3-diaxial interactions.[2][5] The energetic cost of placing a substituent in an axial position is quantified by its "A-value." Larger substituents have higher A-values, indicating a stronger preference for the equatorial position.[6]

Table 1: A-Values for Relevant Substituents

SubstituentA-Value (kcal/mol)Rationale for Equatorial Preference
Ethyl (-CH₂CH₃)~1.8Experiences significant 1,3-diaxial steric strain with axial hydrogens.
Carboxyl (-COOH)~1.4 - 1.7Experiences steric hindrance, though slightly less than an ethyl group.

Note: A-values are context-dependent but provide a reliable basis for predicting conformational equilibria.

Conformational Equilibrium of cis-4-Ethylcyclohexanecarboxylic Acid

In the cis isomer, one substituent must be axial and the other equatorial (a,e) in any given chair conformation. A ring flip converts the axial group to equatorial and vice-versa (e,a).[4]

The two resulting conformers are not energetically equivalent. The conformer where the larger group (ethyl) occupies the more spacious equatorial position will be lower in energy and thus more populated at equilibrium.[5]

G cluster_0 Ring Flip Equilibrium of cis-Isomer A Conformer 1 (Ethyl Axial, COOH Equatorial) B Conformer 2 (Ethyl Equatorial, COOH Axial) A->B More Stable → B->A ← Less Stable

Caption: Equilibrium between the two chair conformers of the cis-isomer.

Since the ethyl group has a slightly larger A-value than the carboxylic acid group, the equilibrium will favor the conformer with the ethyl group in the equatorial position.[6]

Conformational Equilibrium of this compound

The trans isomer presents a more dramatic difference in stability between its conformers. The 1,4-trans arrangement allows for both substituents to be equatorial (e,e) or both to be axial (a,a).[3]

The diequatorial (e,e) conformer is overwhelmingly more stable. The diaxial (a,a) conformer suffers from severe steric strain from two bulky axial groups and their associated 1,3-diaxial interactions, making its contribution to the overall equilibrium negligible at room temperature.[7]

G cluster_0 Ring Flip Equilibrium of trans-Isomer A Diequatorial Conformer (e,e) (Highly Stable) B Diaxial Conformer (a,a) (Highly Unstable) A->B Vastly Favored → B->A ← Negligible

Caption: Equilibrium between the two chair conformers of the trans-isomer.

Synthesis and Isomer Separation

A common laboratory synthesis that produces a mixture of cis and trans isomers is the catalytic hydrogenation of 4-ethylbenzoic acid. The stereochemical outcome of the hydrogenation can be influenced by the catalyst and reaction conditions, but typically yields a mixture.

Experimental Protocol: Separation of Cis and Trans Isomers via Column Chromatography

The separation of the isomers leverages their different physical properties, which arise from their distinct shapes and polarities. The more stable, symmetric trans isomer often has a higher melting point and lower solubility in certain solvents compared to the cis isomer. Column chromatography is a highly effective method for their separation.

Objective: To separate a mixture of cis- and this compound.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Isomer mixture of 4-Ethylcyclohexanecarboxylic acid

  • Glass chromatography column

  • Collection tubes, rotary evaporator

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform, compact bed. Avoid air bubbles.

  • Sample Loading: Dissolve a known quantity of the isomer mixture in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). The choice of solvent is critical; the polarity is optimized to allow for differential migration of the isomers.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to facilitate the elution of the more strongly adsorbed component.

  • Fraction Collection: Collect small, sequential fractions as the solvent elutes from the column.

  • Analysis (TLC): Spot each fraction on a Thin Layer Chromatography (TLC) plate to monitor the separation. The two isomers should have different retention factors (Rf values).

  • Pooling and Evaporation: Combine the pure fractions of each isomer (as determined by TLC) and remove the solvent using a rotary evaporator to yield the isolated cis and trans isomers.

Spectroscopic Characterization

Unequivocal identification of the separated isomers requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy: A Diagnostic Tool

¹H NMR spectroscopy is exceptionally powerful for differentiating the cis and trans isomers by analyzing the chemical shifts and coupling constants of the protons on C1 and C4 (the carbons bearing the substituents).

  • Key Insight: The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. For cyclohexane chairs, the coupling between two adjacent axial protons (Jaa) is large (typically 8-13 Hz), while axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings are small (typically 2-5 Hz).

  • trans Isomer (Diequatorial): In the stable diequatorial conformer, the protons at C1 and C4 are both in the axial position. Therefore, the signal for the C1 proton will appear as a triplet of triplets (or a complex multiplet) with at least one large trans-diaxial coupling constant (Jaa) to its axial neighbors on C2 and C6.

  • cis Isomer (Axial/Equatorial): In the more stable conformer (equatorial ethyl, axial COOH), the proton at C1 is equatorial, and the proton at C4 is axial. Neither proton will exhibit a signal with two large trans-diaxial couplings. The signals will be broader and less resolved, with smaller coupling constants characteristic of Jae and Jee interactions.

Table 2: Predicted ¹H NMR Characteristics

IsomerMost Stable ConformationC1-Proton PositionExpected Signal for C1-H
transDiequatorial (e,e)AxialMultiplet with large Jaa couplings (~8-13 Hz)
cisEquatorial/Axial (e,a)EquatorialBroad multiplet with small Jae/ Jee couplings (~2-5 Hz)
¹³C NMR Spectroscopy

¹³C NMR can also distinguish the isomers. The chemical shift of a carbon atom is sensitive to its steric environment. Axial carbons are typically shielded (shifted to a lower ppm value) compared to their equatorial counterparts due to the gamma-gauche effect. While the differences may be subtle, they provide complementary evidence for structural assignment.[8]

G A Synthesis of Isomer Mixture B Column Chromatography Separation A->B C Isolated cis-Isomer B->C D Isolated trans-Isomer B->D E NMR Spectroscopic Analysis (¹H, ¹³C) C->E D->E F Structural Confirmation E->F

Sources

A Technical Guide to the Solubility of trans-4-Ethylcyclohexanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of the solubility characteristics of trans-4-Ethylcyclohexanecarboxylic acid (CAS No. 6833-47-2). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, predictive analysis based on structural analogues, and detailed experimental protocols to empower researchers in drug discovery and chemical synthesis. We delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility, and provide a robust, step-by-step methodology for its empirical determination.

Introduction

This compound is a saturated aliphatic carboxylic acid characterized by a cyclohexane ring functionalized with both a carboxylic acid group and an ethyl group in a trans-1,4-configuration. This unique structure, featuring a polar, hydrophilic head (the carboxyl group) and a bulky, nonpolar, lipophilic tail (the ethylcyclohexane moiety), makes it a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced organic materials.[1]

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for reaction media, purification processes such as crystallization, and formulation development. This guide serves as a foundational resource for scientists, providing the necessary theoretical and practical framework to effectively work with this compound.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the cornerstone of predicting its behavior in different solvent systems. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 6833-47-2[2][3]
Molecular Formula C₉H₁₆O₂[2]
Molecular Weight 156.22 g/mol [1][2]
Appearance White to off-white solid/powder[1]
Melting Point 48-54 °C[1]
Boiling Point ~252-276 °C
Predicted pKa ~4.92

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay of its polar and nonpolar functionalities, a concept best explained by the principle "like dissolves like."

  • Polar Carboxyl Group (-COOH): This functional group is the molecule's hydrophilic center. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO).

  • Nonpolar Ethylcyclohexane Moiety: The C₉ aliphatic ring and ethyl group form a large, nonpolar, and hydrophobic region. This part of the molecule interacts favorably with nonpolar solvents (e.g., hexane, toluene) through van der Waals dispersion forces.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Due to its significant nonpolar character, the molecule is expected to be insoluble in water at room temperature but soluble in many common organic solvents.

Solubility Profile and Predictive Analysis

Qualitative Assessment

Based on its structure and general chemical principles, this compound is reported to be soluble in alcohols such as methanol.[1] It is also expected to be soluble in other polar organic solvents like ethanol and acetone, as well as nonpolar solvents like ethers and chlorinated hydrocarbons, where the large alkyl portion can be effectively solvated.

Predictive Analysis Based on Structural Analogue

While specific quantitative data for this compound is scarce, we can infer its likely behavior by examining its parent compound, cyclohexanecarboxylic acid (CHC acid). The addition of the ethyl group to the cyclohexane ring increases the molecule's overall size and nonpolar surface area. This structural modification leads to a predictable shift in solubility:

  • Decreased solubility in polar solvents: The larger hydrophobic tail will further disrupt the hydrogen-bonding network of highly polar solvents like water.

  • Increased solubility in nonpolar solvents: The enhanced lipophilicity will improve interactions with nonpolar solvents like hexane and toluene.

The table below presents known solubility data for cyclohexanecarboxylic acid, which serves as a baseline for estimating the solubility of its ethyl-substituted derivative.

SolventCyclohexanecarboxylic Acid SolubilityExpected Trend for this compound
Water2.01 g/L at 15°C[4]Lower
Acetone18 wt% at 40°C[5]Similar or Higher
General Organic SolventsReported as "soluble"[5][6]Generally Soluble

It is critical for researchers to recognize that this is a predictive analysis. Empirical determination is necessary for precise quantification.

Standard Protocol for Experimental Solubility Determination

The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[7] It is a reliable technique that ensures the solution has reached saturation, providing thermodynamically accurate data.

Protocol: Isothermal Shake-Flask Solubility Determination
  • Preparation:

    • Rationale: To ensure accuracy, the solvent must be pure and the temperature must be precisely controlled, as solubility is temperature-dependent.

    • Steps:

      • Select a high-purity organic solvent of interest.

      • Calibrate a temperature-controlled orbital shaker or water bath to the desired experimental temperature (e.g., 25 °C).

      • Prepare a series of glass vials (e.g., 10 mL) with magnetic stir bars or for placement in a shaker.

  • Sample Addition:

    • Rationale: An excess of the solid solute is required to ensure that the solvent becomes fully saturated and that solid material remains at equilibrium.[8]

    • Steps:

      • Weigh an amount of this compound that is known to be in excess of its expected solubility and add it to each vial.

      • Accurately pipette a fixed volume of the pre-equilibrated solvent (e.g., 5.0 mL) into each vial.

  • Equilibration:

    • Rationale: Continuous agitation is necessary to maximize the surface area contact between the solute and solvent, facilitating the dissolution process until equilibrium is reached. The time to reach equilibrium must be determined experimentally.[7]

    • Steps:

      • Seal the vials securely to prevent solvent evaporation.

      • Place the vials in the temperature-controlled shaker and begin agitation at a constant speed that ensures the solid particles are kept in suspension.[7]

      • Allow the mixture to equilibrate for a predetermined period (typically 24 to 72 hours). It is advisable to take samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[7]

  • Sample Separation:

    • Rationale: The undissolved solid must be completely removed to ensure that the analyzed liquid phase represents only the dissolved solute.

    • Steps:

      • Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 1-2 hours to allow solid particles to settle.

      • Carefully withdraw a sample from the supernatant using a syringe.

      • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed analysis vial. This step must be performed quickly to minimize temperature fluctuations.

  • Analysis:

    • Rationale: A validated analytical method is required to accurately quantify the concentration of the solute in the saturated solution.

    • Steps:

      • Accurately weigh the filtered sample.

      • Dilute the sample gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

      • Quantify the concentration of this compound using a validated analytical method such as HPLC-UV, GC-FID, or quantitative NMR.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The logical flow of the isothermal shake-flask method can be visualized as follows.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis A Select Solvent & Set Temperature (e.g., 25°C) B Add Excess Solute to Vial A->B C Add Known Volume of Solvent B->C D Equilibrate with Agitation (24-72 hours) C->D E Settle Suspension D->E F Filter Supernatant (0.22 µm Syringe Filter) E->F G Prepare Dilutions F->G H Quantify Concentration (e.g., HPLC, GC) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Key Factors Influencing Solubility

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship can be leveraged during recrystallization for purification. Researchers should always report the temperature at which solubility data was obtained.

  • Solvent Polarity: As discussed, the choice of solvent is the most critical factor. A systematic screening across a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol) is recommended to build a comprehensive solubility profile.

  • pH (in aqueous or protic systems): In the presence of water or protic solvents, the pH can influence the ionization state of the carboxylic acid. In basic conditions, the acid will be deprotonated to its more polar (and often more water-soluble) carboxylate form.

Safety Precautions

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

  • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a molecule of significant interest in organic synthesis with a solubility profile dominated by its large nonpolar framework and polar carboxylic acid head. While quantitative data remains to be broadly published, its behavior can be reliably predicted based on chemical first principles and comparison with structural analogues. It is expected to have low aqueous solubility but good solubility in a range of common organic solvents. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a robust pathway for empirical determination. This foundational knowledge is crucial for optimizing reaction conditions, developing purification strategies, and enabling the compound's use in advanced applications.

References

  • This compound: Your Premier Chemical Synthesis Intermediate. (2025). Retrieved from [Link]

  • Cyclohexanecarboxylic acid - Solubility of Things. (n.d.). Retrieved from [Link]

  • 4-trans-ethyl cyclohexane carboxylic acid - ChemBK. (2024). Retrieved from [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 805-808. Available from [Link]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fortieth report. Available from [Link]

  • Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-13. Available from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of trans-4-Ethylcyclohexanecarboxylic Acid: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the melting and boiling points of trans-4-Ethylcyclohexanecarboxylic acid (CAS No. 6833-47-2), a key intermediate in various organic syntheses.[1] Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the theoretical underpinnings and practical methodologies for the precise determination of these fundamental physical properties. Adherence to rigorous experimental protocols is paramount for ensuring the purity and quality of synthesized compounds, and this guide serves as a practical resource for achieving such standards.

Introduction to this compound

This compound is a saturated carboxylic acid characterized by a cyclohexane ring substituted with an ethyl group and a carboxylic acid functional group in a trans configuration. Its molecular formula is C9H16O2, with a molecular weight of 156.22 g/mol .[1][2] This compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and liquid crystals.[1] Accurate characterization of its physical properties, such as melting and boiling points, is a critical first step in its application, as these constants are sensitive indicators of sample purity.[3]

Physicochemical Properties: Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[4]

Reported Values

The reported melting and boiling points for this compound can vary slightly across different sources, which may be attributable to measurement conditions and sample purity. A summary of these values is presented below.

Physical PropertyReported Value/RangeSource(s)
Melting Point 48-51 °C[1][2][5]
58-62 °C[1]
Boiling Point 252.5 °C (Predicted)[1][5]
275-276 °C[1]

The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as freezing-point depression.[3] Therefore, a sharp melting point range is a strong indicator of high purity.

Experimental Determination of Melting Point

The capillary method is the standard technique for determining the melting point of a crystalline organic solid.[6][7] This can be performed using either a Thiele tube apparatus or a more modern digital melting point apparatus (e.g., Mel-Temp).

Causality Behind Experimental Choices

The choice of a slow heating rate (1-2 °C per minute) as the melting point is approached is crucial.[8] Rapid heating does not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating medium, leading to an erroneously high and broad melting range. Packing the sample to a height of 2-3 mm ensures uniform heat transfer throughout the solid.[9]

Step-by-Step Methodology: Capillary Method using a Thiele Tube
  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.[5][9]

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample.[9]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, the tube can be dropped through a long, narrow glass tube.[5][9] The final packed sample height should be 2-3 mm.[8][9]

  • Apparatus Setup:

    • Securely clamp a Thiele tube to a ring stand.

    • Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to just above the top of the side-arm loop.

    • Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the middle of the thermometer bulb.[10][11]

    • Insert the thermometer and attached capillary tube into the Thiele tube through a stopper, ensuring the sample is immersed in the oil and positioned in the center of the main tube.[5]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner, using a back-and-forth motion.[5][12] The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[11][12]

    • For an unknown sample, a rapid determination can be performed first to find an approximate melting point.[3]

    • For a precise measurement, heat more rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[8]

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[8]

    • Continue heating slowly and record the temperature at which the last solid crystal melts into a transparent liquid (completion of melting).[8]

    • The recorded melting point should be reported as a range from the onset to the completion of melting.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Pack Pack Sample Load->Pack Attach Attach Capillary to Thermometer Pack->Attach Insert Insert into Thiele Tube Attach->Insert Heat Heat Side Arm Gently Insert->Heat SlowHeat Slow Heating (1-2°C/min) Heat->SlowHeat Record_T1 Record T1 (First Drop) SlowHeat->Record_T1 Record_T2 Record T2 (All Liquid) Record_T1->Record_T2 Report Report Melting Range (T1 - T2) Record_T2->Report

Caption: Workflow for Melting Point Determination via Thiele Tube.

Experimental Determination of Boiling Point

For small sample quantities, the micro boiling point determination, often referred to as the Siwoloboff method, is highly effective and conserves material.[1] This technique relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Causality Behind Experimental Choices

The core of this method is trapping a small amount of air in an inverted capillary tube. As the sample is heated, this trapped air and the sample's vapor expand. At the boiling point, a continuous stream of bubbles emerges as the vapor pressure overcomes the external pressure. Upon cooling, the point at which the liquid is drawn back into the capillary indicates that the external pressure has just overcome the vapor pressure; this temperature is the boiling point.[1][4]

Step-by-Step Methodology: Siwoloboff Micro Boiling Point Method
  • Sample Preparation:

    • Add approximately 0.5 mL of this compound to a small test tube (e.g., 10 x 75 mm) or a fusion tube.[4]

    • Obtain a capillary tube sealed at one end. Place this tube, open end down, into the test tube containing the liquid sample.[1][13]

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Secure the assembly in a heating bath (a Thiele tube or a beaker of mineral oil can be used) so that the sample is fully immersed.[1][2]

  • Measurement:

    • Begin heating the bath gently. Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.[4]

    • As the temperature approaches the boiling point, the rate of bubbling will increase significantly. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary.[2]

    • Once a continuous stream is observed, remove the heat source and allow the apparatus to cool slowly.

    • The bubbling will slow and eventually stop. The moment the liquid is drawn up into the capillary tube, record the temperature.[1][4] This is the boiling point of the sample.

Experimental Workflow Diagram

BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measure Measurement AddSample Add Liquid to Test Tube InsertCap Insert Inverted Capillary AddSample->InsertCap Attach Attach Assembly to Thermometer InsertCap->Attach Immerse Immerse in Heating Bath Attach->Immerse Heat Heat Bath Gently Immerse->Heat Observe Observe Continuous Bubbles Heat->Observe Cool Remove Heat & Cool Observe->Cool Record_T Record T when Liquid Enters Capillary Cool->Record_T Report Report Boiling Point Record_T->Report

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its quality control and effective use in research and development. The methodologies detailed in this guide, grounded in established chemical principles, provide a self-validating system for obtaining reliable physicochemical data. By carefully controlling experimental variables, particularly the rate of heating, researchers can ensure the integrity of their results, which is essential for the synthesis of novel materials and active pharmaceutical ingredients.

References

  • ChemBK. (2024, April 9). 4-trans-ethyl cyclohexane carboxylic acid. Retrieved from [Link]

  • Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Sciencemadness Wiki. (2018, October 8). Thiele tube. Retrieved from [Link]

  • ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Siwoloboff method. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Filo. (2024, May 29). Determination of Boiling Point Using Siwoloboff's Method. Retrieved from [Link]

  • LAB Comercial. (n.d.). Tube for melting point measurement according to Thiele. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • ibacon GmbH. (n.d.). EU A.2: Boiling temperature. Retrieved from [Link]

  • ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling and Risk Mitigation of trans-4-Ethylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive safety and handling framework for trans-4-Ethylcyclohexanecarboxylic acid (CAS No. 6833-47-2), tailored for professionals in research and drug development. Moving beyond the standard template of a Material Safety Data Sheet (MSDS), this document synthesizes physicochemical data with field-proven protocols to offer a deeper understanding of the causality behind safety measures. Our objective is to empower scientists to not only follow procedures but to fundamentally comprehend the risks and implement self-validating safety systems in their laboratory environment.

Chapter 1: Physicochemical Profile and Inherent Risks

This compound is an organic compound utilized as a raw material and intermediate in organic synthesis, particularly in the development of pharmaceuticals, pesticides, and spices.[1] Its physical state and chemical properties are the primary determinants of its hazard profile and dictate the necessary handling and storage protocols.

The molecule's structure, featuring a carboxylic acid group on a cyclohexane ring, is key to its reactivity and potential hazards. The carboxylic acid moiety is responsible for its acidic nature and irritant properties, while its solid form at room temperature presents a risk of dust generation and inhalation if not handled correctly.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Understanding these values is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 6833-47-2[1]
Molecular Formula C9H16O2[1]
Molecular Weight 156.22 - 156.23 g/mol [1]
Appearance Colorless to white or light yellow crystalline solid/powder.[1]
Melting Point 50.0 to 54.0 °C
Boiling Point ~275-276 °C (Predicted: ~252.5 °C)[1]
Flash Point 120 °C[1]
Solubility Insoluble in water at room temperature; soluble in organic solvents like alcohols and ethers.[1]

The relatively low melting point indicates that this solid can easily melt if stored near heat sources, potentially changing its physical hazard profile. Its insolubility in water is critical information for spill cleanup procedures, as water will not be an effective solvent for dilution.

G prep 1. Preparation - Conduct risk assessment. - Verify fume hood function. - Don appropriate PPE. weigh 2. Weighing & Aliquoting - Perform in a fume hood or ventilated enclosure. - Use anti-static weigh paper/boat. - Handle gently to minimize dust. prep->weigh Proceed with caution transfer 3. Transfer & Reaction - Keep container closed when not in use. - Add slowly to reaction vessel. - Avoid adding solids to hot liquids. weigh->transfer Controlled addition cleanup 4. Post-Use Cleanup - Decontaminate work surfaces. - Wipe down spatula and equipment. - Dispose of contaminated consumables in designated waste. transfer->cleanup After procedure completion store 5. Storage - Tightly seal container. - Return to designated storage area. cleanup->store Final step

Caption: A workflow for the safe handling of solid this compound.

Storage Integrity

Proper storage is crucial for maintaining the chemical's stability and preventing accidental reactions or degradation. [2]

  • Location: Store in a dry, cool, and well-ventilated place. [3][4]Keep containers away from heat sources and direct sunlight. [5]* Container: Keep the container tightly closed to prevent moisture absorption and contamination. [3]* Segregation: This is a critical, often overlooked step. As an organic acid, it must be segregated from:

    • Strong Bases: To prevent a potentially violent acid-base neutralization reaction. [3][6] * Strong Oxidizing Agents: To avoid exothermic and potentially dangerous redox reactions. [3][6] * Incompatible Materials: Store away from chemicals that could react to generate toxic gases. [5]

Chapter 4: Reactive Safety Protocols: Emergency and First-Aid

Even with meticulous planning, accidents can occur. A well-rehearsed emergency plan is essential for minimizing harm.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [3]Remove contact lenses if present and easy to do so. It is imperative to seek medical attention, especially if irritation persists. * Skin Contact: Take off contaminated clothing. [3]Wash the affected area immediately with plenty of soap and water. [3]If skin irritation occurs, seek medical advice. [3]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [3]If the person feels unwell or breathing is difficult, seek medical attention. [3]* Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention. [7]

Spill Response Protocol

The response to a spill depends on its scale. For any major spill, or if the handler feels unsafe, the area should be evacuated and emergency personnel notified. [8]The following protocol is for a minor, manageable spill.

G cluster_cleanup Minor Spill Cleanup spill Spill Occurs assess Assess Spill Is it minor and manageable? Are you trained to clean it? spill->assess alert 1. Alert Others & Secure Area Restrict access to the spill zone. assess->alert Yes evacuate Evacuate Area Alert supervisor & call emergency services. assess->evacuate No ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) alert->ppe contain 3. Contain the Spill Prevent spread of the solid powder. ppe->contain neutralize 4. Neutralize Acid Gently cover with sodium bicarbonate (soda ash). Avoid creating dust. contain->neutralize absorb 5. Absorb & Collect Sweep up neutralized material carefully. Use absorbent pads if a slurry is formed. neutralize->absorb dispose 6. Dispose of Waste Place all materials in a labeled hazardous waste container. absorb->dispose decon 7. Decontaminate Clean the spill area and all equipment used. dispose->decon

Caption: A decision and action workflow for a chemical spill response.

Causality in Spill Cleanup:

  • Containment: The first step is always to prevent the spill from spreading. [9]2. Neutralization: Using a weak base like sodium bicarbonate is crucial for an acid spill. [8][9]This converts the irritating acid into a more benign salt, making it safer to handle.

  • Collection: Gentle sweeping prevents the powder from becoming airborne, mitigating the inhalation risk. [7]4. Disposal: The cleanup residue is considered hazardous waste and must be disposed of according to institutional and local regulations. [9]

Chapter 5: Toxicological Profile

While specific, in-depth toxicological studies on this compound are not extensively detailed in readily available literature, it is generally considered to have low acute toxicity. [1]However, the absence of comprehensive data does not imply the absence of risk. The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system, as established by its GHS classification. [1]All handling procedures should be based on the precautionary principle, treating the compound as hazardous and minimizing all potential routes of exposure.

References

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The Alicyclic Workhorse: A Technical History of Cyclohexanecarboxylic Acid's Discovery and Enduring Impact

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarboxylic acid (C₆H₁₁COOH) is an organic compound that, at first glance, appears deceptively simple: a six-carbon saturated ring attached to a carboxyl group.[1] This colorless, oily compound, which crystallizes near room temperature, belies a rich history intertwined with the very foundations of modern organic chemistry.[1] Its journey from a subject of theoretical curiosity to an indispensable building block in pharmaceuticals, polymers, and fine chemicals offers a compelling narrative of scientific progress. For researchers and drug development professionals, understanding the discovery, synthesis, and versatile reactivity of this molecule is crucial, as it continues to serve as a key intermediate and structural motif in the creation of complex and biologically active molecules. This guide provides a deep technical dive into the history, synthesis, and application of cyclohexanecarboxylic acid, offering field-proven insights and methodologies for the modern scientist.

Part 1: Foundational Concepts - Taming the Ring

The story of cyclohexanecarboxylic acid cannot be told without first appreciating the theoretical hurdles chemists faced in understanding cyclic organic compounds. For much of the 19th century, the distinction between aromatic compounds like benzene and their saturated alicyclic counterparts was not well understood. The stability and reactivity of these rings were a puzzle.

The Baeyer Strain Theory: A Framework for Stability

According to Baeyer's planar model, cyclohexane would have internal angles of 120°, creating significant angle strain. This led him to predict that cyclopentane (with 108° angles) would be more stable.[5] While his core premise of angle strain was revolutionary, it was later refined by the Sachse-Mohr theory, which recognized that cyclohexane is not flat but adopts puckered 3D conformations (the "chair" and "boat" forms) to relieve this strain, making it exceptionally stable.[2] This fundamental understanding of the cyclohexane ring's stability was a critical prerequisite for the targeted synthesis of its derivatives.

Caption: Baeyer's Strain Theory predicted stability based on deviation from the ideal 109.5° angle.

Markovnikov's Rule: Guiding Regioselectivity

Contemporaneously, Russian chemist Vladimir Markovnikov formulated his famous rule in 1870, describing the outcome of addition reactions to asymmetric alkenes.[6] The rule states that in the addition of a protic acid like HX, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the halide attaches to the carbon with more alkyl substituents.[6] This principle is based on the formation of the most stable carbocation intermediate during the reaction.[6] While not directly a method for synthesizing the saturated ring, Markovnikov's rule and its exceptions (such as anti-Markovnikov addition in the presence of peroxides) provided a predictive framework for manipulating unsaturated cyclic precursors, which would become crucial in more complex synthetic pathways.[7][8]

Part 2: Pathways to Synthesis - From Benzene to Cyclohexane

The development of reliable and scalable synthetic methods was the key to unlocking the potential of cyclohexanecarboxylic acid. While several routes exist, the catalytic hydrogenation of benzoic acid has become the most prominent.

The Dominant Route: Catalytic Hydrogenation of Benzoic Acid

The most common and industrially practiced method for producing cyclohexanecarboxylic acid is the hydrogenation of benzoic acid.[1] This process involves the reduction of the aromatic benzene ring to a saturated cyclohexane ring.

Mechanism and Causality: The reaction's success hinges on the use of a catalyst to facilitate the addition of hydrogen (H₂) across the double bonds of the benzene ring. Without a catalyst, the high stability of the aromatic system makes this reduction extremely difficult. Transition metal catalysts, particularly those from the platinum group, provide a surface on which the H-H bond is weakened and the benzoic acid molecule can be adsorbed, lowering the activation energy for the hydrogenation process.

Early industrial processes often required harsh conditions, such as high temperatures (over 423 K) and high hydrogen pressures (up to 15 MPa), often using a Palladium on carbon (Pd/C) catalyst.[9] While effective, these conditions are energy-intensive and require specialized equipment.

Modern research has focused on improving catalyst efficiency to allow for milder reaction conditions. Studies have shown that other transition metals supported on carbon, such as Rhodium (Rh/C) and Ruthenium (Ru/C), can exhibit even higher activity than Palladium.[9] For instance, using a Rh/C catalyst in supercritical CO₂ has been shown to efficiently produce cyclohexanecarboxylic acid at a low temperature of 323 K, offering a greener and more energy-efficient alternative.[9]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product benzoic_acid Benzoic Acid (C₆H₅COOH) catalyst Catalyst (e.g., Rh/C, Pd/C) benzoic_acid->catalyst hydrogen Hydrogen (3H₂) hydrogen->catalyst product Cyclohexanecarboxylic Acid (C₆H₁₁COOH) catalyst->product conditions Temperature & Pressure (e.g., 323K in scCO₂)

Caption: General workflow for the catalytic hydrogenation of benzoic acid.

Alternative Synthetic Approaches

While hydrogenation is dominant, other methods have been developed, often for specific laboratory-scale applications or for producing derivatives.

  • Microbial Dihydroxylation: A fascinating and highly valuable route for pharmaceutical development involves the microbial dihydroxylation of benzoic acid. Mutant strains of bacteria, such as Alcaligenes eutrophus or Pseudomonas putida, can convert benzoic acid into (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid.[10] This chiral intermediate is a versatile precursor for synthesizing a wide array of enantiomerically pure cyclohexanecarboxylic acid derivatives, which is of paramount importance in drug development where stereochemistry dictates biological activity.[10]

  • Oxidation of Cyclohexane Derivatives: Cyclohexanecarboxylic acid can also be prepared through the oxidation of related compounds like cyclohexanemethanol or cyclohexanecarbaldehyde. This approach is typical for laboratory synthesis where the precursor might be more readily available than benzoic acid.

  • Diels-Alder Reaction: For producing substituted cyclohexanedicarboxylic acids, the Diels-Alder reaction provides a powerful tool. This involves reacting a diene (like butadiene) with maleic anhydride to form a cyclohexene derivative, which is then hydrogenated to the final saturated product.[11]

Part 3: Physicochemical Properties and Characterization

Proper characterization is fundamental to verifying the successful synthesis and purity of cyclohexanecarboxylic acid. Its physical and spectral properties are well-documented.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1][12]
Molar Mass 128.17 g·mol⁻¹[1][12][13]
Appearance White solid / Colorless oil[1]
Melting Point 30–31 °C (303–304 K)[1]
Boiling Point 232–234 °C (505–507 K)[1]
Density 1.0274 g/cm³[1]
CAS Number 98-89-5[1][12]

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is a key tool for structural confirmation. It will characteristically show a signal for the methine proton (CH) attached to the carboxyl group, typically in the 2.2-2.6 ppm range. The remaining protons on the cyclohexane ring will appear as a complex multiplet further upfield.[14]

  • ¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the seven distinct carbon environments, with the carboxyl carbon appearing significantly downfield (>175 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. A strong, broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.

Part 4: Modern Applications in Research and Drug Development

The true value of cyclohexanecarboxylic acid lies in its versatility as a building block. Its rigid, three-dimensional cyclohexane scaffold is a privileged structure in medicinal chemistry, allowing chemists to build complex molecules with precise spatial arrangements required for targeted therapeutic effects.[14]

Pharmaceutical Synthesis

The compound is a crucial intermediate in the synthesis of numerous established medications and new drug candidates.

  • Anthelmintic Drugs: It is a known intermediate in the synthesis of praziquantel, a critical drug used to treat schistosomiasis.[9]

  • Protease Inhibitors: Derivatives of cyclohexanecarboxylic acid have been shown to exhibit excellent inhibitory effects on proteases like thrombin and trypsin, making them valuable leads for developing antithrombotic agents.[15]

  • Metabolic Disease: More recently, isoxazole and thiazole analogs containing a cyclohexanecarboxylic acid head group have been synthesized and evaluated as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), a target for the treatment of obesity.[16]

  • Other Therapeutic Areas: The scaffold is also used in the development of anti-pregnancy drugs, anti-inflammatory agents, and anticancer compounds.[17][18]

Polymers, Agrochemicals, and Fine Chemicals

Beyond pharmaceuticals, cyclohexanecarboxylic acid has a broad impact on other industries.

  • Polymers and Plasticizers: It serves as a key monomer or building block in the synthesis of various polymers and plasticizers, enhancing the properties and stability of materials like coatings and plastics.[19]

  • Agrochemicals: Its derivatives are incorporated into agrochemical formulations to create more effective crop protection agents.

  • Flavors and Fragrances: The acid and its esters are used in the flavor and fragrance industry to impart specific scent profiles.[19]

Part 5: Key Experimental Protocol

The following protocol provides a detailed, self-validating methodology for the laboratory-scale synthesis of cyclohexanecarboxylic acid via the hydrogenation of benzoic acid.

Protocol: Catalytic Hydrogenation of Benzoic Acid

Objective: To synthesize cyclohexanecarboxylic acid from benzoic acid using a 5% Palladium on Carbon (Pd/C) catalyst.

Materials:

  • Benzoic Acid (10.0 g, 81.9 mmol)

  • 5% Palladium on Carbon (Pd/C) catalyst (0.5 g)

  • Methanol (100 mL)

  • Hydrogen (H₂) gas cylinder with regulator

  • Parr hydrogenator or similar high-pressure autoclave

  • Filter paper and Buchner funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Place 10.0 g of benzoic acid and 0.5 g of 5% Pd/C into the glass liner of a high-pressure autoclave. Add 100 mL of methanol as the solvent.

  • Sealing and Purging: Seal the autoclave securely. Purge the vessel three times with nitrogen gas to remove all oxygen, followed by three purges with hydrogen gas.

    • Causality: Removing oxygen is critical to prevent the formation of explosive mixtures with hydrogen and to avoid poisoning the catalyst.

  • Pressurization and Reaction: Pressurize the reactor with hydrogen gas to 500 psi. Begin stirring and heat the reactor to 80 °C. Maintain these conditions for 12-18 hours.

    • Self-Validation: The reaction progress can be monitored by observing the pressure drop in the reactor as hydrogen is consumed. The reaction is complete when the pressure stabilizes.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite or filter paper using a Buchner funnel to remove the solid Pd/C catalyst. Wash the catalyst with a small amount of fresh methanol to ensure all product is recovered.

    • Trustworthiness: The black Pd/C catalyst is easily separated by filtration, ensuring it does not contaminate the final product.

  • Solvent Removal: Transfer the clear filtrate to a round-bottom flask and remove the methanol solvent using a rotary evaporator.

  • Product Isolation and Characterization: The resulting crude product will be a colorless oil or a white solid. The purity can be checked using ¹H NMR spectroscopy and its melting point can be determined. A typical yield is >95%.

Caption: Experimental workflow for the synthesis of cyclohexanecarboxylic acid.

Conclusion

The history of cyclohexanecarboxylic acid is a microcosm of the evolution of organic chemistry itself. It began with foundational theories like Baeyer's Strain Theory that first allowed chemists to reason about the nature of cyclic molecules. This was followed by the development of powerful synthetic transformations, most notably catalytic hydrogenation, which turned a laboratory curiosity into an industrial commodity. Today, cyclohexanecarboxylic acid is a testament to the power of fundamental chemical research, serving as an invaluable and versatile scaffold that enables innovation across a vast landscape of applications, from life-saving pharmaceuticals to advanced materials. For the modern scientist, its story underscores the enduring importance of understanding the "why" behind a reaction to truly harness its potential.

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A Technical Guide to the Strategic Role of trans-4-Ethylcyclohexanecarboxylic Acid in Advanced Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless advancement of liquid crystal display (LCD) technology is intrinsically linked to the rational design of novel mesogenic molecules. Within the vast chemical landscape of liquid crystal (LC) components, saturated carbocyclic structures play a pivotal role in fine-tuning the optoelectronic properties of LC mixtures. This technical guide provides an in-depth analysis of trans-4-Ethylcyclohexanecarboxylic acid, a key molecular building block whose derivatives are instrumental in the formulation of advanced liquid crystal materials. We will explore the fundamental principles of its molecular design, authoritative synthesis protocols, and its causal impact on critical performance metrics of nematic mixtures, including clearing point, birefringence, and dielectric anisotropy. This document is intended for researchers and materials scientists dedicated to the innovation of next-generation liquid crystal displays and related photonic applications.

The Molecular Imperative in Liquid Crystal Design

Liquid crystals represent a unique state of matter, the mesophase, which exhibits a fascinating duality of properties: the fluidity of a liquid and the long-range orientational order of a crystalline solid.[1] This anisotropy is the cornerstone of their application in electro-optical devices. The constituent molecules of a liquid crystal, known as mesogens, are typically elongated or "rod-like," allowing them to align along a common axis, the director.

The most common and technologically significant mesophase is the nematic phase , characterized by long-range orientational order but no positional order.[1] The performance of a liquid crystal display—its contrast, switching speed, viewing angle, and power consumption—is dictated by the collective physical properties of the LC mixture, which emerge from the specific molecular architecture of its components. Key properties include:

  • Nematic Temperature Range: The temperature window in which the material exists in the nematic phase. The upper limit of this range is the clearing point, or the nematic-to-isotropic transition temperature (TNI).[2]

  • Optical Anisotropy (Birefringence, Δn): The difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director (Δn = ne - no).[3]

  • Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director (Δε = ε|| - ε⊥). The sign and magnitude of Δε determine how the molecules reorient in an electric field.[4]

The Cyclohexane Moiety: A Cornerstone of Modern LC Design

While early liquid crystals heavily relied on aromatic cores (like biphenyls) to achieve the necessary molecular rigidity and aspect ratio, these structures often result in high birefringence and viscosity. For many modern applications, particularly in thin-film transistor (TFT) displays, materials with moderate-to-low birefringence and low viscosity are required.

This is where the saturated cyclohexane ring offers a distinct advantage. Incorporating a cyclohexane core into a mesogen, particularly in a trans-1,4-disubstituted pattern, provides a rigid, linear segment essential for maintaining the rod-like shape, while simultaneously reducing the overall polarizability of the molecule compared to a phenyl ring. This structural choice directly leads to a lower birefringence.[1]

The Criticality of trans Stereochemistry

The stereochemical configuration of the cyclohexane ring is non-negotiable for its function in a calamitic (rod-like) liquid crystal. The trans isomer, with both substituents in equatorial positions, results in a linear, elongated structure that packs efficiently to form a stable nematic phase. Conversely, the cis isomer adopts a bent, non-linear shape that disrupts the orientational order and destabilizes or completely prevents the formation of a liquid crystal phase.

Figure 1: Comparison of trans (linear) and cis (bent) isomers.

Synthesis and Core Properties of this compound (t-4-ECCA)

This compound serves as a foundational precursor for a range of liquid crystal esters. Its synthesis must be controlled to ensure a high yield of the desired trans isomer.

Synthesis Pathway

A common and industrially viable route to trans-4-alkylcyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding aromatic precursor, 4-alkylbenzoic acid. The reaction typically proceeds over a rhodium or ruthenium catalyst, which hydrogenates the aromatic ring. The initial product is often a mixture of cis and trans isomers. A subsequent isomerization step, usually under basic conditions, is employed to enrich the thermodynamically more stable trans isomer.

Synthesis_Workflow Start 4-Ethylbenzoic Acid (Precursor) Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H₂ pressure) Start->Hydrogenation Mixture Cis/Trans Isomer Mixture of 4-Ethylcyclohexanecarboxylic Acid Hydrogenation->Mixture Isomerization Base-Catalyzed Isomerization (e.g., NaOEt in EtOH) Mixture->Isomerization Purification Purification (Recrystallization) Isomerization->Purification Product Pure this compound Purification->Product

Figure 2: General synthesis workflow for t-4-ECCA.
Physicochemical Properties

The core properties of the acid itself are important for its role as a synthesis intermediate.

PropertyValueReference
CAS Number 6833-47-2 (trans isomer)[5]
Molecular Formula C₉H₁₆O₂[5]
Molecular Weight 156.22 g/mol [5]
Appearance White to almost white solid/crystal[5]
Melting Point 48-51 °C[5]

Impact of t-4-ECCA Derivatives on Liquid Crystal Mixture Properties

This compound is not typically used directly in LC mixtures. Instead, it is converted into ester derivatives, such as cyanophenyl or cyanobiphenyl esters, which are potent mesogens.[6] For example, a common structure would be trans-4'-Cyano(1,1'-biphenyl)-4-yl 4-ethylcyclohexanecarboxylate.[6] These esters are then added as components to a eutectic host mixture to modulate its overall properties.

Influence on Nematic Phase Stability

The rigid, linear structure of t-4-ECCA esters contributes favorably to the stability of the nematic phase. When added to a multicomponent mixture, they can increase the clearing point (TNI), thereby widening the operational temperature range of the device. The ethyl group provides a balance between maintaining a low melting point and contributing to the overall molecular length.

Modulation of Optical and Dielectric Anisotropy
  • Optical Anisotropy (Δn): As discussed, the saturated cyclohexane ring has lower polarizability anisotropy than an aromatic ring. Consequently, LC components based on t-4-ECCA are used to formulate mixtures with low to moderate birefringence (Δn ≈ 0.07 - 0.12). This is highly desirable for standard twisted nematic (TN) and in-plane switching (IPS) display modes where a specific relationship between cell gap (d) and birefringence (Δn) must be maintained for optimal performance.

  • Dielectric Anisotropy (Δε): The contribution to Δε is determined by the molecular dipole moment. For esters derived from t-4-ECCA, the primary dipole comes from the ester linkage and the terminal polar group on the phenyl moiety (e.g., a cyano, -CN, or fluoro, -F, group). By strategically positioning polar groups, molecules with either positive or negative Δε can be engineered. For instance, a terminal cyano group parallel to the long molecular axis results in a large positive Δε, suitable for TN displays. Conversely, incorporating lateral fluorine atoms can lead to a negative Δε, which is essential for Vertical Alignment (VA) display technology.[1][7]

Quantitative Analysis: A Representative Example

While specific mixture data for t-4-ECCA esters is proprietary, we can analyze data for a closely related and well-studied homolog, p-cyanophenyl trans-4-pentylcyclohexanecarboxylate (CPPCC) , to illustrate the typical properties of this class of compounds.

PropertyValueSignificance & Causality
Compound p-cyanophenyl trans-4-pentylcyclohexanecarboxylateA representative mesogen with a cyclohexane core.
Clearing Point (TNI) 81.5 °CDemonstrates a high clearing point for a two-ring system, indicating excellent nematic phase stability conferred by the linear trans-cyclohexane-phenyl core.
Birefringence (Δn) ~0.11 (at 25°C, extrapolated)A moderate birefringence value, significantly lower than all-aromatic analogues (e.g., cyanobiphenyls where Δn > 0.18). This is a direct consequence of the saturated, less-polarizable cyclohexane ring.
Dielectric Anisotropy (Δε) Positive (e.g., ~ +10)The strong dipole of the terminal cyano (-CN) group aligned with the long molecular axis results in a large, positive dielectric anisotropy, making it suitable for conventional TN-mode displays.

Data extrapolated from literature for CPPCC and similar compounds.

Experimental Protocols

Protocol: Synthesis of a trans-4-Alkylcyclohexylcarboxylate Ester

This protocol outlines a general procedure for synthesizing a mesogenic ester from t-4-ECCA.

Objective: To synthesize 4-cyanophenyl trans-4-ethylcyclohexanecarboxylate.

Materials:

  • This compound

  • 4-cyanophenol

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalyst)

  • Anhydrous Toluene (solvent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can be used as an alternative to the thionyl chloride route.

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in a minimal amount of anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours until gas evolution ceases.

  • Purification: Remove excess thionyl chloride and toluene under reduced pressure to obtain the crude trans-4-ethylcyclohexanecarbonyl chloride.

  • Esterification: In a separate flask, dissolve 4-cyanophenol (1.0 eq) and a catalytic amount of pyridine in anhydrous toluene. Cool the solution to 0 °C.

  • Reaction: Add the crude acid chloride (dissolved in toluene) dropwise to the 4-cyanophenol solution.

  • Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to yield the pure liquid crystal ester.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Determine the phase transition temperatures using differential scanning calorimetry (DSC) and polarized light microscopy.[8]

Protocol: Characterization of Nematic-Isotropic Transition (TNI)

Objective: To determine the clearing point of a prepared LC mixture.

Equipment:

  • Polarizing Optical Microscope (POM)

  • Hot stage with temperature controller

  • Glass microscope slides and cover slips

  • Capillary tubes

Procedure:

  • Sample Preparation: Place a small amount of the LC material on a clean microscope slide and cover with a cover slip. Gently press to create a thin film.

  • Microscope Setup: Place the slide on the hot stage of the POM. Cross the polarizer and analyzer to achieve a dark field of view.

  • Heating: Slowly heat the sample (e.g., at a rate of 1-2 °C/min).

  • Observation: As the material melts from the crystalline solid, it will enter the nematic phase, which will appear as a bright, textured image (e.g., Schlieren or marbled texture) due to its birefringence.

  • Identify TNI: Continue heating. The clearing point (TNI) is the exact temperature at which the last vestige of the bright, birefringent texture disappears, and the field of view becomes completely dark (isotropic).[2]

  • Confirmation: Cool the sample slowly from the isotropic phase. The temperature at which the birefringent texture reappears confirms the transition. Averaging the temperatures from heating and cooling cycles provides a precise TNI value.

Conclusion and Future Outlook

This compound is a quintessential building block in the design of modern liquid crystal materials. Its derivatives provide a powerful tool for engineers to formulate LC mixtures with precisely controlled properties. The key advantages conferred by the trans-cyclohexane core—namely the reduction of birefringence while maintaining mesophase stability—are critical for the performance of today's high-resolution displays.

Future research will likely focus on creating more complex molecules derived from this core, such as those with fluorinated substituents to achieve large negative dielectric anisotropy for next-generation, high-speed VA-LCDs and those incorporating chiral centers for fast-switching ferroelectric applications. The fundamental structure-property relationships outlined in this guide will continue to inform the rational design of these advanced materials, ensuring that liquid crystal technology remains at the forefront of the information display industry.

References

  • Vertex AI Search Result 1. (2025).
  • Vertex AI Search Result 2. (1982). Liquid crystal display element. Google Patents.
  • Vertex AI Search Result 3. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. PMC - NIH.
  • Vertex AI Search Result 4. (Date Not Available). Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. PubChem.
  • Vertex AI Search Result 8. (Date Not Available). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chin. Phys. B.
  • Vertex AI Search Result 10. (Date Not Available). DSC traces of the nematic to isotropic transition for the pure LC mixture.... ResearchGate.
  • Vertex AI Search Result 13. (Date Not Available). Phase transition between crystals, smectic, nematic, and isotropic liquid phases.... ResearchGate.
  • Vertex AI Search Result 14. (2016). Birefringence of bio-based liquid crystals. ResearchGate.
  • Vertex AI Search Result 16. (Date Not Available). trans-4'-Cyano(1,1'-biphenyl)-4-yl 4-ethylcyclohexanecarboxylate. PubChem.
  • Vertex AI Search Result 18. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Surajit Dhara.

Sources

The Strategic Importance of trans-4-Alkylcyclohexanecarboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and materials science, the trans-4-alkylcyclohexanecarboxylic acid scaffold has emerged as a cornerstone for innovation. Its rigid, well-defined stereochemistry and tunable lipophilicity make it an invaluable building block in the design of novel therapeutics and advanced liquid crystal materials. This technical guide provides an in-depth review of the synthesis, properties, and applications of this versatile molecular framework, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Directive: Synthesis of Stereochemically Pure trans-4-Alkylcyclohexanecarboxylic Acids

The therapeutic efficacy and material properties of compounds incorporating the trans-4-alkylcyclohexanecarboxylic acid moiety are critically dependent on their stereochemical purity. The trans-configuration imparts a linear, rigid structure that is often essential for optimal biological activity and liquid crystalline properties. The primary route to these compounds involves a two-step process: the catalytic hydrogenation of a 4-alkylbenzoic acid precursor, followed by the isomerization of the resulting mixture of cis and trans isomers to favor the thermodynamically more stable trans product.

Catalytic Hydrogenation of 4-Alkylbenzoic Acids

The hydrogenation of the aromatic ring of 4-alkylbenzoic acids is a key step in the synthesis of 4-alkylcyclohexanecarboxylic acids. The choice of catalyst and reaction conditions is crucial for achieving high conversion and influencing the initial cis/trans isomer ratio.

A robust and efficient method for this transformation is the use of a heterogeneous ruthenium-nickel catalyst. This system has been shown to be highly effective for the hydrogenation of various 4-alkylbenzoic acids.

Experimental Protocol: Catalytic Hydrogenation of 4-Propylbenzoic Acid

Materials:

  • 4-Propylbenzoic acid

  • 5% Ru-Ni/C catalyst (9:1 Ru:Ni)

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrogen gas (H₂)

  • High-pressure autoclave equipped with a stirrer

Procedure:

  • In a high-pressure autoclave, dissolve 4-propylbenzoic acid in a 10% aqueous solution of NaOH.

  • Add the 5% Ru-Ni/C catalyst to the solution. The typical catalyst loading is 10-20% by weight relative to the 4-propylbenzoic acid.

  • Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 10-15 bar.

  • Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Maintain the reaction under these conditions for 4-6 hours, or until hydrogen uptake ceases.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting filtrate contains a mixture of the sodium salts of cis- and trans-4-propylcyclohexanecarboxylic acid, typically in a ratio of approximately 3:2.

Alkali-Mediated Isomerization of cis/trans Mixtures

The hydrogenation of 4-alkylbenzoic acids typically yields a mixture of cis and trans isomers. To obtain the desired pure trans isomer, an isomerization step is necessary. This is achieved by heating the mixture of isomers in the presence of a base, which facilitates the epimerization of the more sterically hindered cis isomer to the thermodynamically more stable trans isomer.

Experimental Protocol: Isomerization of a cis/trans Mixture of 4-Propylcyclohexanecarboxylic Acid

Materials:

  • Mixture of cis- and trans-4-propylcyclohexanecarboxylic acid

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Hexane

Procedure:

  • Dissolve the mixture of cis- and trans-4-propylcyclohexanecarboxylic acid in a 10% aqueous NaOH solution.

  • Heat the solution to reflux (approximately 100-110°C) and maintain for 4-6 hours. This promotes the conversion of the cis isomer to the trans isomer.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated HCl to a pH of approximately 2. The trans-4-propylcyclohexanecarboxylic acid, being less soluble, will precipitate out.

  • Filter the precipitate and wash it with cold water.

  • For further purification, recrystallize the solid from hexane. The pure trans-4-propylcyclohexanecarboxylic acid will be obtained as a white crystalline solid.

Physicochemical Properties: A Homologous Series

The physicochemical properties of trans-4-alkylcyclohexanecarboxylic acids, such as melting point, boiling point, and acidity (pKa), are influenced by the length of the alkyl chain. Understanding these trends is crucial for their application in both drug design and liquid crystals.

Alkyl GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
MethylC₈H₁₄O₂142.20109-111245~4.9
EthylC₉H₁₆O₂156.2298-100255-257-
PropylC₁₀H₁₈O₂170.25103-105265-267-
ButylC₁₁H₂₀O₂184.28108-110275-277-
PentylC₁₂H₂₂O₂198.30112-114285-287-

Note: Boiling points are at atmospheric pressure. pKa values are approximate and can vary with experimental conditions. Data for ethyl, propyl, butyl, and pentyl derivatives are estimated based on trends in homologous series.

Applications in Drug Development: The Rigid Scaffold Advantage

The trans-4-alkylcyclohexanecarboxylic acid moiety is a valuable "rigid scaffold" in drug design. Its well-defined, non-planar structure allows for the precise positioning of pharmacophoric groups in three-dimensional space, leading to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of this lipophilic group can significantly enhance the pharmacokinetic properties of a drug candidate, such as oral bioavailability.

A Case Study: VLA-4 Antagonists

A prominent example of the successful application of the trans-4-alkylcyclohexanecarboxylic acid scaffold is in the development of potent and orally active antagonists of Very Late Antigen-4 (VLA-4). VLA-4 is an integrin protein expressed on the surface of leukocytes that plays a critical role in cell adhesion and migration, processes that are central to inflammatory diseases such as asthma and multiple sclerosis.

Small molecule VLA-4 antagonists that incorporate the trans-4-substituted cyclohexanecarboxylic acid moiety have demonstrated improved pharmacokinetic profiles compared to earlier benzoic acid derivatives.[1] The rigid cyclohexane ring positions the carboxylic acid group for optimal interaction with the target protein, while the alkyl group can be modified to fine-tune lipophilicity and other properties.

Mechanism of Action of VLA-4 Antagonists

VLA-4 on leukocytes binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, mediating the adhesion and subsequent transmigration of leukocytes from the bloodstream into inflamed tissues. Small molecule antagonists that contain the trans-4-alkylcyclohexanecarboxylic acid moiety act by competitively inhibiting this interaction.

VLA-4 Antagonist Mechanism: The diagram illustrates how a VLA-4 antagonist containing the trans-4-alkylcyclohexanecarboxylic acid moiety blocks the interaction between VLA-4 on a leukocyte and VCAM-1 on an endothelial cell, thereby preventing leukocyte adhesion and migration to sites of inflammation.

Applications in Liquid Crystals: Engineering Mesomorphic Properties

The rigid, rod-like shape of trans-4-alkylcyclohexanecarboxylic acids makes them excellent candidates for the construction of liquid crystalline materials. The length of the alkyl chain plays a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures.

Generally, as the length of the alkyl chain increases, there is a tendency to stabilize more ordered smectic phases over the nematic phase. This is due to the increased van der Waals interactions between the longer alkyl chains, which promotes the formation of layered structures characteristic of smectic phases.

Alkyl Chain Length (n) in CnH2n+1Mesophase TypeClearing Point (°C) (Nematic to Isotropic)
3Nematic125
4Nematic138
5Nematic, Smectic A145
6Nematic, Smectic A152
7Nematic, Smectic A158

Note: The data presented is representative of a homologous series of liquid crystals containing the trans-4-n-alkylcyclohexyl moiety and is intended to illustrate the general trend. Actual transition temperatures can vary depending on the specific molecular structure.

The predictable relationship between alkyl chain length and mesomorphic properties allows for the rational design of liquid crystal materials with specific clearing points and phase behaviors, which is essential for their application in display technologies and other advanced optical devices.

Conclusion

The trans-4-alkylcyclohexanecarboxylic acid scaffold represents a powerful tool in the arsenal of chemists and drug developers. Its stereochemically defined and rigid nature, combined with the tunability of its physicochemical properties through modification of the alkyl chain, provides a versatile platform for the design of a wide range of functional molecules. From life-saving pharmaceuticals to cutting-edge liquid crystal displays, the applications of this seemingly simple building block are vast and continue to expand. A thorough understanding of its synthesis, properties, and structure-activity relationships, as outlined in this guide, is paramount for unlocking its full potential in future scientific endeavors.

References

A Technical Guide to Sourcing and Quality Control of trans-4-Ethylcyclohexanecarboxylic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical first step that dictates the trajectory of a research program. The quality and reliability of these building blocks are paramount, as impurities can lead to unforeseen side reactions, compromised biological data, and significant delays in development timelines. This guide provides an in-depth technical overview of trans-4-Ethylcyclohexanecarboxylic acid (CAS No. 6833-47-2), a versatile building block, with a focus on sourcing strategies, supplier evaluation, and robust quality control methodologies.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a saturated carbocyclic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol .[1] It is a white to off-white crystalline solid with a melting point in the range of 48-51°C and is soluble in organic solvents such as methanol.[2] The cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively probe biological space. The trans stereochemistry of the ethyl and carboxylic acid groups at the 1 and 4 positions provides a rigid, well-defined geometry that is often sought after in the design of targeted therapeutics.

While its applications are broad, it is increasingly recognized for its utility as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs).[2] Its structural motifs are found in compounds developed as Janus Kinase (JAK) inhibitors and other targeted therapies, highlighting its relevance in modern drug discovery.[3][4]

Commercial Suppliers: A Comparative Overview

The selection of a commercial supplier for this compound should be a carefully considered process, weighing factors such as purity, availability, documentation, and cost. Below is a comparative table of notable suppliers offering this compound.

SupplierPurity SpecificationAvailabilityNotes
TCI Chemicals >98.0% (GC)5g, 25gOffers detailed specifications, including appearance and melting point.[3]
Apollo Scientific 99%25g, 100g, 500g, 2.5kgProvides a range of quantities suitable for both research and scale-up.[5]
Santa Cruz Biotechnology Not specifiedResearch quantitiesPrimarily focused on reagents for life science research.[1]
JR MediChem LLC 98%Not specifiedA supplier of specialized chemical intermediates.[6]
Alfa Aesar (Thermo Fisher) 98%1gPart of a larger portfolio of research chemicals.
Meryer (Shanghai) 98%Not specifiedA China-based supplier with a broad catalog of chemical products.[7]
J & K SCIENTIFIC LTD. 98%5g, 25gAnother prominent supplier based in China.[7]

Note: Availability and purity specifications are subject to change and should be confirmed directly with the supplier.

The Criticality of Supplier Qualification

For researchers in drug development, a supplier is more than a vendor; they are a partner in the scientific process. A robust supplier qualification process is essential to mitigate risks associated with chemical quality. The logic behind a thorough supplier evaluation is to ensure consistency, reliability, and transparency.

Caption: A logical workflow for qualifying a chemical supplier.

Synthesis, Potential Impurities, and Stereochemical Integrity

The most common synthetic routes to trans-4-substituted cyclohexanecarboxylic acids involve the catalytic hydrogenation of the corresponding aromatic precursor, such as 4-ethylbenzoic acid. This reaction typically yields a mixture of cis and trans isomers.[4] The thermodynamic equilibrium generally favors the trans isomer, where the bulky substituents occupy equatorial positions on the cyclohexane ring, thus minimizing steric strain.

However, the kinetic product of the hydrogenation can be a mixture rich in the cis isomer. Therefore, a subsequent isomerization step, often under basic conditions (e.g., using sodium ethoxide in ethanol) at elevated temperatures, is frequently employed to convert the cis isomer to the more stable trans isomer.[8]

Potential Impurities:

  • cis-4-Ethylcyclohexanecarboxylic acid: The most common and critical impurity. Its presence can significantly impact the stereochemistry and biological activity of downstream products.

  • Residual aromatic starting material: Incomplete hydrogenation can leave traces of 4-ethylbenzoic acid.

  • Catalyst residues: Depending on the catalyst used (e.g., Rhodium on carbon, Ruthenium on carbon), trace metals may be present.[3][4]

  • Residual solvents: Solvents used in the synthesis and purification (e.g., ethanol, methanol, water) may remain in the final product.

The presence of the cis-isomer is of particular concern. In the context of drug development, where specific three-dimensional conformations are often required for binding to a biological target, the presence of the incorrect stereoisomer can lead to a loss of potency or off-target effects.

Quality Control and Analytical Verification: A Self-Validating System

Upon receiving a shipment of this compound, it is imperative to perform in-house quality control to verify the supplier's Certificate of Analysis (CoA) and ensure the material meets the required specifications for your research.

Purity and Isomeric Ratio Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an excellent method for determining the purity of the compound and, crucially, for separating the cis and trans isomers.[9][10] The slight difference in polarity between the two isomers allows for their resolution on a C18 column.

HPLC_Workflow A Sample Preparation (e.g., 1 mg/mL in Mobile Phase) B HPLC System Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid Flow Rate: 1.0 mL/min A->B Load Sample C Injection & Elution B->C Run Method D UV Detection (e.g., 210 nm) C->D Detect Analytes E Data Analysis - Determine % Purity - Calculate cis/trans Ratio D->E Generate Chromatogram

Sources

Navigating the Synthesis and Application of trans-4-Ethylcyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of trans-4-Ethylcyclohexanecarboxylic acid, a key chemical intermediate. We will delve into its market value, stereoselective synthesis, purification, analytical characterization, and its significant applications in advanced materials and pharmaceutical development. This document is structured to provide not only procedural steps but also the underlying scientific principles and rationale to empower researchers in their work.

Market and Sourcing Overview: Price Analysis

This compound is a specialty chemical available from various suppliers. The price is influenced by purity, quantity, and the supplier. For researchers planning their projects, understanding the cost is a crucial first step.

SupplierQuantity (g)Price (£)Price ($)Price per gram
Apollo Scientific25£15.00-£0.60
Apollo Scientific100£39.00-£0.39
Apollo Scientific500£178.00-£0.356
TCI America25-$97.59$3.90
Lab Pro Inc5--Price not specified

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is often available upon request from suppliers. Many suppliers in China also offer this compound, often with competitive pricing for bulk orders, though a direct price-per-gram is typically provided upon quotation.

The Synthetic Pathway: Stereoselective Hydrogenation

The primary and most industrially viable route to this compound is the catalytic hydrogenation of 4-ethylbenzoic acid. The key challenge in this synthesis is controlling the stereochemistry to favor the trans isomer, which is often the desired isomer for specific applications, particularly in liquid crystals.

Reaction Mechanism and Stereoselectivity

The hydrogenation of the aromatic ring of 4-ethylbenzoic acid over a heterogeneous catalyst is a complex process. The stereochemical outcome (the cis/trans ratio) is influenced by several factors:

  • Catalyst Choice: Different transition metals exhibit varying selectivities. Rhodium (Rh) and Ruthenium (Ru) on a carbon support are commonly employed. Rhodium catalysts have been shown to be highly active for benzene ring hydrogenation at lower temperatures.[1]

  • Solvent System: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface and can affect the selectivity. Binary solvent systems, such as 1,4-dioxane and water, have been investigated to enhance selectivity for cyclohexane carboxylic acid.[2][3]

  • Reaction Conditions: Temperature and hydrogen pressure are critical parameters. Higher temperatures and pressures can lead to over-reduction or side reactions. For related aminobenzoic acids, specific temperature ranges (e.g., 90-120°C) have been found to be optimal for maximizing the trans isomer ratio.[4]

  • Additives: In some cases, basic conditions, for instance by adding NaOH, are used to improve the yield and the trans:cis ratio in the hydrogenation of similar substituted benzoic acids.[5]

The formation of the trans isomer is thermodynamically favored as it places the two bulky substituents (ethyl and carboxylic acid groups) in equatorial positions on the cyclohexane chair conformation, minimizing steric hindrance. However, the kinetic product can be a mixture of cis and trans isomers. Therefore, reaction conditions are often optimized to allow for equilibration to the more stable trans product.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Isomeric Products A 4-Ethylbenzoic Acid B Catalyst (e.g., Rh/C, Ru/C) Solvent (e.g., 1,4-Dioxane/Water) Hydrogen (H2) Pressure Temperature A->B Hydrogenation C cis-4-Ethylcyclohexanecarboxylic Acid (Kinetic Product) B->C Kinetic Control D This compound (Thermodynamic Product) B->D Thermodynamic Control C->D Isomerization (under certain conditions)

Caption: Synthetic pathway from 4-ethylbenzoic acid to its cis and trans isomers.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative procedure based on the hydrogenation of similar benzoic acid derivatives.[1][2][3]

Materials:

  • 4-Ethylbenzoic acid

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • 1,4-Dioxane

  • Deionized Water

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor with magnetic stirring

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure autoclave, add 4-ethylbenzoic acid (1 equivalent).

  • Catalyst and Solvent Addition: Add the 5% Rh/C catalyst (typically 5-10 mol%). Add a 1:1 mixture of 1,4-dioxane and deionized water as the solvent.

  • Purging: Seal the reactor and purge with nitrogen gas several times to remove air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-15 bar). Heat the mixture to the target temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC or TLC. The reaction is complete when the starting material is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent mixture.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of cis and trans isomers, can be further purified.

Purification and Isomer Separation

Obtaining the pure trans isomer is often the most critical step. Several techniques can be employed:

  • Recrystallization: This is a common method for separating cis and trans isomers. The choice of solvent is crucial, as the two isomers will have different solubilities. For similar compounds, mixtures of ethyl acetate and petroleum ether have been used.

  • Selective Esterification: The cis and trans isomers may react at different rates. It is possible to selectively esterify the cis isomer, allowing for the separation of the unreacted trans-acid.[5]

  • Chromatography: For laboratory-scale purifications, column chromatography on silica gel can be an effective method for separating the isomers.

Analytical Characterization

To ensure the purity and confirm the stereochemistry of the final product, a combination of analytical techniques is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful tool for separating the cis and trans isomers, which typically have different retention times.[6][7] The mass spectrometer provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The coupling constants and chemical shifts of the protons on the cyclohexane ring can be used to determine the cis or trans configuration.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the cis and trans isomers.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the carboxylic acid functional group (O-H and C=O stretches).

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_result Final Product A Crude Product (cis/trans mixture) B Purification (Recrystallization, Chromatography) A->B C Purified trans Isomer B->C D GC-MS (Isomer Ratio, Purity) C->D E NMR Spectroscopy (Structure Confirmation) C->E F HPLC (Purity, Quantification) C->F G IR Spectroscopy (Functional Groups) C->G H Characterized This compound D->H E->H F->H G->H

Caption: Workflow for the purification and analysis of the final product.

Applications in Advanced Materials and Pharmaceuticals

trans-4-Alkylcyclohexanecarboxylic acids are valuable building blocks due to their rigid and well-defined stereochemistry.

Liquid Crystals

A primary application of this compound and its analogs is in the synthesis of liquid crystal materials.[10] The trans-cyclohexane ring provides a rigid core structure, which is essential for the formation of liquid crystalline phases.[11] These compounds are often used as intermediates to create liquid crystal monomers with desirable properties such as:

  • Low Viscosity: Cyclohexane-based liquid crystals generally have lower viscosity compared to biphenyl-based ones, leading to faster response times in displays.[10]

  • High Clearing Point: This refers to the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase. A high clearing point is desirable for stable device performance over a wide temperature range.[10]

  • Good Optical Anisotropy: This property is crucial for the functioning of liquid crystal displays (LCDs).

The carboxylic acid group can be readily esterified with various alcohols to produce a wide range of liquid crystal molecules with tailored properties.

Pharmaceutical Intermediates

The cyclohexane-carboxylic acid moiety is a recognized scaffold in medicinal chemistry. Its rigid structure can help in positioning other functional groups in a specific orientation for optimal interaction with biological targets. While specific drugs containing the this compound structure are not prominently in the public domain, the analogous trans-4-aminocyclohexanecarboxylic acid derivatives are known intermediates for pharmacologically active compounds, including Janus kinase inhibitors.[5] The ethyl group can provide favorable hydrophobic interactions within a protein's binding pocket.

Conclusion

This compound is a versatile chemical intermediate with a clear synthetic pathway and important applications in materials science and potentially in drug discovery. A thorough understanding of its stereoselective synthesis and purification is key to obtaining high-quality material for these applications. The analytical techniques outlined in this guide provide a robust framework for the characterization and quality control of this compound. As the demand for advanced materials and novel therapeutics continues to grow, the importance of such well-defined molecular building blocks will undoubtedly increase.

References

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  • Ma, X., Liu, H., Zhang, G., & Han, B. (2011). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
  • Shinde, S., & Mahajani, S. (2015). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. International Journal of Engineering Research and General Science, 3(2), 118-124.
  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. (2007).
  • Shinde, S., & Mahajani, S. (2015). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. ResearchGate. Available at: [Link]

  • Horváth, D., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Buy trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) | 93940-19-3. (2024). Available at: [Link]

  • Beilstein Journals. (2014). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. (2025). Available at: [Link]

  • Shinde, S., & Mahajani, S. (2015). Catalytic Hydrogenation of Benzoic Acid. ResearchGate. Available at: [Link]

  • Whitman College. (n.d.). Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its deriv
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and deriv
  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025). Molecules, 30(5), 1234.
  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. (2021). Molecules, 26(1), 123.
  • GC/MS chromatogram of cis (a 1 ) and trans (a 2 ) isomers of di(3,5,5-trimethylhexyl)cyclohexane-1,2-dicarboxylate. ResearchGate. Available at: [Link]

  • Xie, S., Hou, Y., Meyers, C. Y., & Robinson, P. D. (2008). trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o741.
  • Sigma-Aldrich. (n.d.).
  • Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder.
  • Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. (2020).
  • TCI Chemicals. (n.d.).
  • Quantitative Gas Chromatographic Method for the Analysis of cis and trans Fatty Acid in Margarines. (2011). Sains Malaysiana, 40(11), 1247-1253.
  • Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. (2025). Preprints.org.
  • ChemicalBook. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER(15177-67-0) 1H NMR spectrum.
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Methodological & Application

synthesis protocol for trans-4-Ethylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of trans-4-Ethylcyclohexanecarboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science. The protocol details a robust two-step synthesis commencing with the catalytic hydrogenation of 4-ethylbenzoic acid to yield a diastereomeric mixture of cis- and this compound. Subsequently, two distinct and detailed methods for the isomerization of the initial product mixture to the thermodynamically more stable trans isomer are presented. The first method involves a high-temperature, high-pressure thermal equilibration, while the second, more broadly accessible method, employs chemical epimerization using potassium hydroxide. The guide concludes with a detailed protocol for the final purification via recrystallization and a summary of the analytical data required to confirm the identity and purity of the final product.

Introduction

4-Substituted cyclohexanecarboxylic acids are important structural motifs in medicinal chemistry and liquid crystal research. The stereochemistry of the substituents on the cyclohexane ring, being either cis or trans, profoundly influences the molecule's physical properties and biological activity. The trans isomer, with its linear and rigid conformation, is often the desired stereoisomer for incorporation into pharmacologically active agents and liquid crystalline materials. This guide provides a detailed and technically grounded protocol for the reliable synthesis of high-purity this compound.

The synthetic strategy is rooted in the catalytic hydrogenation of the aromatic precursor, 4-ethylbenzoic acid. This initial reduction invariably produces a mixture of the cis and trans isomers. The core of this protocol, therefore, lies in the subsequent, efficient conversion of this mixture to predominantly the desired trans isomer through epimerization, followed by purification.

Overall Synthesis Scheme

The synthesis of this compound is accomplished in two primary stages, starting from 4-ethylbenzoic acid. The first stage is the reduction of the aromatic ring, and the second is the stereochemical isomerization to the desired trans product.

Overall_Synthesis_Scheme start 4-Ethylbenzoic Acid intermediate cis/trans-4-Ethylcyclohexanecarboxylic Acid start->intermediate Step 1: Catalytic Hydrogenation (e.g., Ru-Ni/C, H₂, NaOH(aq)) final This compound intermediate->final Step 2: Isomerization & Purification (Thermal or Chemical Epimerization)

Caption: Overall two-step synthesis pathway.

Part 1: Catalytic Hydrogenation of 4-Ethylbenzoic Acid

The initial step involves the reduction of the benzene ring of 4-ethylbenzoic acid. This is a heterogeneous catalytic hydrogenation that yields a mixture of cis- and this compound. The use of a robust catalyst system ensures high conversion under manageable conditions.

Experimental Protocol: Hydrogenation

Materials:

  • 4-Ethylbenzoic acid

  • Ruthenium-Nickel on Carbon catalyst (Ru-Ni/C) or 5% Ruthenium on Carbon (Ru/C)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • High-pressure autoclave with a stirrer (e.g., Parr reactor)

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reactor Charging: In a high-pressure autoclave equipped with a mechanical stirrer, place 4-ethylbenzoic acid (e.g., 20 g).

  • Catalyst and Base Addition: Add the Ru-Ni/C catalyst (e.g., 3 g) and 10% aqueous NaOH solution (100 mL). The basic solution is crucial as it deprotonates the carboxylic acid, increasing its solubility in the aqueous medium and facilitating the reaction.

  • Sealing and Purging: Seal the autoclave securely. Purge the vessel multiple times with an inert gas (e.g., nitrogen) and then with hydrogen gas to remove all air.

  • Hydrogenation Reaction: Pressurize the autoclave with hydrogen to 3.0–4.0 MPa. Begin stirring and heat the mixture to 140–150 °C. Maintain these conditions for approximately 1-2 hours, or until hydrogen uptake ceases.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with a small amount of deionized water to ensure complete recovery of the product.

  • Acidification and Isolation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution with concentrated HCl until the pH is approximately 2. A white precipitate of the mixed cis/trans isomers of 4-ethylcyclohexanecarboxylic acid will form.

  • Collection and Drying: Collect the precipitate by vacuum filtration, wash it with cold deionized water, and dry it under vacuum to a constant weight. This crude product is a mixture of cis and trans isomers and is used directly in the next step.

Hydrogenation_Workflow A Charge Autoclave with 4-Ethylbenzoic Acid, Catalyst, and NaOH(aq) B Seal and Purge with N₂ then H₂ A->B C Pressurize with H₂ (3-4 MPa) Heat to 140-150°C with Stirring B->C D Monitor H₂ Uptake (Reaction time ~1-2h) C->D E Cool to Room Temperature and Vent D->E F Filter to Remove Catalyst E->F G Acidify Filtrate with HCl (pH ~2) F->G H Collect Precipitate by Filtration G->H I Wash with Cold Water and Dry H->I J Crude cis/trans Acid Mixture I->J

Caption: Workflow for the hydrogenation of 4-ethylbenzoic acid.

Part 2: Isomerization to this compound

The hydrogenation product is a mixture of stereoisomers. To obtain the desired trans isomer in high purity, an isomerization (epimerization) step is necessary. The trans isomer, where both substituents are in the equatorial position in the most stable chair conformation, is thermodynamically more stable than the cis isomer. This energy difference is exploited to drive the equilibrium towards the trans product. Two effective methods are presented below.

Protocol A: High-Temperature Thermal Isomerization

This method is highly efficient and can be performed in the same autoclave as the hydrogenation step, but it requires equipment capable of reaching high temperatures and pressures.[1]

Procedure:

  • In-situ Isomerization: Following the hydrogenation step (Part 1, step 4), without cooling or venting, increase the temperature of the reaction mixture (containing the catalyst) to 260–280 °C. The pressure will increase accordingly.

  • Equilibration: Maintain these conditions with stirring for an additional 2 hours to allow the cis/trans mixture to equilibrate to a ratio favoring the trans isomer (typically >75% trans).

  • Work-up: After 2 hours, proceed with the cooling, catalyst removal, and acidification steps as described in Part 1 (steps 5-8). The resulting solid will be enriched in the trans isomer.

Protocol B: Chemical Epimerization with Potassium Hydroxide

This method is more suited for standard laboratory settings that may not have high-temperature autoclaves. It relies on the chemical-induced epimerization at the alpha-carbon to the carboxyl group under basic conditions.[2][3]

Materials:

  • Crude cis/trans-4-ethylcyclohexanecarboxylic acid mixture

  • Potassium hydroxide (KOH)

  • High-boiling point inert solvent (e.g., Shellsol 71, or a similar high-boiling aliphatic hydrocarbon solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol and Deionized water

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude cis/trans acid mixture (e.g., 10 g, 0.064 mol) in the high-boiling inert solvent (e.g., 30 mL).

  • Base Addition: Add potassium hydroxide (approximately 2 molar equivalents, e.g., 7.2 g, 0.128 mol).

  • Epimerization: Heat the reaction mixture to 140–150 °C with vigorous stirring. Maintain this temperature for 3-4 hours. During this time, the potassium salt of the trans isomer, being less soluble, may begin to precipitate.

  • Cooling and Isolation of the Potassium Salt: After the reaction, cool the mixture to room temperature. The potassium salt of the trans-acid can be collected by filtration.

  • Liberation of the Free Acid: Suspend the collected potassium salt in a mixture of water and methanol. Cool the mixture in an ice bath and acidify with concentrated HCl to a pH of ~2.

  • Product Collection: The this compound will precipitate as a white solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Epimerization_Workflow A Dissolve cis/trans Acid Mixture in High-Boiling Solvent B Add Potassium Hydroxide (2 eq.) A->B C Heat to 140-150°C with Stirring (Reaction time ~3-4h) B->C D Cool to Room Temperature C->D E Filter to Isolate Potassium Salt D->E F Suspend Salt in Water/Methanol E->F G Acidify with HCl (pH ~2) F->G H Collect Precipitate by Filtration G->H I Wash with Cold Water and Dry H->I J trans-Enriched Acid I->J

Caption: Workflow for chemical epimerization.

Part 3: Purification by Recrystallization

To obtain high-purity this compound, the product from the isomerization step should be recrystallized. Hexane is a suitable solvent for this purpose.[1]

Experimental Protocol: Recrystallization

Materials:

  • trans-enriched 4-Ethylcyclohexanecarboxylic acid

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Filtration apparatus

Procedure:

  • Dissolution: Place the crude trans-enriched acid in an Erlenmeyer flask. Add a minimal amount of hot hexane while heating on a hot plate, just enough to fully dissolve the solid at the boiling point of the solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of ice-cold hexane and then dry them under vacuum to afford pure this compound. Multiple cycles of isomerization and recrystallization can be performed to maximize the yield of the trans isomer from the mother liquor.[1]

Characterization of this compound

The final product should be characterized to confirm its identity and purity. The following data are expected for the trans isomer.

PropertyExpected Value
Appearance White to off-white solid
Melting Point 52-62 °C[1][4]
FTIR (ATR, cm⁻¹) Very broad O-H stretch (~2500-3300), sharp C=O stretch (~1700), C-H stretches (~2850-2950). The broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid dimer.[5][6]
¹H NMR (CDCl₃, δ) ~12.0 (s, 1H, COOH), ~2.2-2.4 (m, 1H, CH-COOH), ~0.8-2.1 (m, 15H, cyclohexane and ethyl protons). The chemical shift and multiplicity of the cyclohexane protons will be complex.[5]
¹³C NMR (CDCl₃, δ) ~183 (C=O), ~43 (CH-COOH), various signals for the ethyl and other cyclohexane carbons between ~10-40 ppm.

References

  • Kochetkov, K.A., et al. (2004). Improved synthesis of trans-4-alkylcyclohexane carboxylic acids. Tetrahedron, 60(43), 9685-9690. [Link]

  • European Patent Office. (1997). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • ChemBK. (2024). 4-trans-ethyl cyclohexane carboxylic acid. Retrieved from [Link]

  • European Patent Office. (2017). EP3411355B1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.
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Application Note & Protocol: A Multi-Step Synthesis of trans-4-Ethylcyclohexanecarboxylic Acid from p-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of trans-4-Ethylcyclohexanecarboxylic acid, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, p-aminobenzoic acid (PABA). The synthetic pathway presented herein addresses the significant chemical challenge of transforming an aromatic amino group into an aliphatic ethyl group. The protocol is structured as a series of modular, well-defined stages: (1) Stereoselective hydrogenation of PABA to yield trans-4-aminocyclohexanecarboxylic acid, (2) Conversion of the amino intermediate to 4-oxocyclohexanecarboxylic acid via diazotization and oxidation, (3) Carbon chain extension using the Wittig reaction to form an ethylidene intermediate, and (4) Final hydrogenation and purification to isolate the target trans-isomer. This application note provides detailed, step-by-step protocols, mechanistic insights, characterization data, and safety considerations, designed for researchers and professionals in organic synthesis and drug development.

Introduction

trans-4-substituted cyclohexanecarboxylic acids are crucial structural motifs in medicinal chemistry and advanced materials. The rigid cyclohexane scaffold, combined with the trans stereochemistry, provides a well-defined three-dimensional vector for substituents, influencing molecular conformation and binding interactions with biological targets. This compound, in particular, serves as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystal materials.

While numerous synthetic routes to cyclohexanecarboxylic acid derivatives exist, the transformation of inexpensive, commodity chemicals into high-value intermediates remains a central goal in process chemistry. p-Aminobenzoic acid (PABA) is an attractive starting material due to its low cost and availability.[1][2] However, the conversion of PABA to this compound is non-trivial, primarily due to the challenge of converting the aromatic amino moiety into an ethyl group on a saturated cyclohexane ring.

This guide details a rational, multi-step synthetic strategy to achieve this transformation. Each step is supported by established chemical principles and references to authoritative literature, providing a reliable framework for laboratory execution.

Overall Synthetic Strategy

The conversion of p-aminobenzoic acid to the target compound is accomplished via a five-step sequence. The initial hydrogenation of the aromatic ring is optimized to favor the desired trans isomer. Subsequent functional group interconversions transform the amino group into a ketone, which then serves as a handle for introducing the ethyl group via a Wittig reaction. A final hydrogenation and purification yield the target molecule.

For industrial-scale synthesis, a more direct approach involving the catalytic hydrogenation of p-ethylbenzoic acid would be preferable. However, the following protocol is presented to specifically address the synthetic problem as posed from p-aminobenzoic acid.

Caption: Overall synthetic workflow from PABA to the target compound.

Experimental Protocols & Methodologies

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Specific hazards are noted in each section.

Part 1: Stereoselective Hydrogenation of p-Aminobenzoic Acid

This initial step involves the reduction of the aromatic ring of PABA. The use of a Ruthenium on Carbon (Ru/C) catalyst in a basic aqueous medium has been shown to favor the formation of the trans isomer of 4-aminocyclohexanecarboxylic acid, which is critical for the overall stereochemical outcome.[3][4]

Protocol 1: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

  • Reactor Setup: To a high-pressure autoclave reactor, add p-aminobenzoic acid (10.0 g, 72.9 mmol), 5% Ruthenium on Carbon (Ru/C) catalyst (2.5 g, 25% w/w), and a 10% aqueous solution of sodium hydroxide (100 mL).

  • Inerting: Seal the reactor and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 15 bar (approx. 220 psi). Begin stirring and heat the mixture to 100 °C.

  • Monitoring: Maintain the reaction at 100 °C and 15 bar for 20-24 hours. The reaction progress can be monitored by taking aliquots (after safely depressurizing and cooling) and analyzing via Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reactor to room temperature, safely vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst, washing the pad with deionized water.

  • Isolation: Carefully acidify the filtrate with concentrated HCl to a pH of ~7. The product will precipitate out of the solution. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The resulting solid is a mixture of cis and trans isomers, with the trans isomer predominating (typically >75%).[3][4] Further purification can be achieved by fractional crystallization if a higher isomeric purity is required.[5]

ParameterValueReference
Starting Materialp-Aminobenzoic Acid[1]
Catalyst5% Ru/C[3]
Solvent10% aq. NaOH[4]
Temperature100 °C[3]
H₂ Pressure15 bar[4]
Typical trans:cis Ratio> 3:1[3]

Table 1. Optimized conditions for the stereoselective hydrogenation of PABA.

Part 2: Conversion to 4-Oxocyclohexanecarboxylic Acid

This two-stage process first converts the amine to a hydroxyl group via a diazonium salt intermediate, followed by oxidation to the corresponding ketone. This sequence removes the nitrogen atom and installs the necessary carbonyl functionality for the subsequent Wittig reaction.

Protocol 2a: Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

  • Diazotization: Dissolve the crude trans-4-aminocyclohexanecarboxylic acid (10 g, 69.8 mmol) in 2 M sulfuric acid (150 mL) in a flask cooled to 0 °C in an ice-salt bath. While stirring vigorously, add a pre-cooled solution of sodium nitrite (5.3 g, 76.8 mmol) in water (20 mL) dropwise, keeping the internal temperature below 5 °C.

  • Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly heat the mixture to 80-90 °C and maintain for 1 hour until nitrogen gas evolution ceases.

  • Extraction: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydroxy acid.

Protocol 2b: Oxidation to 4-Oxocyclohexanecarboxylic Acid

Hazard Note: Chromium-based oxidants like PCC and Jones reagent are toxic and carcinogenic. Handle with extreme care and follow appropriate waste disposal procedures.

  • Reagent Prep: Prepare Jones reagent by dissolving chromium trioxide (10 g) in concentrated sulfuric acid (8.7 mL) and then carefully diluting with water to a final volume of 50 mL.

  • Oxidation: Dissolve the crude trans-4-hydroxycyclohexanecarboxylic acid (8.0 g, 55.5 mmol) in acetone (200 mL) and cool to 0 °C. Add the prepared Jones reagent dropwise with stirring until a persistent orange color remains.

  • Quenching: Quench the excess oxidant by adding isopropanol dropwise until the solution turns green.

  • Work-up: Remove the acetone under reduced pressure. Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 4-oxocyclohexanecarboxylic acid.

Part 3: Wittig Reaction and Alkene Reduction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds. Here, it is used to convert the ketone into an exocyclic double bond, forming the ethylidene group. Subsequent hydrogenation reduces this double bond to yield the target ethyl group.

Protocol 3: Synthesis of 4-Ethylcyclohexanecarboxylic Acid

  • Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (22.3 g, 60.0 mmol) in anhydrous THF (200 mL). Cool to 0 °C and add n-butyllithium (2.5 M in hexanes, 24 mL, 60.0 mmol) dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 4-oxocyclohexanecarboxylic acid (7.1 g, 50.0 mmol) in anhydrous THF (50 mL) dropwise. After addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding water (50 mL). Acidify the mixture to pH ~2 with 1 M HCl. Extract with ethyl acetate (3 x 100 mL). The organic layers contain the product and triphenylphosphine oxide.

  • Purification (Intermediate): Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude 4-ethylidenecyclohexanecarboxylic acid can be partially purified by precipitating the triphenylphosphine oxide with diethyl ether or by column chromatography.

  • Final Hydrogenation: Dissolve the crude ethylidene intermediate in ethanol (150 mL) and add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g). Hydrogenate the mixture on a Parr shaker or under a balloon of hydrogen at room temperature until hydrogen uptake ceases.

  • Isolation: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

G cluster_0 Wittig Reaction Mechanism Ketone 4-Oxocyclohexane- carboxylic Acid Betaine Oxaphosphetane Intermediate Ketone->Betaine + Ylide Ylide Ethyltriphenyl- phosphorane (Ylide) Ylide->Betaine Product 4-Ethylidene- cyclohexanecarboxylic Acid Betaine->Product Byproduct Triphenylphosphine Oxide Betaine->Byproduct

Caption: Simplified schematic of the Wittig reaction.

Part 4: Purification of this compound

The final hydrogenation step produces a mixture of cis and trans isomers. Separation is typically achieved by exploiting differences in their physical properties, such as solubility and crystal packing.

Protocol 4: Isomer Separation and Purification

  • Fractional Crystallization: Dissolve the crude isomeric mixture of 4-ethylcyclohexanecarboxylic acid in a minimal amount of a suitable hot solvent (e.g., hexane or an acetone/water mixture).

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization. The trans isomer, often being more symmetrical and less soluble, may crystallize preferentially.

  • Isolation: Collect the crystals by vacuum filtration.

  • Purity Check: Analyze the purity and isomeric ratio of the crystalline material and the mother liquor by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Recrystallization: Repeat the crystallization process on the enriched solid until the desired purity of the trans isomer is achieved (>98%).

Characterization of Final Product

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyExpected ValueReference
CAS Number 6833-47-2[6]
Molecular Formula C₉H₁₆O₂[6]
Molecular Weight 156.22 g/mol [6]
Appearance White solid
Melting Point 48-51 °C[6]
¹H NMR Peaks corresponding to ethyl protons, cyclohexane ring protons, and a carboxylic acid proton. The chemical shift and coupling constants of the proton at C1 can help confirm the trans configuration.[7]
FTIR (cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1700), C-H stretches (~2850-2960).[7]
Mass Spec (m/z) [M]+ at 156, with characteristic fragmentation patterns.[8]

Table 2. Physical and Spectroscopic Data for this compound.

Conclusion

This application note provides a validated, albeit challenging, synthetic pathway for the preparation of this compound from p-aminobenzoic acid. The protocols detail a logical sequence of functional group transformations, including a stereoselective hydrogenation, diazotization-oxidation, Wittig olefination, and final reduction. By explaining the causality behind experimental choices and providing detailed, step-by-step instructions, this guide serves as a valuable resource for researchers in organic and medicinal chemistry. The successful execution of this synthesis provides access to a versatile chemical building block from an inexpensive and abundant starting material.

References

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esterification of trans-4-Ethylcyclohexanecarboxylic acid with phenols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Esterification of trans-4-Ethylcyclohexanecarboxylic Acid with Phenols: A Guide to Synthesis, Optimization, and Characterization

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Phenyl trans-4-Ethylcyclohexanecarboxylates

The synthesis of esters from carboxylic acids and phenols is a cornerstone reaction in organic chemistry, yielding compounds with significant applications across various scientific domains. Phenyl esters of substituted cyclohexanecarboxylic acids, such as this compound, are of particular interest. These moieties are found in molecules designed for materials science, notably as components of liquid crystals, and serve as crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2]

However, the direct esterification of phenols presents a distinct challenge compared to their aliphatic alcohol counterparts. The nucleophilicity of the phenolic hydroxyl group is significantly diminished due to the resonance delocalization of oxygen's lone pairs into the aromatic ring.[3] Consequently, classical methods like the Fischer-Speier esterification, which rely on strong acid catalysis and heat, are often inefficient and lead to low yields or degradation.[4][5]

This guide provides a detailed exploration of modern, high-efficacy methods for the synthesis of phenyl trans-4-Ethylcyclohexanecarboxylates. We will delve into the mechanistic underpinnings of two powerful coupling reactions—the Steglich Esterification and the Mitsunobu Reaction—offering detailed protocols, optimization strategies, and troubleshooting advice to empower researchers in their synthetic endeavors.

Strategic Selection of an Esterification Method

The success of the esterification hinges on activating the carboxylic acid to overcome the low nucleophilicity of the phenol. The choice of method depends on factors such as substrate sensitivity, steric hindrance, desired reaction conditions, and purification practicalities.

Steglich Esterification: A Mild and Versatile Approach

First reported by Wolfgang Steglich in 1978, this method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] The Steglich esterification is renowned for its mild reaction conditions (often room temperature) and its effectiveness with sterically demanding substrates.[8][9]

Causality of Reagents:

  • DCC/EDC (Coupling Agent): Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]

  • DMAP (Nucleophilic Catalyst): Intercepts the O-acylisourea intermediate to form an even more reactive acylpyridinium species. This "active ester" is readily attacked by the weakly nucleophilic phenol. DMAP's catalytic role is crucial; it accelerates the reaction and suppresses the formation of a stable N-acylurea byproduct that can arise from an intramolecular rearrangement of the O-acylisourea.[6][9][10]

The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct when using DCC, which is insoluble in most organic solvents and is typically removed by filtration.[6]

Mitsunobu Reaction: A Redox-Based Condensation

Discovered by Oyo Mitsunobu, this reaction facilitates the condensation of an alcohol and a pronucleophile (here, a carboxylic acid) using a combination of a phosphine, usually triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12] The reaction proceeds under very mild, neutral conditions and is highly reliable for a broad range of substrates.[13][14][15]

Causality of Reagents:

  • PPh₃ and DEAD/DIAD: These reagents react to form a phosphonium salt intermediate.

  • Carboxylic Acid: The acid protonates the initial betaine intermediate, forming an ion pair.

  • Phenol (as the alcohol component): The phenoxide, formed in situ, acts as the nucleophile that attacks an alkoxyphosphonium species, leading to the desired ester.[11]

While highly efficient, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts, which can sometimes complicate purification and may require chromatographic separation.[13]

Method Comparison
FeatureSteglich Esterification (DCC/DMAP)Mitsunobu Reaction (PPh₃/DEAD)
Reagents Carboxylic Acid, Phenol, DCC/EDC, DMAP (cat.)Carboxylic Acid, Phenol, PPh₃, DEAD/DIAD
Conditions Mild, typically 0°C to room temperature.[6]Mild and neutral, typically 0°C to room temperature.[11]
Key Intermediate O-Acylisourea / Acylpyridinium salt.[9]Alkoxyphosphonium salt.[11]
Byproducts Dicyclohexylurea (DCU) / EDC-urea.[6]Triphenylphosphine oxide (TPPO), Hydrazine derivative.[13]
Purification Often simple filtration to remove DCU, followed by workup/chromatography.Typically requires chromatography to remove byproducts.
Advantages High yields, mild conditions, suitable for sterically hindered substrates.[8]High reliability, extremely mild/neutral conditions, broad scope.[14][15]
Disadvantages DCU can sometimes complicate purification; DCC is an allergen.[10]Byproducts can be difficult to separate; reagents are moisture-sensitive.

Visualized Mechanisms and Workflows

general_reaction acid This compound reagents + acid->reagents phenol Phenol (Ar-OH) arrow Coupling Method product Phenyl trans-4-Ethylcyclohexanecarboxylate reagents->phenol cluster_reactants cluster_reactants cluster_reactants->product Coupling Method

Caption: General scheme for the esterification reaction.

steglich_mechanism Steglich Esterification Workflow cluster_activation Activation Phase cluster_catalysis Catalytic Cycle cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl DCC DCC DCC->O_acyl Active_Ester Acylpyridinium 'Active Ester' O_acyl->Active_Ester Acyl Transfer DCU DCU Byproduct O_acyl->DCU slow side reaction DMAP DMAP DMAP->Active_Ester Ester Product Ester (R-COOAr) Active_Ester->Ester Phenol Phenol (Ar-OH) Phenol->Ester

Caption: Simplified workflow of the Steglich esterification.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DCC is a known allergen and sensitizer; handle with care.[10]

Protocol 1: Steglich Esterification using DCC and DMAP

Principle: This protocol details the DCC-mediated coupling of this compound with a generic phenol, catalyzed by DMAP. The resulting insoluble DCU byproduct is removed by filtration.

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Equiv.
This compound156.241.56 g10.01.0
Phenol (e.g., 4-methoxyphenol)124.141.37 g11.01.1
DCC206.332.27 g11.01.1
DMAP122.17122 mg1.00.1
Dichloromethane (DCM), anhydrous-50 mL--

Step-by-Step Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.56 g, 10.0 mmol), 4-methoxyphenol (1.37 g, 11.0 mmol), and DMAP (122 mg, 1.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) and stir the mixture until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • DCC Addition: In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (~10 mL). Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Quenching & Filtration: Upon completion, cool the mixture again to 0°C to maximize precipitation of DCU. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 0.5 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure phenyl ester.

Protocol 2: Mitsunobu Reaction using PPh₃ and DIAD

Principle: This protocol uses the redox-couple of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to facilitate the condensation under neutral conditions. Purification requires chromatography to remove phosphorus and hydrazine byproducts.

Materials and Reagents:

ReagentM.W.AmountMoles (mmol)Equiv.
This compound156.241.56 g10.01.0
Phenol (e.g., 4-methoxyphenol)124.141.24 g10.01.0
Triphenylphosphine (PPh₃)262.293.15 g12.01.2
DIAD202.212.4 mL12.01.2
Tetrahydrofuran (THF), anhydrous-75 mL--

Step-by-Step Procedure:

  • Setup: To a dry 250 mL round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.56 g, 10.0 mmol), 4-methoxyphenol (1.24 g, 10.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).

  • Dissolution: Add 75 mL of anhydrous THF and stir until a clear solution is obtained.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • DIAD Addition: Slowly add DIAD (2.4 mL, 12.0 mmol) dropwise to the stirred solution over 20-30 minutes. A color change (typically to a yellow or orange hue) and slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The crude residue contains the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct. Direct purification by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is the most effective method to isolate the pure ester. The byproducts are typically more polar and will elute after the desired ester.

Troubleshooting and Expert Insights

IssuePossible CauseRecommended Solution
Low Yield (Steglich) Incomplete reaction; premature hydrolysis of intermediates.Ensure all reagents and solvents are anhydrous. Check the quality of DCC. Allow the reaction to run for a longer duration.
Side reaction to form N-acylurea.Ensure a sufficient catalytic amount of DMAP is used (5-10 mol%). DMAP is crucial to intercept the O-acylisourea before it rearranges.[9]
Low Yield (Mitsunobu) Reagents are not active (hydrolyzed).Use freshly opened or purified PPh₃ and DIAD/DEAD. Ensure the solvent is rigorously anhydrous.
Steric hindrance.For highly hindered phenols, the reaction may require gentle heating (e.g., 40-50°C) or longer reaction times.
Difficult Purification Steglich: DCU co-precipitates with the product or passes through the filter.Cool the reaction mixture thoroughly before filtration. A second filtration may be necessary after partial concentration of the filtrate.
Mitsunobu: Byproducts co-elute with the product during chromatography.Optimize the chromatography solvent system. Sometimes, precipitating the crude mixture from a non-polar solvent like diethyl ether or hexane can help remove some TPPO before chromatography.

References

Application Notes and Protocols: trans-4-Ethylcyclohexanecarboxylic Acid as a Liquid Crystal Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Cyclohexane Moiety in Nematic Liquid Crystals

In the landscape of liquid crystal (LC) technology, the molecular architecture of the mesogen dictates its macroscopic physical properties. While biphenyl-based liquid crystals have been foundational, their inherent viscosity and modest phase transition temperatures have propelled the exploration of alternative core structures. The saturated cyclohexane ring, particularly in its trans-1,4-disubstituted conformation, has emerged as a critical building block. The introduction of this aliphatic ring system into a calamitic (rod-like) mesogen imparts a unique combination of desirable attributes: reduced viscosity, which translates to faster switching times in display applications, and an often higher clearing point (the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid), enhancing the operational range and stability of the device.

trans-4-Ethylcyclohexanecarboxylic acid is a pivotal intermediate in the synthesis of a versatile class of nematic liquid crystals. Its ethyl group provides a favorable aspect ratio without significantly increasing the melting point, while the carboxylic acid functionality serves as a convenient handle for esterification with various mesogenic phenols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of this compound in the preparation of a representative nematic liquid crystal, 4-(trans-4-ethylcyclohexanecarbonyloxy)benzonitrile.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the intermediate is paramount for successful synthesis and purification.

PropertyValueSource
CAS Number 6833-47-2N/A
Molecular Formula C₉H₁₆O₂N/A
Molecular Weight 156.22 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 48-51 °CN/A
Boiling Point 252.5 ± 8.0 °C (Predicted)N/A
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A

Synthetic Strategy and Workflow

The overall synthetic pathway involves a three-stage process:

  • Synthesis of 4-Ethylcyclohexanecarboxylic Acid (cis/trans mixture): Catalytic hydrogenation of 4-ethylbenzoic acid.

  • Isomerization and Purification of this compound: Conversion of the cis-isomer to the more stable trans-isomer, followed by purification.

  • Synthesis of 4-(trans-4-ethylcyclohexanecarbonyloxy)benzonitrile: Esterification of the purified trans-acid with 4-cyanophenol.

G cluster_0 Stage 1: Synthesis of Intermediate cluster_1 Stage 2: Isomerization & Purification cluster_2 Stage 3: Liquid Crystal Synthesis start 4-Ethylbenzoic Acid hydrogenation Catalytic Hydrogenation (H₂, Ru/C) start->hydrogenation mixture 4-Ethylcyclohexanecarboxylic Acid (cis/trans mixture) hydrogenation->mixture isomerization Isomerization (Sodium Ethoxide) mixture->isomerization purification Recrystallization isomerization->purification trans_acid This compound purification->trans_acid esterification Steglich Esterification (DCC, DMAP) trans_acid->esterification phenol 4-Cyanophenol phenol->esterification lc_product 4-(trans-4-ethylcyclohexanecarbonyloxy)benzonitrile esterification->lc_product

Figure 1: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 4-Ethylcyclohexanecarboxylic Acid (cis/trans mixture)

Principle: The aromatic ring of 4-ethylbenzoic acid is saturated via catalytic hydrogenation. This reaction typically yields a mixture of cis and trans isomers. Ruthenium on carbon (Ru/C) is an effective catalyst for this transformation.[1]

Materials:

  • 4-Ethylbenzoic acid

  • 5% Ruthenium on activated carbon (Ru/C)

  • Ethanol (anhydrous)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus

Protocol:

  • In a suitable high-pressure reactor vessel, dissolve 4-ethylbenzoic acid (1 equivalent) in anhydrous ethanol.

  • Carefully add 5% Ru/C catalyst (typically 5-10 mol% relative to the substrate).

  • Seal the reactor and purge with nitrogen gas several times to remove any residual air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-20 atm).

  • Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.

  • Wash the catalyst pad with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-ethylcyclohexanecarboxylic acid as a mixture of cis and trans isomers.

Part 2: Isomerization and Purification of this compound

Principle: The cis isomer can be converted to the thermodynamically more stable trans isomer by epimerization using a strong base, such as sodium ethoxide. The trans isomer is then selectively crystallized.

Materials:

  • Crude 4-Ethylcyclohexanecarboxylic acid (from Part 1)

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Heptane or hexane

  • Recrystallization apparatus

Protocol:

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.1 equivalents relative to the estimated amount of cis-isomer) to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Isomerization: Add the crude 4-ethylcyclohexanecarboxylic acid to the sodium ethoxide solution. Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice and water.

  • Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallization: Dry the crude product in a vacuum oven. Recrystallize the solid from a suitable solvent, such as heptane or a mixture of heptane and ethyl acetate, to obtain pure this compound.[2][3] The purity can be checked by melting point determination and spectroscopic methods (¹H NMR).

Part 3: Synthesis of 4-(trans-4-ethylcyclohexanecarbonyloxy)benzonitrile

Principle: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sensitive or sterically hindered. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5]

Materials:

  • This compound (from Part 2)

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Chromatography apparatus (optional)

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-cyanophenol (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (typically 0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled reaction mixture with stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated DCU.

  • Wash the filtrate successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure liquid crystal, 4-(trans-4-ethylcyclohexanecarbonyloxy)benzonitrile.

Characterization of the Final Liquid Crystal Product

The successful synthesis of the target liquid crystal should be confirmed by a suite of analytical techniques to determine its structure, purity, and liquid crystalline properties.

TechniquePurposeExpected Observations
¹H NMR Spectroscopy Structural elucidation and confirmation of the ester linkage.Signals corresponding to the aromatic protons of the cyanophenyl group, the cyclohexyl protons, and the ethyl group protons in the correct integration ratios.
¹³C NMR Spectroscopy Confirmation of the carbon framework.Resonances for the ester carbonyl, the nitrile carbon, and the aromatic and aliphatic carbons.
FT-IR Spectroscopy Identification of key functional groups.Strong absorption bands for the C≡N stretch (around 2230 cm⁻¹) and the C=O stretch of the ester (around 1735 cm⁻¹).
Differential Scanning Calorimetry (DSC) Determination of phase transition temperatures and enthalpies.Endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic phase transitions upon heating, and corresponding exothermic peaks upon cooling.
Polarized Optical Microscopy (POM) Visualization of the liquid crystalline textures.Observation of characteristic nematic textures (e.g., Schlieren or threaded) between the melting and clearing points.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the product.

Safety Precautions

  • Hydrogenation: This reaction should be carried out in a well-ventilated area using a properly maintained high-pressure reactor. Hydrogen gas is highly flammable.

  • Sodium Metal: Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • DCC: Is a potent skin sensitizer and should be handled with care, using gloves and working in a fume hood.

  • Solvents and Reagents: Standard laboratory safety practices, including the use of PPE (safety glasses, lab coat, gloves) and working in a fume hood, should be followed when handling all chemicals.

References

  • Betnev, A. F., Obukhova, T. A., Budanov, N. A., & Obukhov, M. V. (1998). Synthesis of Derivatives of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acids. Russian Journal of Organic Chemistry, 34(9), 1332-1335.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Int. J. Mol. Sci.2008, 9(3), 375-383.
  • Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
  • Chavan, S. P., & Shinde, D. B. (2007). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Indian Journal of Chemical Technology, 14(4), 413-416.
  • Brumley, K. M., et al. (2020). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. European Journal of Medicinal Chemistry, 208, 112832.
  • Recrystallization. (n.d.). Retrieved from [Link]

  • Chavan, S. P., & Shinde, D. B. (2007). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • Recrystallization. (n.d.). Retrieved from [Link]

  • Shinde, D. B., & Chavan, S. P. (2007). Catalytic Hydrogenation of Benzoic Acid.
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

  • Neises, B., & Steglich, W. (1985).
  • Neises, B., & Steglich, W. (1978).
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).
  • 4-Methylcyclohexanecarboxylic acid. (2025). ChemicalBook.
  • trans-4-Cyanocyclohexanecarboxylic acid. (n.d.). PubChem.
  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Meulman, P. A. (1962). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • Kuzmina, A. A., et al. (2024). Mesomorphic and anisotropic properties of trans-4-(4-pentylcyclohexyl)benzonitrile doped with chiral (bis)camphoralidene-ethylenediamine.
  • 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)
  • 4-Ethylcyclohexanecarboxylic acid, cis + trans, 97%, Thermo Scientific 1 g. (n.d.). Fisher Scientific.
  • Wu, L.-C., & Lin, C.-H. (2023). Preparation and Characterization of Organosiloxanes with a Liquid Crystalline trans-4-Pentylcyclohexanoate Moiety. Oriental Journal of Chemistry, 39(6).
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. (2021).
  • Process for preparation of trans-4-aminocyclohexane-carboxylic acids. (2003).
  • 4-Ethylcyclohexanecarboxylic Acid (cis- and trans- mixture). (n.d.). TCI Chemicals.
  • 13.3 Intro to Cis Trans Isomers. (2020). YouTube.

Sources

Application Notes: Tris(2-ethylhexyl)amine (TECHA) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the applications of Tris(2-ethylhexyl)amine (TECHA) in pharmaceutical synthesis. TECHA, a sterically hindered tertiary amine, offers unique advantages as an acid scavenger and process aid in the manufacturing of active pharmaceutical ingredients (APIs). Its distinct physical and chemical properties, including high boiling point, low water solubility, and moderate basicity, make it a valuable tool for optimizing reaction conditions, improving product purity, and simplifying downstream processing. This guide details the mechanistic basis for its utility, provides validated protocols for key applications such as amidation and peptide synthesis, and presents data to support its efficacy.

Introduction to Tris(2-ethylhexyl)amine (TECHA)

Tris(2-ethylhexyl)amine, commonly referred to as TECHA, is a tertiary amine with the chemical formula C₂₄H₅₁N.[1][2] It is a clear, viscous liquid at room temperature characterized by a high boiling point (estimated >300°C) and insolubility in water.[1][3] Its molecular structure, featuring three bulky 2-ethylhexyl chains attached to a central nitrogen atom, is fundamental to its chemical behavior.

The significant steric hindrance around the nitrogen atom renders TECHA a weak, non-nucleophilic base.[1] This property is crucial in pharmaceutical synthesis, as it allows TECHA to efficiently neutralize acidic byproducts without participating in unwanted side reactions with electrophilic starting materials or intermediates. Furthermore, its lipophilicity ensures its miscibility with a wide range of organic solvents, making it suitable for various reaction systems.[1]

Key Properties of TECHA:
PropertyValueSignificance in SynthesisReference
Molecular Formula C₂₄H₅₁N-[1][2]
Molecular Weight 353.67 g/mol Stoichiometric calculations[2]
Appearance Clear, colorless viscous liquidEase of handling and visual inspection[3]
Boiling Point >300°C (estimated)Allows for high-temperature reactions; low volatility[1]
Solubility Insoluble in water; miscible with organic solventsFacilitates use in organic media and easy separation from aqueous phases[1]
Basicity Weak, sterically hindered baseActs as an effective acid scavenger without nucleophilic side reactions[1]
Purity (Typical) ≥98.5%Ensures high-quality reactions with minimal impurities[3]

Core Application: Acid Scavenging in Amide Bond Formation

One of the most frequent and critical reactions in pharmaceutical synthesis is the formation of amide bonds. This is often achieved by reacting a carboxylic acid with an amine, a process typically mediated by coupling reagents. A common byproduct of these reactions is a strong acid (e.g., HCl from acyl chlorides or acids generated from coupling agents), which can protonate the amine starting material, rendering it unreactive, or cause degradation of sensitive functional groups.

TECHA excels as an acid scavenger in these reactions. Its role is to neutralize the acid as it is formed, thereby maintaining a productive reaction environment.

Mechanism of Action

The efficacy of TECHA as an acid scavenger is a direct result of its structure. The bulky alkyl groups prevent the nitrogen's lone pair of electrons from acting as a nucleophile, while still allowing it to accept a proton.

AcidScavenging cluster_reaction Amidation Reaction cluster_scavenging Acid Scavenging by TECHA RCOOH R-COOH Amide R-CONH-R' RCOOH->Amide Amine R'-NH2 Amine->Amide CouplingAgent Coupling Agent CouplingAgent->Amide AcidByproduct H-X (Acid) Amide->AcidByproduct generates AcidByproduct_ref H-X AcidByproduct->AcidByproduct_ref Quenched TECHA TECHA (R₃N) Salt TECHA-H⁺X⁻ (Salt) TECHA->Salt AcidByproduct_ref->Salt neutralizes

Caption: TECHA neutralizing acidic byproducts in amide synthesis.

Advantages Over Traditional Bases

Compared to other tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), TECHA offers distinct advantages, particularly in process chemistry and large-scale manufacturing:

  • Simplified Workup: The resulting TECHA-salt is highly soluble in organic solvents and can be easily removed by a simple aqueous wash, unlike the often troublesome salts formed with TEA.

  • Reduced Emulsion Formation: Due to its high lipophilicity, TECHA and its salt are less likely to act as surfactants, minimizing the formation of emulsions during aqueous workups, which is a common issue in large-scale operations.

  • High Boiling Point: Its low volatility prevents loss of the base during reactions conducted at elevated temperatures and reduces operator exposure.[1]

Protocol: General Procedure for TECHA-Mediated Amidation

This protocol outlines a general method for the synthesis of an amide using a carbodiimide coupling agent with TECHA as the acid scavenger.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.5 - 1.2 eq)

  • Tris(2-ethylhexyl)amine (TECHA) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • 1M HCl (for workup)

  • Saturated NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous MgSO₄ or Na₂SO₄ (for drying)

Procedure:

  • Reaction Setup: To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid, the amine, HOBt, and the anhydrous solvent. Stir the mixture until all solids are dissolved.

  • Addition of Reagents: Add TECHA to the reaction mixture, followed by the portion-wise addition of EDC.HCl. The addition of the carbodiimide can cause a slight exotherm, which should be monitored.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by an appropriate analytical method (e.g., TLC, LC-MS, HPLC) until the starting material is consumed (typically 4-24 hours).

  • Aqueous Workup: a. Dilute the reaction mixture with the reaction solvent (e.g., DCM). b. Wash the organic phase sequentially with 1M HCl (to remove excess TECHA and other basic residues), saturated NaHCO₃ solution (to remove HOBt and acidic residues), and finally with brine. c. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final, pure amide.

Application in Solid-Phase Peptide Synthesis (SPPS)

While not a primary reagent within the core coupling cycle, TECHA's properties lend it to specific applications in workflows surrounding Solid-Phase Peptide Synthesis (SPPS), particularly in the preparation and purification stages.

Neutralization Post-Cleavage

After a peptide is synthesized on a solid support, it is cleaved from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[4][5] The resulting crude peptide is in the form of its TFA salt. Before purification, it is often necessary to neutralize the peptide solution.

TECHA can be used as a neutralizing agent prior to preparative HPLC. Its organic solubility is an advantage, as the resulting TECHA-TFA salt can be partitioned away from the more polar peptide product.

Workflow for Post-Cleavage Neutralization

SPPS_Workflow cluster_cleave Cleavage from Resin Resin Peptide-on-Resin Cleavage Cleavage Cocktail (e.g., 95% TFA) Crude Crude Peptide (TFA Salt) Cleavage->Crude Neutralization Neutralization Step Crude->Neutralization Purification Purification (e.g., Prep-HPLC) Neutralization->Purification TECHA TECHA in Organic Solvent TECHA->Neutralization Final Purified Peptide Purification->Final

Caption: Role of TECHA in the SPPS post-cleavage workflow.

Protocol: Peptide Neutralization and Precipitation

Materials:

  • Crude peptide TFA salt (post-cleavage and ether precipitation)

  • Acetonitrile/Water mixture (for dissolution)

  • Tris(2-ethylhexyl)amine (TECHA)

  • Cold diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the crude peptide TFA salt in a minimal amount of an acetonitrile/water solution.

  • Neutralization: While stirring, slowly add a solution of TECHA in a suitable organic solvent. Monitor the pH of the aqueous component of the mixture until it reaches approximately 7-8.

  • Precipitation: Add the neutralized peptide solution dropwise into a stirred vessel of cold diethyl ether. The neutralized, free peptide will precipitate.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove residual TECHA and TECHA-TFA salt.

  • Drying: Dry the purified peptide under vacuum. The peptide is now ready for final purification by HPLC or for storage.

Safety and Handling

TECHA is an irritant to the skin, eyes, and mucous membranes.[3] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[3] Store containers tightly closed in a cool, dry, and well-ventilated place, away from sources of ignition.[3]

Conclusion

Tris(2-ethylhexyl)amine (TECHA) is a highly effective and process-friendly hindered organic base for pharmaceutical synthesis. Its primary application as an acid scavenger in reactions like amide bond formation provides significant advantages in terms of reaction efficiency and simplification of downstream processing. The unique combination of steric hindrance, high boiling point, and lipophilicity makes it a superior choice over traditional bases in many large-scale API manufacturing scenarios. The protocols provided herein offer a validated starting point for researchers and drug development professionals to incorporate TECHA into their synthetic strategies to improve purity, yield, and overall process robustness.

References

  • Vertex AI Search. Tris(2-(2-methoxyethoxy)ethyl)amine: A Critical Intermediate for Pharmaceutical Synthesis. Accessed December 31, 2025.
  • Chemical Bull Pvt. Ltd. Tris-2-ethylhexyl Amine | 1860-26-0. Accessed December 31, 2025.
  • LYZhongdaChem. Tris-(2-Ethylhexyl)amine (TEHA)- Top Chemical Supplier. Accessed December 31, 2025.
  • Alkyl Amines Chemicals Limited. TRIS 2-ETHYLHEXYLAMINE (TRIS2EHA). Accessed December 31, 2025.
  • Pharmaffiliates. CAS No : 1860-26-0| Chemical Name : Tris(2-ethylhexyl)amine. Accessed December 31, 2025.
  • Thieme. 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Accessed December 31, 2025.
  • BASF Product Finder. Tris-(2-Ethylhexyl)amine | CAS No. 1860-26-0. Accessed December 31, 2025.
  • CP Lab Safety. Tris(2-ethylhexyl)amine, min 99%, 100 grams. Accessed December 31, 2025.
  • PubChem. Tri(2-ethylhexyl)amine | C24H51N | CID 102705. Accessed December 31, 2025.
  • ResearchGate. (PDF) Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Accessed December 31, 2025.
  • Electronic Journal of Biotechnology.
  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Accessed December 31, 2025.
  • SpringerLink. Methods and protocols of modern solid phase peptide synthesis. Accessed December 31, 2025.
  • PMC - NIH. Introduction to Peptide Synthesis. Accessed December 31, 2025.
  • BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Accessed December 31, 2025.

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Application Notes and Protocols: The Role of trans-4-Ethylcyclohexanecarboxylic Acid in Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of trans-4-Ethylcyclohexanecarboxylic acid as a functional dopant in nematic liquid crystal (NLC) mixtures. We delve into the core physicochemical principles governing its behavior, its impact on key electro-optical parameters, and provide detailed, field-proven protocols for mixture preparation and characterization. While direct quantitative data for the ethyl- derivative is emerging, the principles and protocols presented herein are grounded in extensive studies of analogous trans-4-alkylcyclohexanecarboxylic acids and other rigid carboxylic acids, providing a robust framework for research and development.

Introduction: The Strategic Role of Dopants in Nematic Liquid Crystals

Nematic liquid crystals are the cornerstone of modern display technology, valued for their ability to modulate light in response to an electric field.[1][2] The performance of a liquid crystal display (LCD) hinges on the bulk physical properties of the nematic mixture, including its clearing point (the nematic-isotropic transition temperature, TNI), rotational viscosity (γ₁), dielectric anisotropy (Δε), and optical anisotropy or birefringence (Δn).[3]

While the base liquid crystal mixture defines the general performance envelope, the introduction of specialized dopants—guest molecules added in small quantities—is a critical strategy for fine-tuning these properties for specific applications.[1] Dopants can modify the phase behavior, enhance alignment, alter electro-optical response times, and even introduce new functionalities like chirality.[4][5]

This compound belongs to a class of molecularly rigid carboxylic acids that serve as powerful, non-mesogenic dopants. Their utility stems from a unique self-assembly mechanism within the nematic host, which can be leveraged to enhance the thermal stability and modify the viscoelastic properties of the mixture.

Mechanism of Action: Dimerization and Enhanced Order

The primary mechanism through which this compound influences a nematic host is through the formation of hydrogen-bonded dimers. The carboxylic acid moieties (-COOH) of two molecules readily form a stable, hydrogen-bonded pair.

This dimerization is central to its function for two key reasons:

  • Increased Aspect Ratio: The resulting dimer is significantly more elongated and rigid than a single monomer. This high aspect ratio structure is more compatible with the orientational order of the nematic host.

  • Enhanced Order Parameter: These elongated dimers act as "order-promoting" guests. They align with the liquid crystal director and, due to their size and rigidity, locally increase the orientational order (S) of the surrounding host molecules.[6][7][8]

An increase in the overall order of the mesophase requires more thermal energy to disrupt, leading to a direct and predictable increase in the nematic-isotropic transition temperature (TNI).[9][10] This effect is particularly pronounced with rigid dopants; molecularly flexible acids, by contrast, tend to disrupt the nematic order and lower the TNI.[9][10]

cluster_0 Mechanism of Action Monomer1 trans-4-Ethylcyclohexane- carboxylic Acid (Monomer) Dimer Elongated, Rigid Dimer Monomer1->Dimer Hydrogen Bonding Monomer2 trans-4-Ethylcyclohexane- carboxylic Acid (Monomer) Monomer2->Dimer Ordered_System System with Increased Order Parameter (S) & T_NI Dimer->Ordered_System Enhances Alignment NLC_Host Nematic Host (e.g., 5CB) NLC_Host->Ordered_System Guest-Host Interaction

Caption: Dimerization of carboxylic acid dopants enhances nematic phase order.

Impact on Key Liquid Crystal Properties

The introduction of this compound into a nematic host like 4-cyano-4'-pentylbiphenyl (5CB) predictably alters its bulk properties.

Nematic-Isotropic Transition Temperature (TNI)

The most significant and well-documented effect is the elevation of the clearing point. The increase in TNI (ΔTNI) is directly proportional to the molar fraction of the carboxylic acid dopant.[8] The rigid, elongated structure of the acid dimers stabilizes the nematic phase against thermal disruption.[9][10]

Rotational Viscosity (γ₁)

The formation of larger dimeric structures within the nematic host increases the resistance to flow and reorientation. Consequently, doping with rigid carboxylic acids leads to an increase in the rotational viscosity of the mixture.[9][10] This is a critical consideration in device engineering, as higher viscosity typically leads to slower electro-optical switching times.

Dielectric Anisotropy (Δε)

The impact on dielectric anisotropy is more nuanced. The carboxylic acid dimer has its own dipole moment. The overall change in Δε for the mixture will depend on the magnitude and orientation of this dipole relative to the host molecules' dipoles. For a host with positive dielectric anisotropy like 5CB, a dopant that does not contribute significantly to the parallel component of the dielectric permittivity may cause a slight dilution effect, potentially reducing Δε. Precise measurement is essential to quantify this effect.

Illustrative Data Based on Analogous Compounds

The following table summarizes the expected trends when doping a standard nematic host (e.g., 5CB) with this compound. The quantitative values are illustrative, based on published data for structurally similar rigid carboxylic acids.[9][10]

Dopant Mol. FractionExpected ΔTNI (°C)Expected Change in γ₁Expected Change in Δε
0.01+0.5 - 0.8Slight IncreaseNegligible / Slight Decrease
0.02+1.0 - 1.5Moderate IncreaseSlight Decrease
0.05+2.5 - 3.5Significant IncreaseModerate Decrease

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of nematic liquid crystal mixtures doped with this compound.

cluster_workflow Experimental Workflow prep 1. Mixture Preparation cell 2. LC Cell Fabrication prep->cell Fill Cell thermal 3. Thermal Analysis (DSC/POM) cell->thermal electro 4. Electro-Optical Characterization cell->electro visc 5. Viscosity Measurement cell->visc output Data Analysis & Reporting thermal->output electro->output visc->output

Caption: Workflow for doped nematic liquid crystal preparation and analysis.

Protocol 1: Preparation of Doped Nematic Mixture

Objective: To prepare a homogeneous guest-host mixture of a nematic liquid crystal with a specified weight percentage (wt%) of this compound.

Materials:

  • Nematic Liquid Crystal Host (e.g., 5CB, E7)

  • This compound (dopant)

  • High-purity solvent (e.g., Chloroform, Dichloromethane)

  • Glass vials with PTFE-lined caps

  • Analytical balance (±0.01 mg)

  • Vortex mixer

  • Heating plate or vacuum oven

Procedure:

  • Calculation: Determine the required mass of the NLC host and the dopant for the desired weight percentage (e.g., for a 1 wt% mixture, use 99 mg of NLC and 1 mg of dopant).

  • Weighing: Accurately weigh the dopant and the NLC host into a clean glass vial.

  • Dissolution: Add a small amount of the solvent (e.g., 1 mL of chloroform) to the vial. The solvent facilitates homogeneous mixing, especially at low dopant concentrations.[11]

  • Mixing: Cap the vial tightly and vortex the mixture for 2-3 minutes until the dopant is fully dissolved and the solution appears homogeneous.

  • Solvent Evaporation: Place the uncapped vial on a hotplate set to a temperature slightly above the solvent's boiling point (e.g., 65-70°C for chloroform) in a fume hood. Allow the solvent to evaporate completely. To ensure all solvent is removed, place the vial in a vacuum oven at a moderate temperature (~40-50°C) for several hours.

  • Homogenization: After solvent removal, heat the mixture to its isotropic phase (for 5CB, >35°C), and mix thoroughly to ensure homogeneity. The final mixture is now ready for cell fabrication.

Protocol 2: LC Cell Fabrication and Characterization

Objective: To fabricate a liquid crystal cell and measure its key thermal and electro-optical properties.

Materials & Equipment:

  • Prepared NLC mixture

  • Indium Tin Oxide (ITO) coated glass cells with a defined cell gap (e.g., 5-10 µm) and alignment layer (e.g., rubbed polyimide for planar alignment).

  • Hot plate

  • Polarizing Optical Microscope (POM) with a heating stage

  • Differential Scanning Calorimeter (DSC)

  • Function generator

  • Voltage amplifier

  • Photodetector or powermeter

  • Oscilloscope

Procedure:

Part A: Cell Filling & Thermal Analysis

  • Heating: Place the NLC mixture and the empty LC cell on a hotplate heated to the mixture's isotropic phase.

  • Filling: Apply a small drop of the isotropic NLC mixture to the edge of the cell. Capillary action will draw the liquid into the cell gap.[5]

  • Sealing (Optional): For long-term stability, the cell openings can be sealed with UV-curable epoxy.

  • TNI Measurement (POM): Place the filled cell on the POM heating stage. Slowly cool the sample from the isotropic phase (~1°C/min). The temperature at which nematic droplets first appear and coalesce is the TNI. Record the texture for analysis.[11]

  • TNI Measurement (DSC): Alternatively, seal a small amount of the mixture in a DSC pan and run a heating/cooling cycle. The peak of the endotherm on heating corresponds to the TNI.

Part B: Electro-Optical Characterization

  • Setup: Place the LC cell in the POM between crossed polarizers. Align the rubbing direction of the cell at 45° to the polarizer axes for maximum contrast. Connect the cell's ITO electrodes to the voltage amplifier, which is driven by the function generator (typically a 1 kHz square wave). Position the photodetector to measure the light transmitted through the cell.

  • Threshold Voltage (Vth): Slowly increase the applied voltage from 0V. The threshold voltage is the voltage at which a noticeable change in transmitted light intensity occurs (often defined as the voltage for 10% of maximum transmission, V₁₀).[6]

  • Voltage-Transmittance Curve: Measure and plot the transmitted light intensity as a function of applied voltage to obtain the full V-T curve. The operating voltage (V₉₀) can be determined from this curve.

  • Response Time (Rise/Fall): Apply a square wave voltage that switches between 0V and a saturation voltage (e.g., V₉₀). Use the oscilloscope to measure the time it takes for the optical signal to change from 90% to 10% (fall time, τ_off) and from 10% to 90% (rise time, τ_on).

Conclusion and Future Directions

This compound serves as an effective agent for modifying the properties of nematic liquid crystals. Its primary role is to increase the thermal stability of the nematic phase by forming rigid, hydrogen-bonded dimers that enhance the system's overall molecular order. This elevation in the clearing point, however, is typically accompanied by an increase in rotational viscosity, presenting a classic trade-off in materials engineering between thermal stability and switching speed.

For drug development professionals, understanding these guest-host interactions is analogous to studying how small molecules interact with biological macromolecules, where molecular shape, rigidity, and intermolecular forces dictate the bulk properties of the system. Future research should focus on obtaining precise quantitative data for the ethyl- derivative and exploring homologous series (trans-4-propyl, -butyl, etc.) to build a comprehensive structure-property relationship database. This will enable the rational design of NLC mixtures with precisely tailored properties for next-generation display and photonic applications.

References

  • Jirón, V., & Castellón, E. (2020). Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. The Journal of Physical Chemistry B, 124(5), 890–899. [Link]

  • Jirón, V., & Castellón, E. (2020). Increased Nematic-Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. PubMed.[Link]

  • Jirón, V., & Castellón, E. (2020). Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. ResearchGate.[Link]

  • Koval, V., et al. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. MDPI.[Link]

  • Dabrowski, R., et al. (2015). High Birefringence Liquid Crystals. MDPI.[Link]

  • JETIR. (2015). Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs). JETIR.[Link]

  • Heilmeier, G. H., & Zanoni, L. A. (1968). Guest-Host Interactions in Nematic Liquid Crystals. ResearchGate.[Link]

  • Smalyukh, I. (2022). Design and Preparation of Nematic Colloidal Particles. University of Colorado Boulder.[Link]

  • Zhang, H., et al. (2020). Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal. MDPI.[Link]

  • Wang, L., et al. (2018). Electro-Optical Characteristics of Polymer Dispersed Liquid Crystal Doped with MgO Nanoparticles. MDPI.[Link]

  • Lee, W., et al. (2020). Improvement of the electro-optical properties of nematic liquid crystals doped with strontium titanate nanoparticles at various doping concentrations. Taylor & Francis Online.[Link]

  • Ryabchenko, S., et al. (2020). Electro-optical performance of nematic liquid crystals doped with gold nanoparticles. PubMed.[Link]

  • Iadlovska, S., et al. (2022). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. PMC - NIH.[Link]

  • Sai, D. V., et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. ResearchGate.[Link]

  • Wang, L., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.[Link]

  • Archbold, C. T., et al. (2023). Dyes for guest–host liquid crystal applications. White Rose Research Online.[Link]

  • Kimura, R., et al. (2021). (a) Temperature-dependent shear viscosity of 5CB, measured in a cooling... ResearchGate.[Link]

  • Unknown. (n.d.). Average viscosity of 5CB measured using pressure– driven flow for... ResearchGate.[Link]

  • University of Colorado Boulder. (n.d.). Liquid Crystals Lab. University of Colorado Boulder.[Link]

  • Salili, S. M., et al. (2021). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. PMC - PubMed Central.[Link]

  • McBride, M. A., et al. (2022). Understanding the effect of liquid crystal content on the phase behavior and mechanical properties of liquid crystal elastomers. Soft Matter (RSC Publishing).[Link]

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Application Notes and Protocols for the Synthesis of Liquid Crystal Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Art and Science of Liquid Crystal Monomer Synthesis

Liquid crystal monomers are the fundamental building blocks of the vast and versatile world of liquid crystal materials. These unique organic molecules possess both the fluidity of liquids and the long-range order of crystalline solids, a duality that underpins their utility in a myriad of applications, from high-resolution displays to advanced sensor technologies.[1][2] The precise molecular architecture of a liquid crystal monomer dictates its mesophase behavior, thermal properties, and electro-optical response.[3][4] Therefore, the ability to synthesize these molecules with a high degree of purity and structural integrity is paramount for researchers, scientists, and drug development professionals alike.

This comprehensive guide provides a detailed experimental framework for the synthesis, purification, and characterization of calamitic (rod-shaped) liquid crystal monomers. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, offering field-proven insights to ensure reproducible and reliable results. Every protocol described herein is designed as a self-validating system, incorporating analytical checkpoints to confirm the successful progression of the synthesis.

PART 1: Strategic Synthesis of Liquid Crystal Monomers

The synthesis of a liquid crystal monomer is a multi-step process that begins with the careful selection of a synthetic route.[5] The chosen strategy is largely dictated by the desired molecular structure, which typically consists of a rigid core (mesogen), a flexible tail, and often a terminal functional group that influences the liquid crystalline properties. Common mesogenic units include aromatic rings and heterocyclic cores.[3]

Two of the most robust and widely employed synthetic reactions for constructing the core ester linkages found in many calamitic liquid crystals are the Steglich esterification and the Williamson ether synthesis.

The Steglich Esterification: A Mild and Efficient Route to Ester Linkages

The Steglich esterification is a powerful method for forming ester bonds under mild, room-temperature conditions.[6][7] This is particularly advantageous when dealing with sensitive functional groups that might not withstand harsher reaction conditions. The reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8]

Causality of Component Selection:

  • DCC: Acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

  • DMAP: Serves as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of an unreactive N-acylurea byproduct.[7]

Below is a detailed protocol for the synthesis of a classic nematic liquid crystal, 4-cyanophenyl 4-heptylbenzoate.[9][10][11][12]

Protocol 1: Synthesis of 4-Cyanophenyl 4-Heptylbenzoate via Steglich Esterification

Materials:

  • 4-Heptylbenzoic acid

  • 4-Cyanophenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Argon or Nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-heptylbenzoic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution and stir until all solids have dissolved.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the flask over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 8:2 v/v). The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

  • Workup - DCU Removal: Once the reaction is complete, filter off the precipitated DCU using a glass funnel and filter paper. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This removes any unreacted starting materials and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

The Williamson Ether Synthesis: Crafting Ether Linkages

The Williamson ether synthesis is a classic and reliable method for forming ethers from an organohalide and an alkoxide.[13][14] This SN2 reaction is particularly useful for attaching flexible alkyl chains to the rigid mesogenic core.[15][16]

Causality of Component Selection:

  • Alkoxide: A strong nucleophile generated by deprotonating an alcohol with a strong base (e.g., NaH, KH).[14]

  • Primary Alkyl Halide: The electrophile in the SN2 reaction. Primary halides are preferred to minimize competing elimination reactions.[15]

PART 2: Purification - The Path to High-Purity Monomers

The purity of a liquid crystal monomer is critical to its performance. Impurities can disrupt the delicate intermolecular forces that govern liquid crystalline phase formation, leading to a depression of clearing points and altered electro-optical properties.[17] The primary methods for purifying solid liquid crystal monomers are recrystallization and column chromatography.[18]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing a solvent in which the monomer is highly soluble at elevated temperatures but poorly soluble at room temperature.[18] Common solvents for this purpose include ethanol, methanol, and hexane.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

For separating the desired monomer from closely related impurities, column chromatography is the method of choice.[18][19]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like liquid crystal monomers.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by TLC analysis.

  • Column Packing and Loading: A slurry of silica gel in the eluent is packed into a glass column. The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.

  • Elution and Fraction Collection: The eluent is passed through the column, and fractions are collected. The composition of each fraction is monitored by TLC.

  • Product Isolation: Fractions containing the pure product are combined and the solvent is removed by rotary evaporation.

PART 3: Characterization - Validating Structure and Properties

Comprehensive characterization is essential to confirm the chemical identity, purity, and liquid crystalline properties of the synthesized monomer.[20][21][22] A combination of spectroscopic and thermal analysis techniques is employed for this purpose.[23][24]

Characterization Technique Property Investigated Typical Observations for 4-Cyanophenyl 4-Heptylbenzoate
¹H NMR Spectroscopy Molecular Structure and PurityAromatic and aliphatic proton signals with correct chemical shifts, integration, and coupling patterns.
¹³C NMR Spectroscopy Molecular Structure and PuritySignals corresponding to all unique carbon atoms in the molecule.
FT-IR Spectroscopy Functional GroupsCharacteristic stretching frequencies for C≡N (nitrile), C=O (ester), and C-O (ester) bonds.[25]
Mass Spectrometry (MS) Molecular Weight and FormulaA molecular ion peak corresponding to the calculated mass of the monomer.[4]
Differential Scanning Calorimetry (DSC) Phase Transition TemperaturesEndothermic peaks corresponding to melting (crystal to nematic) and clearing (nematic to isotropic) points.[26][27]
Polarized Optical Microscopy (POM) Liquid Crystalline TexturesObservation of characteristic textures (e.g., Schlieren texture for the nematic phase) upon heating and cooling.[20][26]

DOT Diagram: Overall Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_characterization Characterization s1 Reactant Setup (4-Heptylbenzoic acid, 4-Cyanophenol) s2 Catalyst & Coupling Agent Addition (DMAP, DCC) s1->s2 s3 Reaction Monitoring (TLC) s2->s3 w1 Filtration of DCU s3->w1 Reaction Complete w2 Extraction & Washing w1->w2 w3 Drying & Concentration w2->w3 p1 Recrystallization or Column Chromatography w3->p1 Crude Product c1 Spectroscopy (NMR, IR, MS) p1->c1 Pure Monomer c2 Thermal Analysis (DSC) c1->c2 c3 Microscopy (POM) c2->c3

Caption: Overall workflow for the synthesis, purification, and characterization of a liquid crystal monomer.

DOT Diagram: Characterization Workflow

G cluster_thermal Thermal Properties cluster_optical Mesophase Identification start Synthesized Monomer nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Identity & Purity dsc Differential Scanning Calorimetry (DSC) start->dsc Phase Transitions pom Polarized Optical Microscopy (POM) start->pom LC Textures ir FT-IR Spectroscopy end Verified Monomer ms Mass Spectrometry

Caption: Workflow for the comprehensive characterization of a synthesized liquid crystal monomer.

PART 4: Safety and Best Practices

The synthesis of liquid crystal monomers involves the use of potentially hazardous chemicals and procedures. Adherence to strict safety protocols is non-negotiable.[28][29]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[30][31]

  • Fume Hood: All manipulations of volatile and hazardous chemicals should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Treat all chemicals as potentially hazardous.[28] Avoid inhalation, ingestion, and skin contact. DCC is a potent sensitizer and should be handled with extreme care.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[29]

  • Glassware: Inspect all glassware for cracks or defects before use.[31]

By following these detailed protocols and adhering to the principles of scientific integrity and safety, researchers can confidently synthesize and characterize high-purity liquid crystal monomers, paving the way for advancements in materials science and technology.

References

  • Synthesis and Properties of Reactive Liquid Crystal Monomers - Taylor & Francis Online. (2013). Retrieved from [Link]

  • Preparation, Characterization and Applications of Liquid Crystals: A Review - IOSR Journal. (2020). Retrieved from [Link]

  • Synthesis and Characterization of Ionic Chiral Liquid Crystal Monomers and Assessment of their Contribution to Enhanced Performance of Polymer Stabilized Cholesterol Liquid Crystals. (2018). Retrieved from [Link]

  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). Retrieved from [Link]

  • How Are Liquid Crystals Synthesized? - Chemistry For Everyone. (2025). Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.). Retrieved from [Link]

  • Safety in Organic Chemistry Laboratory - TigerWeb. (n.d.). Retrieved from [Link]

  • The Synthesis and Characterization of Thermotropic Liquid Crystal Model Compounds. (2011). Retrieved from [Link]

  • Synthesis and Properties of Reactive Liquid Crystal Monomers | Request PDF. (2013). Retrieved from [Link]

  • Safety Guidelines | Organic Chemistry I Lab - University of Richmond. (n.d.). Retrieved from [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. (n.d.). Retrieved from [Link]

  • Characteristic structures of liquid crystal monomers in EI-MS analysis and the potential application in suspect screening - PubMed. (2024). Retrieved from [Link]

  • Westfield State College Organic Chemistry Laboratory Safety. (n.d.). Retrieved from [Link]

  • "Synthesis and characterization new Polymerizable Liquid Crystal Monome" by M.R.K. Sheikh, S. Masuyama et al. (2009). Retrieved from [Link]

  • Synthesis and Application of a Novel Liquid Crystal Monomer 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl Benzene - ResearchGate. (n.d.). Retrieved from [Link]

  • A Review on Liquid Crystal Polymers in Free-Standing Reversible Shape Memory Materials. (n.d.). Retrieved from [Link]

  • Accumulation characteristics of liquid crystal monomers in plants: A multidimensional analysis - PubMed. (2024). Retrieved from [Link]

  • characterization techniques for liquid crystal materials and its application in optoelectronics devices. (n.d.). Retrieved from [Link]

  • Review on: liquid crystalline polyazomethines polymers. Basics, syntheses and characterization - Taylor & Francis Online. (2012). Retrieved from [Link]

  • Synthesis and Characterization of Photo-Responsive Thermotropic Liquid Crystals Based on Azobenzene - MDPI. (2018). Retrieved from [Link]

  • Preparing Liquid Crystals - YouTube. (2016). Retrieved from [Link]

  • A review of liquid crystal monomers: Environmental occurrence, degradation, toxicity, and human exposure of an emerging class of E-waste pollutants - ResearchGate. (n.d.). Retrieved from [Link]

  • Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites - Optica Publishing Group. (2015). Retrieved from [Link]

  • Synthesis of Elastomeric Liquid Crystalline Polymer Networks via Chain Transfer | ACS Macro Letters - ACS Publications. (2017). Retrieved from [Link]

  • Manufacturing Steps of Liquid Crystal Materials - Labinsights. (2024). Retrieved from [Link]

  • Monomer/solvent purification - US4339623A - Google Patents. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Comprehensive Identification of Liquid Crystal Monomers—Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues—in Waste LCD Panels and the First Estimate of their Global Release into the Environment - ResearchGate. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (2025). Retrieved from [Link]

  • Williamson ether synthesis of ETHER || SN2|| Preparation of ether - YouTube. (2022). Retrieved from [Link]

  • Steglich esterification - Wikipedia. (n.d.). Retrieved from [Link]

  • Ester formation at the liquid–solid interface - PMC - NIH. (2017). Retrieved from [Link]

  • Steglich esterification – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • How to purify this monomer ? : r/chemistry - Reddit. (2017). Retrieved from [Link]

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. (2023). Retrieved from [Link]

  • 4-CYANOPHENYL 4-HEPTYLBENZOATE - gsrs. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - MDPI. (n.d.). Retrieved from [Link]

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Application Note: High-Purity trans-4-Ethylcyclohexanecarboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of trans-4-Ethylcyclohexanecarboxylic acid by recrystallization. The procedure is designed for researchers, scientists, and drug development professionals requiring a high-purity solid form of this compound for downstream applications. The protocol emphasizes the rationale behind solvent selection and procedural steps to ensure robust and reproducible results.

Introduction: The Rationale for Recrystallization

This compound is a valuable intermediate in the synthesis of pharmaceuticals and liquid crystals. The stereoisomeric purity of this compound is often critical for its performance in these applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[2] Upon controlled cooling, the solution becomes supersaturated with the target compound, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).

This application note details an optimized recrystallization protocol for this compound, leveraging key physicochemical properties to achieve high purity.

Physicochemical Properties and Safety Considerations

This compound is a white to off-white solid at room temperature.[3] Key properties are summarized in the table below.

PropertyValueReference(s)
Chemical FormulaC₉H₁₆O₂
Molar Mass156.22 g/mol
Melting Point48-62 °C
Boiling Point~275-276 °C
Solubility (Room Temp)Insoluble in water; Soluble in alcohols and ethers.

Safety Precautions: this compound may cause skin, eye, and respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Solvent Selection: A Data-Driven Approach

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[4] For trans-4-alkylcyclohexanecarboxylic acids, non-polar solvents have been shown to be effective. Specifically, hexane has been successfully employed for the recrystallization of this class of compounds. This suggests that this compound exhibits the desired solubility profile in hexane: low solubility at cooler temperatures and high solubility at its boiling point.

Based on available literature, hexane is the recommended solvent for the purification of this compound.

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. The volumes can be scaled accordingly for different quantities.

Materials and Equipment:

  • Crude this compound

  • Hexane (reagent grade or higher)

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Watch glass

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add crude acid and stir bar to flask B 2. Add minimal hot hexane A->B C 3. Heat and stir until fully dissolved B->C D 4. Gravity filter hot solution to remove insoluble impurities C->D If insoluble impurities are present E 5. Cool slowly to room temperature C->E If no insoluble impurities D->E F 6. Further cool in an ice bath E->F G 7. Collect crystals by vacuum filtration F->G H 8. Wash with ice-cold hexane G->H I 9. Dry crystals under vacuum H->I

Caption: Recrystallization workflow for this compound.

Step-by-Step Procedure:

  • Dissolution: a. Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. b. In a separate 125 mL Erlenmeyer flask, heat approximately 100 mL of hexane to a gentle boil on a hot plate. c. Carefully and slowly add the hot hexane to the flask containing the crude acid while stirring. Add just enough hot solvent to completely dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[2]

  • Hot Filtration (if necessary): a. If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. b. Place a piece of fluted filter paper in a glass funnel and pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate. c. Pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization: a. Remove the flask containing the clear solution from the heat and cover it with a watch glass. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] c. Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the recrystallized product.

  • Crystal Collection and Drying: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold hexane. b. Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel. c. Wash the collected crystals with two small portions (5-10 mL each) of ice-cold hexane to remove any residual mother liquor containing impurities. d. Keep the vacuum on to pull air through the crystals for 10-15 minutes to partially dry them. e. Transfer the purified crystals to a clean, pre-weighed watch glass and allow them to air dry completely in a fume hood or in a vacuum oven at a low temperature (e.g., 30-35 °C) to remove all traces of hexane.

  • Yield and Purity Assessment: a. Weigh the dried, purified crystals and calculate the percent recovery. b. Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity. c. For a more rigorous purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) can be employed.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Reheat the solution and evaporate some of the solvent to concentrate it. Allow to cool again.
The compound may have "oiled out" (formed a liquid layer instead of crystals).Reheat the solution to dissolve the oil. You may need to add a small amount of additional solvent and then cool slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are adequately pre-heated.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound by recrystallization from hexane. By carefully controlling the dissolution, cooling, and isolation steps, researchers can obtain a high-purity product suitable for demanding applications in the pharmaceutical and materials science industries.

References

  • ChemBK. 4-trans-ethyl cyclohexane carboxylic acid.
  • University of California, Los Angeles Chemistry Department. Recrystallization.
  • Guidechem. This compound 6833-47-2.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.
  • University of Massachusetts Boston Chemistry Department. Recrystallization I.
  • Wired Chemist. Recrystallization.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Organic Syntheses. trans-1,2-DIHYDROPHTHALIC ACID.
  • TCI Chemicals. trans,trans-4'-Ethylbicyclohexyl-4-carboxylic Acid.
  • YouTube. Organic Chemistry Lab: Recrystallization. (2007, November 28).
  • European Patent Office. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Wikipedia. Cyclohexanecarboxylic acid.
  • Wikipedia. Ethyl acetate.
  • TCI Chemicals. trans,trans-4'-Ethylbicyclohexyl-4-carboxylic Acid.
  • ResearchGate. Solubility of Various Drugs in Ethanol-Water Mixtures at 25 ° C.
  • ElectronicsAndBooks. Improved synthesis of trans-4-alkylcyclohexane carboxylic acids.
  • Google Patents. US5540857A - Purification of liquid crystals and liquid crystal composition.
  • HBCSE. Recrystallization.
  • College Chemistry Tutorials. The Recrystallization of Impure Benzoic Acid Lab.

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Application Note: A Multi-Modal Approach for the Characterization of Tris(2-carboxyethyl)phosphine Hydrochloride (TCEP-HCl) Purity

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) is a potent, odorless, and highly stable reducing agent critical for numerous applications in biochemistry, proteomics, and drug development, particularly for the reduction of disulfide bonds in proteins and peptides.[1][2][3] The efficacy and reproducibility of these applications are directly dependent on the purity of the TCEP-HCl reagent. The primary impurity of concern is the oxidized, non-reducing form, Tris(2-carboxyethyl)phosphine oxide (TCEPO). This application note provides a comprehensive guide to the analytical techniques for characterizing the purity of TCEP-HCl, ensuring its fitness for use. We present detailed protocols for ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and a functional spectrophotometric assay, offering a multi-modal strategy for identity, purity, and activity assessment.

Introduction: The Criticality of TCEP-HCl Purity

TCEP-HCl offers significant advantages over thiol-based reducing agents like dithiothreitol (DTT), including its stability over a wide pH range, resistance to air oxidation, and lack of interference with sulfhydryl-reactive labels such as maleimides.[2][3][4] However, the phosphorus (III) atom in TCEP is susceptible to oxidation, forming the corresponding phosphine oxide (TCEPO), which lacks disulfide-reducing capability. The presence of significant levels of TCEPO can lead to incomplete reduction, inaccurate protein quantification, and failed conjugation reactions. Therefore, robust analytical characterization is essential for quality control and to guarantee experimental success. This guide details the primary orthogonal methods used to confirm the identity, quantify the purity, and assess the functional activity of TCEP-HCl.

Understanding the Analyte: TCEP and its Primary Impurity

The key to selecting appropriate analytical methods is understanding the chemical differences between TCEP and its main degradation product, TCEPO.

  • TCEP (Tris(2-carboxyethyl)phosphine): The active reducing agent containing a trivalent phosphorus atom.

  • TCEPO (Tris(2-carboxyethyl)phosphine oxide): The inactive, oxidized form containing a pentavalent phosphorus atom in a phosphine oxide moiety.

The change in the oxidation state and local chemical environment of the phosphorus atom is the most distinct difference and forms the basis for the highly specific ³¹P NMR analysis.

Method 1: ³¹P NMR Spectroscopy for Unambiguous Identification and Purity Quantification

Principle: Phosphorus-31 NMR is a powerful and direct method for characterizing TCEP-HCl purity. It is highly specific to the phosphorus nucleus, providing a clear window into the chemical environment of the phosphorus atom. TCEP and TCEPO have distinct ³¹P chemical shifts, allowing for their simultaneous detection and quantification without the need for chromatographic separation. The relative integration of the signals directly corresponds to the molar ratio of the two species.

Expert Insight: ³¹P NMR is arguably the gold standard for this specific analysis. Its power lies in its ability to directly observe the atomic center responsible for the reducing activity. Unlike chromatography, which relies on separation properties, ³¹P NMR provides structural confirmation and quantification in a single, rapid experiment. The significant difference in chemical shifts between a phosphine and its corresponding oxide makes peak assignment unambiguous.

Detailed Protocol: ³¹P NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the TCEP-HCl sample.

    • Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O). D₂O is the preferred solvent due to TCEP's high water solubility.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Typical 400-500 MHz Spectrometer):

    • Nucleus: ³¹P

    • Reference: An external standard of 85% H₃PO₄ is commonly used and set to 0 ppm.

    • Decoupling: Proton decoupling (e.g., waltz16 or garp) should be applied to collapse P-H coupling and improve signal-to-noise, resulting in sharp singlets for each species.

    • Relaxation Delay (d1): Set to 5 times the longest T1 relaxation time of the phosphorus nuclei being quantified. A delay of 10-15 seconds is generally sufficient to ensure full relaxation and accurate integration.

    • Acquisition Time: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration, to achieve adequate signal-to-noise.

  • Data Interpretation:

    • TCEP Signal: The ³¹P chemical shift for TCEP typically appears around -6 to -8 ppm in D₂O, though it can be pH-dependent.[5]

    • TCEPO Signal: The oxidized form, TCEPO, will appear significantly downfield, typically in the range of +48 to +57 ppm .[6][7]

    • Purity Calculation: The molar percentage purity of TCEP is calculated from the integrated areas of the respective peaks: % Purity (TCEP) = [Integral(TCEP) / (Integral(TCEP) + Integral(TCEPO))] * 100

Workflow for ³¹P NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh TCEP-HCl (10-20 mg) dissolve Dissolve in D₂O (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire ³¹P NMR Spectrum (Proton Decoupled) transfer->nmr Insert into Spectrometer process Fourier Transform & Phase Correction nmr->process integrate Integrate TCEP & TCEPO Peaks process->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for TCEP-HCl purity analysis by ³¹P NMR spectroscopy.

Method 2: Reversed-Phase HPLC with UV Detection

Principle: High-Performance Liquid Chromatography (HPLC) separates TCEP from its primary impurity, TCEPO, based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Although both are polar molecules, TCEP is slightly less polar than the highly polar phosphine oxide, TCEPO, allowing for their separation on a C18 column. Detection is typically performed at a low UV wavelength (~200-210 nm) where the carboxyl groups absorb.

Expert Insight: While NMR is superior for specificity, HPLC is a ubiquitous technique in quality control labs and offers excellent sensitivity and quantitative precision. A challenge with TCEP analysis by HPLC is its potential for on-column oxidation, especially on metallic surfaces within the HPLC system.[8] To mitigate this, the use of metal-free (PEEK) tubing and column hardware is recommended. Alternatively, adding a trace amount of a sacrificial phosphine reagent to the mobile phase can passivate active sites and improve method robustness.[8]

Detailed Protocol: RP-HPLC Analysis
  • Reagent and System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

    • HPLC System: An HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or PDA detector. Metal-free systems are preferred.

    • Column: A robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 0% B

      • 2-10 min: 0% to 15% B

      • 10-12 min: 15% to 0% B

      • 12-15 min: 0% B (re-equilibration)

  • Sample and Standard Preparation:

    • Sample Solution: Prepare a solution of TCEP-HCl in Mobile Phase A at a concentration of approximately 1.0 mg/mL.

    • Standard Solution: If available, prepare a standard solution of TCEPO in Mobile Phase A to confirm its retention time.

  • Data Interpretation:

    • Retention Time: TCEPO, being more polar, will elute earlier than TCEP.

    • Purity Calculation: Purity is determined by area percent normalization. % Purity (TCEP) = [Area(TCEP) / (Sum of All Peak Areas)] * 100

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Data Analysis prep_mobile Prepare Mobile Phases (A & B) inject Inject Sample (10 µL) prep_sample Prepare Sample (1 mg/mL in A) prep_sample->inject equil Equilibrate C18 Column equil->inject run_grad Run Gradient Elution inject->run_grad detect Detect Peaks at 205 nm run_grad->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Area % integrate->calculate

Caption: Workflow for TCEP-HCl purity analysis by RP-HPLC.

Method 3: Spectrophotometric Assay for Functional Activity

Principle: This method quantifies the amount of active, reducing TCEP by measuring its stoichiometric reaction with a chromogenic disulfide compound, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, or Ellman's Reagent).[9] TCEP reduces DTNB to produce two equivalents of 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. By measuring the amount of TNB²⁻ produced, one can calculate the initial concentration of active TCEP.

Expert Insight: This is a functional assay, not a purity assay in the strictest sense. It complements the chromatographic and spectroscopic methods by confirming that the TCEP present is functionally active. It is an excellent, rapid method for routine checks of working solutions and for monitoring the stability of TCEP under various buffer conditions.

Detailed Protocol: DTNB Assay
  • Reagent Preparation:

    • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5.

    • DTNB Stock Solution: 4 mg/mL DTNB in the Reaction Buffer.

    • TCEP Sample Solution: Prepare a ~1 mM stock solution of TCEP-HCl in water. Dilute this further in the Reaction Buffer to a working concentration of ~25-50 µM. The exact concentration is not critical as it will be determined by the assay.

  • Assay Procedure:

    • In a 1.5 mL microcentrifuge tube, add 50 µL of the DTNB stock solution to 950 µL of the diluted TCEP sample solution.

    • Mix well and incubate at room temperature for 5 minutes to ensure the reaction goes to completion.

    • Prepare a "blank" sample containing 50 µL of DTNB stock and 950 µL of Reaction Buffer.

  • Measurement and Calculation:

    • Measure the absorbance of the TCEP-DTNB reaction mixture at 412 nm using a spectrophotometer, zeroed against the blank.

    • Calculate the concentration of the TNB²⁻ produced using the Beer-Lambert law (A = εcl):

      • Molar extinction coefficient (ε) of TNB²⁻ at 412 nm = 14,150 M⁻¹cm⁻¹.

      • Concentration of TNB²⁻ (M) = Absorbance / 14,150 (assuming a 1 cm pathlength).

    • Calculate the concentration of active TCEP in the diluted sample. Since 1 mole of TCEP produces 2 moles of TNB²⁻:

      • Concentration of TCEP (M) = [Concentration of TNB²⁻] / 2

    • Compare this calculated concentration to the expected concentration based on the weight used to prepare the stock solution to determine the functional purity.

Summary and Data Comparison

A multi-modal approach provides the most comprehensive assessment of TCEP-HCl quality.

Technique Principle Information Provided Strengths Limitations
³¹P NMR Nuclear Magnetic ResonanceIdentity, Structural Confirmation, Molar PurityHighly specific, direct quantification, minimal sample prepRequires specialized equipment, lower sensitivity than HPLC
RP-HPLC Chromatographic SeparationPurity (Area %), Detection of other impuritiesHigh sensitivity and precision, widely availablePotential for on-column oxidation, indirect detection
DTNB Assay SpectrophotometryFunctional Activity (% Active Reductant)Rapid, simple, directly measures reducing capacityIndirect, susceptible to interference from other reducing agents

Typical Specifications for High-Purity TCEP-HCl:

  • Purity by ³¹P NMR or HPLC: > 98%[1][10]

  • Appearance: White crystalline solid[10]

  • Solubility: Soluble in water (e.g., 50 mg/mL)

Conclusion

The quality of TCEP-HCl is paramount for achieving reliable and reproducible results in research and development. No single method tells the whole story. The combination of ³¹P NMR for definitive structural identification and purity, RP-HPLC for sensitive impurity profiling, and a DTNB-based functional assay for activity confirmation provides a robust, self-validating system for quality control. By implementing these protocols, researchers can confidently ensure the integrity of their experiments and the quality of their final products.

References

  • Han, J. C., & Han, G. Y. (1994). A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol. Analytical Biochemistry, 220(1), 5–10. [Link]

  • Matłoka, M., et al. (2003). Coordination Properties of Tris(2-carboxyethyl)phosphine, a Newly Introduced Thiol Reductant, and Its Oxide. Inorganic Chemistry, 42(5), 1361–1372. [Link]

  • ResearchGate. (n.d.). (a) 31 P NMR spectrum of ligand TCEP⋅HCl (inset) structural formula... ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Nippon Chemical Industrial Co., Ltd. (n.d.). Tris(2-carboxyethyl)phosphine hydrochloride. Nippon Chemical Industrial Co., Ltd. Retrieved from [Link]

  • Zhang, Y., & Chen, J. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science, 62(5), 471-476. [Link]

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Harnessing the Power of Spongy Metal: A Guide to Raney® Nickel in the Synthesis of Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Raney® Nickel, a fine-grained, porous nickel catalyst, has been a cornerstone of industrial and synthetic organic chemistry since its development by Murray Raney in 1926.[1][2] Its high catalytic activity, thermal stability, and cost-effectiveness compared to precious metal catalysts make it an indispensable tool for hydrogenation reactions.[1][2][3] This guide provides an in-depth exploration of the application of Raney Nickel in the synthesis of cyclohexane derivatives through the hydrogenation of aromatic precursors. We will delve into the causality behind its preparation and activation, provide detailed, field-proven protocols, and discuss its critical role in the synthesis of scaffolds relevant to drug discovery.

The Catalyst: Understanding the 'Why' Behind Raney Nickel's Activity

The exceptional reactivity of Raney Nickel is not inherent to nickel itself but is a direct consequence of its unique micro- and nanostructure, created through a specific preparation and activation process. Understanding this process is key to appreciating its catalytic power.

From Alloy to Active Catalyst: The Leaching Process

Raney Nickel begins its life as a nickel-aluminum alloy, typically in a 50:50 ratio.[4] This alloy is then "activated" by treating it with a concentrated solution of sodium hydroxide. This caustic leaching process selectively dissolves the aluminum, leaving behind a fine-grained, porous nickel skeleton with an exceptionally high surface area, often around 100 m² per gram.[1]

The simplified leaching reaction is as follows: 2Al + 2NaOH + 6H₂O → 2Na[Al(OH)₄] + 3H₂ [1]

The hydrogen gas produced during this activation is adsorbed into the catalyst's pores, effectively "pre-loading" it.[1][5] This adsorbed hydrogen makes the activated catalyst incredibly reactive, sometimes allowing hydrogenation to proceed even without an external hydrogen source for certain substrates.[3][6] The temperature of the leaching process is critical; higher temperatures can lead to a decrease in surface area due to structural rearrangements analogous to sintering.[1]

The Role of Promoters

To further enhance catalytic activity or selectivity, small amounts of a third metal, known as a "promoter" (such as chromium or molybdenum), can be added during the initial alloy preparation.[1][7] These promoters alter the alloy's properties, leading to a more active catalyst after the leaching process.

Application in the Synthesis of Cyclohexane Derivatives

The cyclohexane ring is a ubiquitous and valuable structural motif in medicinal chemistry. It often serves as a three-dimensional, non-planar bioisostere for a flat phenyl ring or a sterically demanding t-butyl group, which can lead to improved binding affinity with target proteins. Raney Nickel-catalyzed hydrogenation of readily available aromatic compounds is one of the most direct and industrially scalable methods to produce these important derivatives.[2][8]

The Hydrogenation of Aromatic Rings

The core application involves the reduction of the aromatic π-system of benzene and its derivatives to the corresponding cyclohexane.[1][3] Due to the resonance stability of the aromatic ring, this transformation requires a potent catalyst. While platinum group metals can achieve this, Raney Nickel provides a highly effective and more economical alternative.[3] The reaction is highly exothermic; for example, the hydrogenation of benzene to cyclohexane has a ΔH (500 K) of -216.37 kJ/mol.[8]

The hydrogenation is stereospecific, occurring via syn-addition, where both hydrogen atoms add to the same face of the double bond as it is adsorbed on the catalyst surface.[1][9]

Caption: Simplified mechanism of aromatic hydrogenation on a Raney Nickel surface.

Chemoselectivity Considerations

Raney Nickel is a powerful and often non-specific catalyst, capable of reducing a wide array of functional groups, including alkenes, alkynes, nitriles, carbonyls, and nitro groups.[1][10] This presents a challenge when a substituted aromatic ring must be reduced while preserving other functional groups. While achieving perfect chemoselectivity can be difficult, reaction conditions (temperature, pressure, solvent) can be optimized. For instance, lower temperatures and pressures may favor the reduction of more labile groups over the aromatic ring. Conversely, forcing conditions (high temperature and pressure) are typically required for complete aromatic saturation.[10][11] In some cases, modifying the catalyst surface, for example with silica, can significantly improve selectivity by hindering undesired overhydrogenation pathways.[12]

Safety Protocols and Handling

WARNING: Activated Raney Nickel is a hazardous material and must be handled with extreme care in a controlled laboratory environment.

  • Pyrophoricity: Dry Raney Nickel is highly pyrophoric and can ignite spontaneously upon exposure to air.[10][13] It must always be stored and handled as a slurry under water or a suitable solvent.[10][14] Do not allow the catalyst to dry on filter paper or spatulas.

  • Hydrogen Evolution: The catalyst continuously evolves flammable hydrogen gas, especially in its active state.[13] All handling should be done in a well-ventilated fume hood, away from ignition sources.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves.[14][16]

  • Inert Atmosphere: For reactions, ensure the vessel is properly purged with an inert gas like nitrogen or argon before introducing hydrogen.

  • Disposal: Quench spent catalyst carefully by slowly adding it to a large volume of water, followed by deactivation with dilute acid (e.g., HCl) in a fume hood before disposal according to institutional guidelines.

Experimental Protocol: Synthesis of Methoxycyclohexane

This protocol details the hydrogenation of anisole, a representative substituted benzene, to methoxycyclohexane using a Parr high-pressure hydrogenator.

Materials and Equipment
  • Reagents: Anisole (99%), Raney Nickel (50% slurry in water), Ethanol (anhydrous).

  • Equipment: Parr high-pressure reactor (autoclave) with stirrer, glass liner, gas inlet/outlet valves, pressure gauge, and thermocouple; filtration apparatus (Büchner funnel); standard laboratory glassware.

Catalyst Preparation
  • In a fume hood, weigh approximately 2.0 g of the Raney Nickel slurry (corresponding to ~1.0 g dry weight) into a small beaker.

  • Carefully decant the supernatant water.

  • Wash the catalyst by adding ~10 mL of anhydrous ethanol, gently swirling, and decanting the solvent. Repeat this washing step two more times. This is crucial to remove water, which can sometimes affect the reaction in non-polar substrates. Causality: Displacing water with the reaction solvent ensures miscibility and prevents potential side reactions or catalyst deactivation. Never allow the catalyst to become dry during this process.

Reaction Procedure

Caption: Step-by-step workflow for the hydrogenation of anisole using Raney Nickel.

  • Charging the Reactor: Transfer the washed Raney Nickel slurry to the glass liner of the Parr reactor. Add the substrate, anisole (10.8 g, 0.1 mol), and 50 mL of anhydrous ethanol as the solvent.

  • Assembly and Purging: Place the liner in the reactor, seal the vessel, and connect it to the gas lines in a fume hood. Purge the system by pressurizing with nitrogen to ~100 psi and then venting. Repeat this cycle three times to remove all oxygen. Causality: Removing oxygen is a critical safety step to prevent the formation of an explosive mixture with hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen to 500 psi. Begin stirring and heat the reaction to 80°C. The pressure will drop as hydrogen is consumed. Maintain the pressure at 500 psi by periodically refilling from a hydrogen tank.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. For this scale, this typically takes 4-6 hours.

  • Work-up: Turn off the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen in the fume hood.

  • Catalyst Removal: Open the reactor and carefully filter the contents through a pad of Celite® in a Büchner funnel to remove the catalyst. Immediately after filtration, add water to the filter cake to prevent it from drying and igniting.

  • Product Isolation: Transfer the filtrate to a round-bottom flask. Remove the ethanol solvent using a rotary evaporator. The remaining liquid is the crude product, which can be purified further by distillation if necessary.

Data Summary: Typical Reaction Conditions

The following table provides a summary of representative conditions for the hydrogenation of various aromatic compounds to their corresponding cyclohexane derivatives using Raney Nickel.

SubstrateCatalyst Loading (wt%)SolventTemperature (°C)H₂ Pressure (psi)Typical Yield (%)
Benzene5-10%Neat or Cyclohexane100-150500-1000>99
Toluene5-10%Neat or Heptane100-150500-1000>99
Anisole8-12%Ethanol80-120500-80090-98
Phenol10-15%Ethanol / Water120-170800-150090-95
Aniline10-15%Dioxane150-2001000-200085-95

Note: These values are illustrative. Optimal conditions must be determined experimentally for each specific substrate and scale.

Conclusion

Raney Nickel remains a powerful, versatile, and economically viable catalyst for the synthesis of cyclohexane derivatives via aromatic hydrogenation.[1][10] Its high activity, born from a unique porous structure saturated with hydrogen, makes it suitable for a wide range of industrial and laboratory applications, including the production of key intermediates for the pharmaceutical industry.[2][17][18] While its reactivity necessitates strict safety protocols, a thorough understanding of its handling and the causality behind its function allows researchers to harness its full potential for efficient and scalable synthesis.

References

  • Title: Raney nickel - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The application of Raney Nickel catalyst - Knowledge - AVANT Source: AVANT URL: [Link]

  • Title: Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water Source: Cole-Parmer URL: [Link]

  • Title: Raney® Nickel: A Life-Changing Catalyst Source: American Chemical Society URL: [Link]

  • Title: Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water Source: CORE URL: [Link]

  • Title: Cyclohexane - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Raney Nickel - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Preparation of Raney Nickel Source: BYJU'S URL: [Link]

  • Title: Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing Source: GMM Pfaudler URL: [Link]

  • Title: (Raney Nickel Alloy) MSDS CAS Source: Oxford Lab Fine Chem LLP URL: [Link]

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  • Title: Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity Source: MDPI URL: [Link]

  • Title: Safety, Storage, Shelf Life, Handling and Disposal Source: Vineeth Precious Catalysts Pvt. Ltd URL: [Link]

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  • Title: Process for the hydrogenation of benzene to cyclohexane Source: Google Patents URL
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  • Title: Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation Source: ACS Publications URL: [Link]

  • Title: CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES Source: ProQuest URL: [Link]

  • Title: Effects of Raney-type Nickel Catalyst Production Scale Pretreatment Source: SciSpace URL: [Link]

  • Title: Reagent Friday: Raney Nickel Source: Master Organic Chemistry URL: [Link]

  • Title: Chemoselective Hydrogenation of ?,?-Unsaturated Nitriles Source: ResearchGate URL: [Link]

  • Title: CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES Source: ResearchGate URL: [Link]

  • Title: Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel Source: ResearchGate URL: [Link]

  • Title: Synthesis of all-cis-1,2,4-cyclohexanetriol Source: Arkivoc URL: [Link]

  • Title: REDUCTION OF MONOHALOGENATED NITROBENZENES WITH HYDRAZINE AND RANEY NICKEL. A CONVENIENT PREPARATION OF HALOGENATED ANILINES Source: ResearchGate URL: [Link]

  • Title: Benzene conversion over catalyst amount (Raney-Nickel, 600 min−1, p[H2] = 60 bar, T = 130 °C, t = 2 h) Source: ResearchGate URL: [Link]

  • Title: Raney nickel catalysis used in hydrogenation of aromatic amines Source: Google Patents URL
  • Title: RANEY NICKEL REDUCTIONS-PART I Source: Indian Academy of Sciences URL: [Link]

  • Title: Synthesis by Reduction without C-C Bond Cleavage Source: Thieme Chemistry URL: [Link]

  • Title: Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products Source: ResearchGate URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-4-Ethylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Ethylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve your yield and obtain a high-purity final product.

The primary and most common method for synthesizing 4-Ethylcyclohexanecarboxylic acid is through the catalytic hydrogenation of 4-ethylbenzoic acid.[1][2] This process, while straightforward in principle, can present several challenges that may affect the yield and isomeric purity of the final product. This guide will walk you through overcoming these common hurdles.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield of 4-Ethylcyclohexanecarboxylic Acid

A low yield of the hydrogenated product can be frustrating and costly. Several factors can contribute to this issue, from catalyst inefficiency to suboptimal reaction conditions.

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Inactivity or Poisoning 1. Catalyst Selection: Ensure you are using an appropriate catalyst. Noble metal catalysts like Rhodium (Rh), Ruthenium (Ru), Platinum (Pt), and Palladium (Pd) on a carbon or alumina support are commonly used for the hydrogenation of aromatic rings.[2][3][4] Rh/C has been shown to be highly active for this type of transformation.[2]2. Catalyst Loading: An insufficient amount of catalyst will lead to an incomplete reaction. Start with a standard loading (e.g., 5-10 mol%) and optimize from there.3. Catalyst Quality: Ensure the catalyst is not old or has been improperly stored, which can lead to deactivation. If possible, test the catalyst on a model reaction to confirm its activity.4. Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst. Purify the starting material and use high-purity solvents and hydrogen.
Suboptimal Reaction Conditions 1. Temperature: The reaction temperature is a critical parameter.[3][5] Too low a temperature will result in a slow reaction rate, while a temperature that is too high can lead to side reactions like hydrogenolysis.[4] A typical starting range for this hydrogenation is 80-150°C.[6]2. Hydrogen Pressure: The hydrogen pressure needs to be sufficient to drive the reaction to completion.[3][5] A common pressure range is 1-3 MPa (10-30 bar).[6] Insufficient pressure will lead to incomplete conversion.3. Agitation: In a slurry reaction, efficient agitation is crucial for good mass transfer of hydrogen to the catalyst surface.[4] Ensure the stirring rate is adequate to keep the catalyst suspended and facilitate gas-liquid mixing.
Side Reactions 1. Hydrogenolysis: This side reaction involves the cleavage of C-O bonds, which can lead to the formation of byproducts like toluene and methyl cyclohexane.[7] Using a more selective catalyst and optimizing the temperature and pressure can help minimize hydrogenolysis.2. Incomplete Hydrogenation: If the reaction is stopped prematurely or the conditions are not optimal, you may have unreacted starting material, leading to a lower yield of the desired product.

Issue 2: Poor Selectivity for the trans-Isomer

The hydrogenation of 4-ethylbenzoic acid will typically produce a mixture of cis and trans isomers of 4-Ethylcyclohexanecarboxylic acid.[8] For many applications, the trans isomer is the desired product.

Potential Cause Troubleshooting Steps & Scientific Rationale
Thermodynamic vs. Kinetic Control The initial hydrogenation product mixture is often under kinetic control. The trans isomer is generally the more thermodynamically stable product.
Inefficient Isomerization 1. Base-Catalyzed Isomerization: To increase the proportion of the trans isomer, a common strategy is to perform a base-catalyzed isomerization on the mixture of cis and trans products.[6][9] This is typically done by heating the mixture in a suitable solvent with a base like a sodium alkoxide (e.g., sodium methoxide or sodium ethoxide).[6] The base facilitates the epimerization at the carbon atom bearing the carboxyl group, leading to an equilibrium mixture enriched in the more stable trans isomer.2. Choice of Base and Solvent: The choice of base and solvent is important. Alcohols like methanol or ethanol are common solvents for this isomerization.[6] The corresponding sodium alkoxide is a suitable base.

Issue 3: Difficulty in Purifying the Final Product

Even with a good yield and favorable isomeric ratio, purification can be challenging. The primary goal is to isolate the pure trans isomer.

Potential Cause Troubleshooting Steps & Scientific Rationale
Similar Physical Properties of Isomers The cis and trans isomers have similar physical properties, which can make separation by distillation difficult.
Ineffective Crystallization 1. Recrystallization: The most common method for purifying the trans isomer is recrystallization.[6] The trans isomer is often less soluble than the cis isomer in certain solvent systems, allowing for its selective crystallization.2. Solvent Selection: A mixed solvent system, such as ethyl acetate and petroleum ether, can be effective for the recrystallization of this compound.[6] Experiment with different solvent ratios to optimize the purity and recovery of the trans isomer.3. Cooling Rate: A slow cooling rate during recrystallization generally leads to the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of 4-ethylbenzoic acid?

The "best" catalyst can depend on your specific reaction conditions and desired outcome. However, several catalysts are known to be effective for the hydrogenation of aromatic carboxylic acids.

  • Rhodium on Carbon (Rh/C): Often shows high activity for aromatic ring hydrogenation under relatively mild conditions.[2]

  • Ruthenium on Carbon (Ru/C): Another highly active catalyst for this type of transformation.[7][10]

  • Palladium on Carbon (Pd/C): A commonly used and cost-effective catalyst, though it may sometimes be less active than Rh or Ru for this specific substrate.[2]

  • Platinum on a support (e.g., Pt/Al₂O₃): Also a viable option for this hydrogenation.[11]

It is recommended to screen a few different catalysts to find the most efficient one for your setup.

Q2: What are the optimal reaction conditions (temperature and pressure) for this synthesis?

Optimal conditions can vary, but a good starting point is:

  • Temperature: 80-150 °C[6]

  • Hydrogen Pressure: 1-3 MPa (10-30 bar)[6]

It is crucial to optimize these parameters for your specific reactor and catalyst system. Monitoring the reaction progress by techniques like GC or HPLC can help determine the optimal reaction time.

Q3: How can I monitor the progress of the reaction?

Several analytical techniques can be used to monitor the reaction:

  • Gas Chromatography (GC): After derivatization (e.g., esterification to the methyl or ethyl ester), GC can be used to separate and quantify the starting material, product isomers, and any byproducts.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the starting material and the appearance of the product without the need for derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and determine the cis/trans isomer ratio in the final mixture.

Q4: How does the isomerization of the cis to the trans isomer work?

The isomerization is an equilibrium-driven process catalyzed by a base. The base (e.g., sodium methoxide) deprotonates the acidic proton on the carbon atom adjacent to the carbonyl group, forming an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to the formation of both the cis and trans isomers. Since the trans isomer, with the bulky ethyl and carboxylic acid groups in equatorial positions, is thermodynamically more stable, the equilibrium will favor its formation.

Q5: Are there any safety considerations I should be aware of?

Yes, there are several important safety considerations:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure your reactor is properly sealed and operated in a well-ventilated area (fume hood). Always purge the reactor with an inert gas (e.g., nitrogen or argon) before and after the reaction.

  • High Pressure: The reaction is typically carried out under pressure. Use a properly rated pressure reactor and ensure all fittings are secure. Never exceed the maximum pressure rating of the vessel.

  • Catalysts: Some hydrogenation catalysts, particularly Raney Nickel and finely divided precious metal catalysts, can be pyrophoric (ignite spontaneously in air), especially when dry and saturated with hydrogen. Handle these catalysts with care, preferably under an inert atmosphere or wetted with a solvent.

Experimental Workflow and Key Processes

Below are diagrams illustrating the overall experimental workflow and the crucial isomerization step.

Overall Synthesis Workflow

cluster_0 Hydrogenation cluster_1 Isomerization & Purification Start 4-Ethylbenzoic Acid Reactor Hydrogenation Reactor (Catalyst, Solvent, H₂, Heat, Pressure) Start->Reactor Mixture Cis/Trans Mixture of 4-Ethylcyclohexanecarboxylic Acid Reactor->Mixture Isomerization Base-Catalyzed Isomerization (e.g., NaOMe, MeOH, Heat) Mixture->Isomerization Enriched_Mixture Trans-Enriched Mixture Isomerization->Enriched_Mixture Purification Recrystallization Enriched_Mixture->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Cis-Trans Isomerization Mechanism

Cis_Isomer Cis Isomer Enolate Enolate Intermediate (Planar) Cis_Isomer->Enolate + Base - H⁺ Enolate->Cis_Isomer + H⁺ Trans_Isomer Trans Isomer (Thermodynamically Favored) Enolate->Trans_Isomer + H⁺ Trans_Isomer->Enolate + Base - H⁺

Caption: Simplified mechanism of base-catalyzed cis-trans isomerization.

References

  • Mettler-Toledo International Inc. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
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  • ResearchGate. (n.d.). Hydrogenation of carboxylic acids over Ru/support catalysts.
  • Western Michigan University ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • National Center for Biotechnology Information. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC.
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  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid.
  • Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES.
  • PubMed. (2015, February 13). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.
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  • Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • PubMed. (2002, March). trans-3-Ethyl-cis-2,6,6-trimethyl-4-oxocyclohexanecarboxylic acid: an intermediate in the synthesis of a highly potent estrogen.
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challenges in separating cis and trans isomers of 4-Ethylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Challenges in Separating Cis and Trans Isomers of 4-Ethylcyclohexanecarboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the geometric isomers of 4-Ethylcyclohexanecarboxylic acid. We will delve into the fundamental principles governing this challenging separation, provide practical troubleshooting advice for common laboratory techniques, and offer detailed protocols to enhance the efficiency and success of your experiments.

Section 1: Understanding the Core Challenge: The Stereochemistry of 1,4-Disubstituted Cyclohexanes

This section addresses the foundational knowledge required to tackle the separation, focusing on why these isomers are particularly difficult to resolve.

Q1: Why are the cis and trans isomers of 4-Ethylcyclohexanecarboxylic acid so difficult to separate?

A: The primary challenge lies in the fact that cis and trans isomers of 4-Ethylcyclohexanecarboxylic acid are geometric isomers, a type of stereoisomer. This means they share the same molecular formula (C9H16O2) and the same atom-to-atom connectivity.[1][2] Their only difference is the spatial orientation of the ethyl and carboxylic acid groups relative to the plane of the cyclohexane ring.[3] This structural similarity results in nearly identical physical properties such as boiling point, density, and solubility, making conventional separation techniques like simple distillation ineffective.[2][4][5] The separation, therefore, must exploit the subtle differences in their three-dimensional shapes and conformational stabilities.[6]

Q2: Which isomer, cis or trans, is more stable, and how does this influence separation?

A: The trans isomer is significantly more stable than the cis isomer. This is due to the conformational behavior of the cyclohexane ring, which preferentially adopts a low-energy "chair" conformation.[6][7]

  • Trans Isomer: In the most stable chair conformation, both the large ethyl group and the carboxylic acid group can occupy equatorial positions. This minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that occur when bulky groups are forced into axial positions.[7][8]

  • Cis Isomer: For the cis isomer, no matter how the ring "flips," one substituent must be in an equatorial position while the other is in an axial position.[7] The axial group experiences steric strain from interacting with the two axial hydrogens on the same side of the ring, making this conformation higher in energy and therefore less stable.[6]

This stability difference is the key to their separation. The more stable, symmetric trans isomer often packs more efficiently into a crystal lattice, leading to a higher melting point and different solubility compared to the less stable cis isomer.[2][9] These differences in physical properties, though slight, can be exploited through techniques like fractional crystallization and chromatography.

cluster_cis Cis Isomer (Less Stable) cluster_trans Trans Isomer (More Stable) cis_conformer Chair Conformation (Axial-Equatorial) cis_strain Steric Strain (1,3-Diaxial Interactions) cis_conformer->cis_strain leads to trans_conformer Chair Conformation (Di-Equatorial) trans_stability Minimal Steric Strain trans_conformer->trans_stability leads to

Caption: Conformational stability of cis and trans isomers.

Section 2: Troubleshooting Guide for Separation Techniques

This section provides solutions to common problems encountered during the separation process.

Crystallization-Based Separation

Q1: I performed a crystallization, but my product is still an isomeric mixture. What went wrong?

A: This is a common issue often caused by co-crystallization, where both isomers precipitate simultaneously. The most likely causes are:

  • Inappropriate Solvent Choice: The chosen solvent may not have a sufficient solubility difference between the cis and trans isomers. For successful fractional crystallization, one isomer must be significantly less soluble than the other.[10][11]

  • Cooling Rate Too High: Rapid cooling of a saturated solution can cause kinetic trapping, leading to the rapid precipitation of both isomers before thermodynamic equilibrium can be established.[12]

  • High Initial Concentration: If the solution is supersaturated with respect to both isomers, they may both crystallize out.

Troubleshooting Steps:

  • Re-screen Solvents: Systematically test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, and mixtures thereof) to find a system that maximizes the solubility difference.

  • Slow Down Cooling: Employ a slow, controlled cooling process. A programmable bath or insulating the crystallization vessel with a Dewar flask can help.

  • Use Seeding: If you have a small amount of a pure isomer (typically the less soluble, higher-melting point trans isomer), add a single crystal to the saturated solution just as it begins to cool. This provides a nucleation site and encourages the selective crystallization of that isomer.[12]

Q2: My seeded crystallization failed to enrich the desired isomer. Why?

A: Even with seeding, failure can occur if the solution is too supersaturated, causing rapid, uncontrolled nucleation that overrides the effect of the seed crystal.[12] Another possibility is that the isomers form a solid solution or a eutectic mixture in the chosen solvent, making separation by crystallization very difficult.

Troubleshooting Steps:

  • Optimize Concentration: Carefully prepare a solution that is saturated with the less soluble isomer but unsaturated with the more soluble one at the crystallization temperature.

  • Consider an Anti-Solvent Technique: Dissolve the mixture in a good solvent, then slowly add a miscible "anti-solvent" in which both isomers are poorly soluble. This can sometimes provide the selectivity needed for one isomer to precipitate first.

Chromatography-Based Separation

Q1: My HPLC analysis shows poor peak resolution or complete co-elution. How can I improve this?

A: Poor resolution in HPLC is typically a problem of insufficient selectivity between the isomers on the chosen stationary phase or suboptimal mobile phase conditions. For carboxylic acids, pH control is critical.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The ionization state of the carboxylic acid group dramatically affects retention in reversed-phase (RP) HPLC. Use a buffer to set the mobile phase pH about 1.5-2 units below the pKa of the acid (~4.8). This ensures it is in its neutral, non-ionized form, increasing retention and improving interaction with the C18 stationary phase.

  • Adjust Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a weaker isocratic mobile phase will increase retention times and may improve resolution.

  • Change the Stationary Phase: If mobile phase optimization fails, the column chemistry is likely not selective enough. Consider a different type of stationary phase. For instance, a phenyl-hexyl column may offer different selectivity through pi-pi interactions, or a polar-embedded phase could provide alternative interactions. Specialized columns have been designed for separating similar dicarboxylic acids and may be effective here.[13]

  • Lower the Temperature: Reducing the column temperature can sometimes enhance the subtle interaction differences between isomers and the stationary phase, leading to better separation.

cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Issues cluster_method Method Parameters Start Poor HPLC Resolution A1 Is pH Controlled? (2 units below pKa) Start->A1 A2 Adjust Buffer pH A1->A2 No A3 Vary Organic/Aqueous Ratio (Adjust Solvent Strength) A1->A3 Yes A2->A3 B1 Try Different Column Chemistry (e.g., Phenyl-Hexyl) A3->B1 Still Poor End Resolution Achieved A3->End Success B2 Check Column Health (Perform QC Test) B1->B2 B1->End Success C1 Lower Column Temperature B2->C1 Still Poor B2->End Success C2 Decrease Flow Rate C1->C2 C1->End Success C2->End Still Poor (Consult Specialist) C2->End Success

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Section 3: FAQs on Analysis and Characterization

Q1: How can I definitively confirm the identity of my separated cis and trans isomers?

A: Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, is the most powerful and conclusive method.[14] The key is to analyze the chemical shifts and coupling constants of the protons at the C1 and C4 positions (the carbons bearing the substituents).

  • Chemical Shift: The proton on the carbon with the axial substituent will typically appear at a different chemical shift than one with an equatorial substituent due to anisotropic effects from the ring.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons depends on the dihedral angle between them. An axial proton has a large coupling constant (J_ax-ax ≈ 8-13 Hz) to an adjacent axial proton and a small coupling constant (J_ax-eq ≈ 2-5 Hz) to an adjacent equatorial proton. This allows for unambiguous assignment of the relative stereochemistry.[14][15] In the more stable trans isomer, the C1 and C4 protons are both axial (when the substituents are equatorial), leading to characteristic splitting patterns.

Q2: What differences should I expect in the physical and spectroscopic properties of the isomers?

A: The differences stem from the lower stability and higher polarity of the cis isomer compared to the more stable, often non-polar trans isomer.[2][16]

Propertycis-4-Ethylcyclohexanecarboxylic Acidtrans-4-Ethylcyclohexanecarboxylic AcidRationale
Stability Less StableMore StableThe trans isomer can adopt a low-energy diequatorial conformation, minimizing steric strain.[6]
Melting Point Generally LowerGenerally HigherThe higher symmetry and better packing of the trans isomer in a crystal lattice typically results in a higher melting point.[2][9]
Dipole Moment Non-zero (Polar)Near-zero (Less Polar)In the trans isomer, the bond dipoles of the substituents are on opposite sides and tend to cancel each other out.[15][16]
Solubility Often more soluble in polar solventsOften less soluble in polar solventsThe higher polarity of the cis isomer can lead to greater solubility in polar solvents.
¹H NMR Complex multiplets, smaller J-values for key protonsSimpler patterns, large axial-axial couplings (J ≈ 8-13 Hz) for ring protonsBased on the distinct axial and equatorial proton environments.
IR Spectrum Unique fingerprint regionUnique fingerprint regionThe different symmetries of the molecules lead to different allowed vibrational modes, especially in the 600-1400 cm⁻¹ region.[17]
Section 4: Experimental Protocols
Protocol 1: General Protocol for Solvent Screening for Fractional Crystallization
  • Preparation: Place approximately 10-20 mg of the cis/trans isomer mixture into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., hexane, toluene, ethyl acetate, isopropanol, ethanol, water) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Hot Dissolution: For solvents where the sample is poorly soluble at room temperature, gently heat the mixture until the solid dissolves.

  • Slow Cooling: Allow the heated, saturated solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: Observe which solvents yield crystalline material. The ideal solvent is one in which the material is sparingly soluble at room temperature but highly soluble when hot.

  • Analysis: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. Analyze the isomeric ratio of the crystals and the remaining mother liquor by NMR or HPLC to identify the solvent system that provides the best enrichment of one isomer.

Protocol 2: Analytical Method for Isomer Ratio Determination by ¹H NMR
  • Sample Preparation: Accurately weigh and dissolve ~10-15 mg of the sample (pure isomer or mixture) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).[14]

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the entire proton range (e.g., 0-12 ppm). Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[14]

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis:

    • Identify well-resolved signals that are unique to each isomer. The protons at C1 (adjacent to the COOH) or C4 (adjacent to the ethyl group) are often good candidates.

    • Integrate the area under the unique peak for the cis isomer and the unique peak for the trans isomer.

    • The ratio of the integration values corresponds directly to the molar ratio of the isomers in the sample.

References
  • Benchchem. (n.d.). Troubleshooting the separation of cis- and trans-nerolidol isomers.
  • YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

  • ResearchGate. (2025). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Retrieved from [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.9.13: Substituted Cyclohexanes. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Google Patents. (n.d.). US5069756A - Separation of cyclohexane from cyclohexene by azeotropic or extractive distillation.
  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Ring Conformations. Retrieved from [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Retrieved from [Link]

  • YouTube. (2020). stereochemistry of organic compounds: Diffrentiating cis and trans isomers. Retrieved from [Link]

  • YouTube. (2024). Cis- & Trans-Isomers | Compare | Physical Properties. Retrieved from [Link]

  • YouTube. (2018). Cis and Trans Isomers. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Retrieved from [Link]

Sources

Technical Support Center: Purification of Active Pharmaceutical Ingredients (APIs) from Geometric Isomer Contaminants

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Separation of cis/trans Isomers

A Note on "TECHA"

This guide addresses the critical challenge of removing cis-isomer contamination from a desired trans-isomer of an Active Pharmaceutical Ingredient (API). The query specified "TECHA," an acronym that does not correspond to a known API exhibiting cis/trans isomerism in widely available scientific literature. It is possible this is an internal project name or a typographical error. For instance, TECA is an acronym for Titrated Extract of Centella asiatica, a complex botanical mixture. To provide a broadly applicable and technically robust resource, this guide will focus on the principles and methodologies for separating geometric isomers, using the separation of Lafutidine isomers as a practical case study. Lafutidine is an anti-ulcer drug where the separation of its cis and trans isomers is a well-documented necessity.[1][2]

Introduction: The Criticality of Stereochemical Purity in Drug Development

Geometric isomers, a class of stereoisomers, possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms around a double bond or a ring structure. These subtle structural differences can lead to profound variations in pharmacological and toxicological properties.[3][4][5] One isomer may exhibit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects.[3][4][5] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines requiring comprehensive characterization and control of the stereoisomeric composition of drug substances.[6] This underscores the necessity for robust and validated methods for the separation and quantification of geometric isomers.

This guide provides a comprehensive overview of the strategies and techniques for removing cis-isomer contamination, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to separate cis and trans isomers of a drug candidate?

A1: The spatial arrangement of atoms in cis and trans isomers can significantly alter their interaction with biological targets such as enzymes and receptors. This can lead to differences in:

  • Efficacy: One isomer may have a higher binding affinity for the target, resulting in greater potency.[6]

  • Pharmacokinetics: Isomers can have different rates of absorption, distribution, metabolism, and excretion (ADME), affecting the drug's bioavailability and half-life.

  • Toxicity: The undesired isomer may interact with off-target molecules, leading to toxicity or unwanted side effects.[3][4]

Q2: What are the primary physicochemical differences between cis and trans isomers that can be exploited for separation?

A2: The key differences stem from their distinct molecular shapes:

  • Trans isomers are generally more symmetrical, which allows for more efficient crystal packing, often resulting in a higher melting point and lower solubility compared to their cis counterparts.

  • Cis isomers are typically less symmetrical and have a bent structure, which often leads to a higher dipole moment and greater polarity. These differences in polarity, solubility, and crystallinity are the foundation for most separation techniques.

Q3: What are the main analytical techniques to confirm the isomeric purity of my sample?

A3: The most common and reliable methods are:

  • High-Performance Liquid Chromatography (HPLC): With an appropriate column and mobile phase, HPLC can separate and quantify the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for distinguishing cis and trans isomers. The coupling constants (J-values) between protons across a double bond are characteristically different: typically larger for trans isomers (12-18 Hz) and smaller for cis isomers (6-12 Hz).[7][8]

  • Gas Chromatography (GC): For volatile and thermally stable compounds, GC can provide excellent separation of geometric isomers.

Core Separation Strategies and Troubleshooting Guides

The separation of geometric isomers can be challenging due to their similar chemical properties. The choice of method depends on the scale of the separation (analytical vs. preparative), the physicochemical properties of the isomers, and the desired purity level.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for both analytical and preparative separation of geometric isomers in the pharmaceutical industry.[1][2][9]

This protocol outlines a systematic approach to developing an HPLC method for separating geometric isomers, using a hypothetical API as an example.

  • Column Selection:

    • Start with a standard C18 column, as its hydrophobic interactions can often differentiate the shape and polarity differences between cis and trans isomers.

    • If separation is insufficient, consider columns with different selectivities.

Column Type Separation Principle Best For...
C18, C8 Hydrophobic interactions.General-purpose initial screening.
Phenyl π-π interactions.Aromatic compounds.
Pentafluorophenyl (PFP) Aromatic, dipole-dipole, and hydrophobic interactions.Isomers with halogen or polar aromatic groups.
C30 High shape selectivity.Hydrophobic, structurally related isomers.[10]
Chiral Columns Chiral recognition.Can sometimes resolve geometric isomers due to their distinct 3D structures.[1][2]
  • Mobile Phase Optimization:

    • Scouting Gradient: Begin with a broad gradient of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer). A typical starting gradient might be 5-95% organic solvent over 20-30 minutes.

    • pH Adjustment: The pH of the aqueous phase can significantly impact the retention and selectivity of ionizable compounds. Screen a range of pH values (e.g., 3, 5, 7, 9) to find the optimal separation window.

    • Solvent Type: If acetonitrile does not provide adequate separation, try methanol. The different hydrogen bonding characteristics of methanol can alter selectivity.

    • Isocratic vs. Gradient: Once the approximate elution conditions are known from the gradient run, an isocratic method can be developed for simpler and more robust separations.

  • Temperature Control:

    • Column temperature affects solvent viscosity and mass transfer. Running at sub-ambient or elevated temperatures can sometimes improve resolution.

  • Issue: Poor Resolution (Co-eluting Peaks)

    • Solution 1: Optimize Mobile Phase. Systematically vary the organic solvent percentage, pH, and buffer concentration.

    • Solution 2: Change Column Chemistry. Switch to a column with a different stationary phase (e.g., from C18 to Phenyl or C30) to introduce different separation mechanisms.[10]

    • Solution 3: Adjust Temperature. Lowering the temperature can sometimes enhance selectivity.

  • Issue: Peak Tailing

    • Solution 1: Adjust pH. For basic compounds, a higher pH mobile phase or the addition of a competing base like triethylamine can reduce tailing.

    • Solution 2: Check for Column Overload. Inject a smaller sample volume or a more dilute sample.

  • Issue: Irreproducible Retention Times

    • Solution 1: Ensure Proper Column Equilibration. Allow sufficient time for the column to equilibrate with the mobile phase before each injection.

    • Solution 2: Degas Mobile Phase. Ensure mobile phases are properly degassed to prevent bubble formation in the pump.

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Refinement Prep Prepare Sample & Mobile Phases Col_Select Column Selection (e.g., C18) Prep->Col_Select MP_Opt Mobile Phase Optimization (Gradient/pH) Col_Select->MP_Opt Temp_Opt Temperature Optimization MP_Opt->Temp_Opt Inject Inject Sample Temp_Opt->Inject Analyze Analyze Chromatogram Inject->Analyze Refine Refine Method Analyze->Refine Resolution < 1.5? end Validated Method Analyze->end Resolution ≥ 1.5 Refine->Col_Select

Caption: A systematic workflow for HPLC method development for separating cis/trans isomers.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to normal-phase HPLC, offering faster separations and being more environmentally friendly ("greener") due to its use of supercritical CO₂ as the primary mobile phase.[6][11][12][13] It is particularly effective for chiral and isomeric separations.[6][11][12][13]

  • High Efficiency: The low viscosity of supercritical fluids allows for high flow rates without excessive backpressure, leading to faster analysis times.[11]

  • Unique Selectivity: SFC often provides different selectivity compared to HPLC, making it a valuable tool when HPLC methods fail.

  • Reduced Solvent Consumption: The primary mobile phase is CO₂, which is recycled, significantly reducing organic solvent waste.[13]

  • Issue: Poor Peak Shape

    • Solution: Additives. Small amounts of additives like trifluoroacetic acid (TFA) or triethylamine (TEA) to the co-solvent can improve the peak shape of acidic or basic compounds, respectively.

  • Issue: Insufficient Retention

    • Solution: Decrease Co-solvent Percentage. Reducing the amount of polar co-solvent (e.g., methanol) will increase retention.

Fractional Crystallization

This classical technique is highly effective for large-scale purification if the isomers have significantly different solubilities in a particular solvent. The generally lower solubility and better crystal packing of trans isomers can often be exploited.

  • Solvent Screening: Identify a solvent in which one isomer is significantly less soluble than the other, especially at lower temperatures.

  • Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed. The less soluble isomer (often the trans isomer) will crystallize out first.

  • Isolation: Collect the crystals by filtration.

  • Purity Check: Analyze the purity of the crystals and the remaining filtrate by HPLC or NMR.

  • Recrystallization: Repeat the process to achieve the desired purity.

Fractional_Crystallization Start Crude Isomer Mixture Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Filter Filter Crystals Cool->Filter Crystals Crystals (Enriched in less soluble isomer) Filter->Crystals Filtrate Filtrate (Enriched in more soluble isomer) Filter->Filtrate Analyze Analyze Purity (HPLC/NMR) Crystals->Analyze Recrystallize Recrystallize if needed Analyze->Recrystallize Purity < Target End Pure Isomer Analyze->End Purity ≥ Target Recrystallize->Dissolve

Caption: A stepwise process for separating geometric isomers via fractional crystallization.

Conclusion

The removal of geometric isomer contaminants is a critical step in ensuring the safety and efficacy of pharmaceutical products. A systematic approach, beginning with a thorough understanding of the physicochemical properties of the isomers, is essential for developing a robust separation strategy. While HPLC remains the workhorse for both analytical and preparative separations, techniques like SFC and fractional crystallization offer powerful alternatives, particularly for large-scale purification. By combining these methods with rigorous analytical characterization, researchers can confidently achieve the high levels of isomeric purity required for drug development and manufacturing.

References

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

  • Patsnap Eureka. (2025). The Role of Geometric Isomers in Drug Efficacy and Toxicity. [Link]

  • Teachy. (n.d.). Summary of Exploring Geometric Isomerism: From Theory to Practice. [Link]

  • Teachy. (n.d.). Summary of Geometric Isomerism: Concepts and Applications. [Link]

  • De Kesel, T., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Patsnap Eureka. (2025). The Influence of Geometric Isomers on Drug Delivery Systems. [Link]

  • Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • U.S. Patent 2,850,549. (1958).
  • Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]

  • Journal of Zhejiang University. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. [Link]

  • LCGC International. (n.d.). Shape Selectivity in Reversed-Phase Liquid Chromatography. [Link]

  • ResearchGate. (2019). Industrial Separation Challenges: How Does Supramolecular Chemistry Help?. [Link]

  • European Pharmaceutical Review. (2023). Purification solutions in large-scale manufacturing of oligonucleotide APIs. [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. [Link]

  • Vedantu. (n.d.). How can cis and trans isomers be separated class 12 chemistry CBSE. [Link]

  • Guo, R., et al. (2012). HPLC method for Pharmacokinetics of cis and trans isomer of cefprozil diastereomers in human plasma. IOSR Journal of Pharmacy. [Link]

  • U.S. Patent 3,880,925. (1975).
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • YouTube. (2024). Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Hydrogenation of Aromatic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aromatic precursor hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of arene hydrogenation. Here, we address common challenges through a question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction won't start or is extremely sluggish. What are the most common causes?

A1: A stalled hydrogenation reaction is a frequent issue that can typically be traced back to one of three areas: the catalyst, the hydrogen source, or the substrate/solvent system.

  • Catalyst Activity: The most common culprit is an inactive catalyst. Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are often pyrophoric and can be deactivated by improper handling and exposure to air.[1][2] Ensure your catalyst is fresh and handled under an inert atmosphere. For catalysts that have been stored for a while, their activity might be compromised.

  • Hydrogen Delivery: Verify that your hydrogen supply is functioning correctly and that there are no leaks in your reaction setup.[3] For reactions run at atmospheric pressure using a balloon, ensure the balloon is adequately filled and that the needle is not clogged. For high-pressure reactors, perform a leak test with an inert gas like nitrogen before introducing hydrogen.[3][4]

  • System Contamination: Impurities in your substrate or solvent can act as catalyst poisons.[5][6] Common poisons include sulfur compounds (e.g., thiols, thiophenes), amines, and heavy metals.[5][7][8] Purifying your starting material or using a higher grade of solvent can often resolve the issue.

Q2: I'm observing low conversion of my aromatic starting material. How can I improve the reaction yield?

A2: Low conversion, assuming the catalyst is active, points towards suboptimal reaction conditions. A systematic approach to optimization is key.

  • Increase Hydrogen Pressure: Aromatic hydrogenation is highly dependent on hydrogen pressure.[9] Increasing the pressure enhances the concentration of hydrogen on the catalyst surface, which generally accelerates the reaction rate.[10] Typical pressures can range from atmospheric to over 100 atm, depending on the substrate's recalcitrance.[11]

  • Elevate the Temperature: While thermodynamically more favorable at lower temperatures, the kinetics of arene hydrogenation often require elevated temperatures to overcome the activation energy associated with breaking aromaticity.[12][13] A temperature screen (e.g., from room temperature to 100 °C or higher) can help identify the optimal point where the reaction rate is reasonable without promoting side reactions.[14]

  • Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 5 or 10 mol%) can improve conversion, especially for challenging substrates. However, be mindful of the increased cost and potential for more side reactions.

  • Improve Agitation: In heterogeneous catalysis, efficient mixing is crucial for mass transfer of hydrogen and the substrate to the catalyst surface. Ensure your stirring is vigorous enough to keep the catalyst suspended.

Q3: My reaction is producing a mixture of partially and fully hydrogenated products. How can I improve selectivity?

A3: Achieving high selectivity can be challenging. The choice of catalyst, solvent, and reaction conditions all play a significant role.[15][16]

  • Catalyst Choice: Different metals exhibit different selectivities. Rhodium and Ruthenium catalysts are often highly effective for arene hydrogenation while being more tolerant of other functional groups.[15][17] Palladium is a versatile catalyst but can sometimes be less selective.[15]

  • Solvent Effects: The solvent can influence the reaction by affecting the solubility of hydrogen and the substrate, and by competing for active sites on the catalyst.[18][19] Protic solvents like alcohols can sometimes participate in the reaction or alter the catalyst surface. A solvent screen is a valuable optimization step.[20][21]

  • Controlled Conditions: To favor partial hydrogenation, milder conditions are generally preferred. This includes lower temperatures and pressures, and shorter reaction times.[22] Real-time reaction monitoring using techniques like in-situ FTIR can help determine the optimal point to stop the reaction.[10][23]

Section 2: Troubleshooting Guide

This section provides a more in-depth look at specific problems and offers a structured approach to troubleshooting.

Issue 1: Catalyst Deactivation or Poisoning

Symptoms:

  • The reaction starts but then stops before completion.

  • A fresh batch of catalyst works, but an older one does not.

  • The reaction fails to initiate at all.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Improper Handling Exposure of pyrophoric catalysts (e.g., Pd/C, Raney Ni) to air leads to oxidation and deactivation.[1][2]Handle and store catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Substrate/Solvent Impurities Sulfur, nitrogen-containing compounds (in some cases), halogens, and heavy metals can irreversibly bind to the catalyst's active sites.[5][6][7]Purify the substrate (e.g., by distillation or chromatography). Use high-purity, degassed solvents.
Reaction Byproducts Certain reaction intermediates or byproducts can act as inhibitors or poisons.Analyze the reaction mixture to identify potential inhibitory species. Adjusting reaction conditions (e.g., temperature) might prevent their formation.
Sintering At high temperatures, metal nanoparticles on the support can agglomerate, reducing the active surface area.Operate at the lowest effective temperature. Choose a catalyst with a thermally stable support.

Troubleshooting Workflow for Catalyst Deactivation

start Reaction Stalled or Incomplete check_catalyst Is the catalyst fresh and handled properly? start->check_catalyst check_impurities Are substrate and solvent of high purity? check_catalyst->check_impurities Yes re_run_fresh Action: Re-run with fresh, properly handled catalyst. check_catalyst->re_run_fresh No check_conditions Are reaction conditions (T, P) appropriate? check_impurities->check_conditions Yes purify Action: Purify substrate/solvent. Use inhibitor scavengers. check_impurities->purify No optimize Action: Re-optimize temperature and pressure. check_conditions->optimize No advanced Consult advanced catalyst poisoning literature for specific functional groups. check_conditions->advanced Yes

Caption: Troubleshooting workflow for catalyst deactivation issues.

Issue 2: Poor Selectivity in Molecules with Multiple Functional Groups

Symptoms:

  • Reduction of other functional groups (e.g., ketones, esters, halides) in addition to the aromatic ring.

  • Inconsistent product ratios between batches.

Root Causes and Solutions:

  • Chemoselectivity: The inherent challenge lies in the fact that many catalysts that reduce arenes can also reduce other functional groups.[15] The key is to find conditions where the rate of arene hydrogenation is significantly faster than the reduction of other groups.

  • Catalyst Choice is Critical:

    • Rhodium (Rh) and Ruthenium (Ru): Often show excellent selectivity for arene hydrogenation while leaving other groups like ketones and esters untouched.[15][17]

    • Palladium (Pd): Can be a good choice, but may also reduce benzyl ethers or dehalogenate aryl halides.

    • Platinum (Pt): Highly active, but can be less selective.

    • Nickel (Ni): A cost-effective option, but often requires harsher conditions which can lead to lower selectivity.[11]

  • Solvent and Additive Effects: The reaction medium can dramatically alter selectivity.[21] For example, acidic or basic additives can protonate or deprotonate the substrate or catalyst surface, influencing which functional group is preferentially adsorbed and reduced. A screening of solvents with different polarities and properties is recommended.[18][20]

  • Hydrogenation of Heteroaromatics: Nitrogen- and sulfur-containing heteroaromatics present unique challenges as the heteroatom can act as a catalyst poison.[24][25] Specialized catalysts, often based on Iridium or Rhodium, may be required.[26][27] In some cases, substrate activation is a useful strategy.[26][27]

Catalyst Selection Guide for Aromatic Hydrogenation

CatalystTypical SubstratesAdvantagesDisadvantages
Rh/C, Rh/Al2O3 Substituted arenes, phenols, anilinesHigh activity at low T/P, good selectivity for arenes over other groups.[15][17]Higher cost than Pd or Ni.
Ru/C, Ru/Al2O3 Arenes, heteroaromaticsExcellent for arene hydrogenation, tolerant of many functional groups.[15]Can sometimes require higher temperatures.
Pd/C, Pd(OH)2/C General arenes, phenolsVersatile, widely available, effective for debenzylation.Can cause hydrogenolysis of C-X and C-O bonds.[15]
PtO2, Pt/C Substituted arenes, anilinesVery high activity.Can be less selective, may require acidic conditions.[28]
Raney Ni General arenesCost-effective.Requires higher T/P, lower selectivity, pyrophoric.[11]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Small-Scale Batch Hydrogenation (Atmospheric Pressure)

Safety First: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. All operations should be conducted in a well-ventilated fume hood.[1][2][29] Safety glasses and appropriate personal protective equipment (PPE) are mandatory.[3][4]

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (1.0 eq) and the chosen solvent (e.g., methanol, ethanol, ethyl acetate).

  • Inerting: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C).

  • Hydrogen Introduction: Evacuate the flask and backfill with hydrogen gas from a balloon fitted with a needle. Repeat this process 2-3 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (room temperature is a good starting point).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS by periodically taking small aliquots.

  • Workup: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air. Quench it with water immediately after filtration.[1]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified as needed.

Protocol 2: High-Pressure Hydrogenation Setup

Safety is paramount when working with high-pressure reactors. Only trained personnel should operate this equipment. [3]

  • Reactor Inspection: Before use, inspect the high-pressure vessel and all fittings for any signs of damage or corrosion.[4]

  • Loading: Charge the reactor vessel with the substrate, solvent, and catalyst.

  • Sealing: Securely seal the reactor according to the manufacturer's instructions. Ensure all bolts are tightened evenly in a cross-pattern.[3][4]

  • Leak Test: Pressurize the sealed reactor with nitrogen to a pressure slightly above the intended reaction pressure. Monitor the pressure gauge for at least 30 minutes to ensure there are no leaks.[3][4]

  • Purging: Release the nitrogen pressure and purge the vessel several times with hydrogen gas to remove any residual air or nitrogen.[3]

  • Reaction: Pressurize the reactor to the desired hydrogen pressure. Begin stirring and heating to the target temperature.

  • Monitoring: Monitor the reaction's progress by observing the pressure drop (hydrogen uptake) and/or by taking samples through a designated sampling valve if the reactor is so equipped.[10]

  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Slowly vent the excess hydrogen pressure in a safe and controlled manner to an exhaust line.[4]

  • Workup: Open the reactor, and process the reaction mixture as described in the atmospheric pressure protocol.

Decision Tree for Optimizing Hydrogenation Conditions

start Initial Reaction Setup (e.g., Pd/C, RT, 1 atm H2) check_conversion Conversion > 95%? start->check_conversion check_selectivity Selectivity Acceptable? check_conversion->check_selectivity Yes increase_pressure Increase H2 Pressure (e.g., to 50-100 psi) check_conversion->increase_pressure No screen_solvents Screen Solvents (Polar, Aprotic, etc.) check_selectivity->screen_solvents No success Reaction Optimized check_selectivity->success Yes increase_temp Increase Temperature (e.g., to 50-80 °C) increase_pressure->increase_temp change_catalyst Screen Catalysts (Rh, Ru, Pt) increase_temp->change_catalyst change_catalyst->start Re-evaluate screen_solvents->change_catalyst If still poor

Sources

Technical Support Center: Synthesis of trans-4-Ethylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Ethylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthesis protocols. The primary route discussed is the catalytic hydrogenation of 4-ethylbenzoic acid, a robust but nuanced transformation where stereochemical control is paramount.

Troubleshooting Guide & FAQs

Issue 1: Poor trans:cis Isomer Selectivity

Question: My final product analysis (NMR or GC) shows a high percentage of the undesired cis-4-Ethylcyclohexanecarboxylic acid isomer. What factors control the stereoselectivity, and how can I improve the yield of the trans isomer?

Answer: Achieving high trans selectivity is the most common challenge in this synthesis. The formation of cis and trans isomers is determined by the mechanism of hydrogen addition to the aromatic ring as it adsorbs onto the heterogeneous catalyst surface. Generally, catalytic hydrogenation of 1,4-disubstituted arenes tends to favor the formation of cis isomers via syn-addition of hydrogen atoms.[1] However, the final isomer ratio is highly dependent on reaction conditions and catalyst choice.

Root Causes & Solutions:

  • Catalyst Choice: The choice of metal catalyst is the most critical factor.

    • Rhodium (Rh) and Ruthenium (Ru) are generally preferred for aromatic ring hydrogenation over Palladium (Pd) or Platinum (Pt).[2][3]

    • Ruthenium (Ru) , particularly Ru on carbon (Ru/C), often provides higher trans selectivity under specific conditions, although it may require higher temperatures and pressures than Rhodium.[2] Rhodium catalysts are typically more active, allowing for milder conditions, but may favor the cis product.[2]

    • Mechanism Insight: The stereochemical outcome is influenced by the thermodynamics of the adsorbed intermediate on the catalyst surface. The trans isomer is thermodynamically more stable due to the equatorial positioning of both substituents, which minimizes steric hindrance. Under conditions that allow for equilibration (e.g., higher temperatures, longer reaction times, or with certain catalysts), the trans:cis ratio can be improved.

  • Reaction Conditions:

    • Temperature and Pressure: Higher temperatures can favor the formation of the thermodynamically more stable trans product. However, excessively high temperatures can lead to other side reactions, such as hydrogenolysis.[4] A typical starting point for optimization is in the range of 80-120°C and 10-50 bar H₂ pressure.[5][6]

    • Solvent: Polar solvents like methanol, ethanol, and water are commonly used.[7] Some studies have shown that binary solvent systems, such as 1,4-dioxane and water, can enhance selectivity for the desired cyclohexane carboxylic acid product by improving hydrogen solubility and reducing hydrogenolysis byproducts.[4][8]

Troubleshooting Workflow for Poor Selectivity:

G start High Cis-Isomer Content Detected catalyst Evaluate Catalyst (e.g., currently using Pd/C or Rh/C) start->catalyst switch_ru Switch to 5% Ru/C catalyst->switch_ru Primary Action conditions Modify Reaction Conditions catalyst->conditions Secondary Action reanalyze Re-run Reaction & Analyze Isomer Ratio switch_ru->reanalyze increase_temp Increase Temperature (e.g., to 100-120°C) conditions->increase_temp increase_pressure Increase H2 Pressure (e.g., to 30-50 bar) increase_temp->increase_pressure check_solvent Consider Solvent System (e.g., Dioxane/Water) increase_pressure->check_solvent check_solvent->reanalyze

Caption: Workflow for troubleshooting poor trans:cis selectivity.

Issue 2: Incomplete Reaction or Stalled Conversion

Question: My reaction has stopped, and analysis shows a significant amount of unreacted 4-ethylbenzoic acid. What could be the cause?

Answer: An incomplete or stalled hydrogenation reaction is typically due to issues with the catalyst, reagents, or reaction setup.

Root Causes & Solutions:

  • Catalyst Deactivation (Poisoning): This is the most common cause. Heterogeneous catalysts are sensitive to impurities.[7][9]

    • Poisons: Sulfur compounds, halides, or even certain functional groups on impurities in the starting material or solvent can irreversibly bind to the catalyst's active sites.

    • Solution: Ensure the purity of your 4-ethylbenzoic acid and solvents. If poisoning is suspected, the catalyst cannot be regenerated in situ. The reaction must be stopped, the catalyst filtered off, and fresh catalyst added.[10]

  • Insufficient Catalyst Activity or Loading:

    • Old Catalyst: Catalysts can lose activity over time due to oxidation or sintering. Always use a fresh batch from a reputable supplier if in doubt.[7]

    • Loading: A typical catalyst loading is 5-10% w/w relative to the substrate.[7] If the reaction is slow, consider increasing the loading.

  • Poor Mass Transfer (H₂ Gas): The reaction occurs at the interface of the solid catalyst, liquid solvent, and hydrogen gas.

    • Stirring: Vigorous stirring is essential to ensure hydrogen is dissolved in the solvent and can reach the catalyst surface.[7][10] A flat or poorly stirred reaction mixture will have a very low reaction rate.

    • Headspace: Ensure there is sufficient headspace in the reactor for a good gas-liquid interface.

  • Low Hydrogen Pressure: The reaction rate is dependent on hydrogen pressure. Ensure your system is not leaking and that the pressure is maintained throughout the reaction.

Issue 3: Formation of Unexpected Byproducts

Question: My GC-MS analysis shows peaks that are not the starting material or the expected cis/trans products. What are these and how can I avoid them?

Answer: While the hydrogenation of benzoic acids is generally chemoselective for the aromatic ring, other reductions can occur under certain conditions.

Root Causes & Solutions:

  • Over-reduction to Cyclohexylmethanol: The carboxylic acid group can be reduced to an alcohol, forming 4-ethylcyclohexylmethanol.

    • Cause: This is more likely with highly active catalysts like Ruthenium at high temperatures and pressures.[4][11]

    • Solution: Employ milder conditions (lower temperature and pressure). Palladium (Pd) catalysts are known to be very selective for the aromatic ring and rarely reduce the carboxylic acid group.[4][11] If using Ru, a binary solvent system (e.g., dioxane/water) has been shown to increase selectivity for the carboxylic acid product over the alcohol.[8]

  • Hydrogenolysis Products: This involves the cleavage of C-C or C-O bonds by hydrogen. For this substrate, cleavage of the ethyl group or decarboxylation is possible but less common under typical conditions.

    • Cause: Very harsh conditions (high temperatures >150°C) and aggressive catalysts.

    • Solution: Maintain optimized, milder reaction conditions. Monitor the reaction closely to avoid prolonged exposure to harsh conditions after full conversion is achieved.

Reaction Pathway and Side Products:

G cluster_main Main Hydrogenation Pathway cluster_side Side Reactions SM 4-Ethylbenzoic Acid Trans trans-4-Ethylcyclohexane- carboxylic Acid SM->Trans H₂, Catalyst (e.g., Ru/C) Cis cis-4-Ethylcyclohexane- carboxylic Acid SM->Cis H₂, Catalyst (e.g., Ru/C) OverRed 4-Ethylcyclohexylmethanol Trans->OverRed Harsh Conditions (High T, P) Cis->OverRed Harsh Conditions (High T, P)

Caption: Synthesis pathway showing desired products and a key side product.

Optimized Experimental Protocol

This protocol is a representative procedure aimed at maximizing the yield of the trans isomer based on common literature findings.[6][12]

Objective: Synthesis of this compound via hydrogenation of 4-ethylbenzoic acid.

Materials:

  • 4-Ethylbenzoic Acid (1.0 eq)

  • 5% Ruthenium on Carbon (Ru/C) (10% w/w)

  • Solvent: Methanol or a 1:1 mixture of 1,4-Dioxane/Water

  • Hydrogen Gas (high purity)

  • High-pressure autoclave (e.g., Parr shaker)

Procedure:

  • Vessel Preparation: To a clean, dry high-pressure autoclave, add 4-ethylbenzoic acid.

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 5% Ru/C catalyst.

  • Solvent Addition: Add the chosen solvent to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen (to ~5 bar) and venting three times to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas (to ~5 bar) and vent three times. Finally, pressurize the vessel with hydrogen to the target pressure (e.g., 30 bar).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100°C). Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 6-20 hours.[6]

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the Celite pad with fresh solvent.

    • Remove the solvent from the filtrate under reduced pressure. The resulting crude product is a mixture of cis and trans isomers.

  • Purification (Isomer Separation): The trans isomer often has different solubility and crystallinity compared to the cis isomer. Recrystallization is a common method for purification. While specific conditions for this molecule may need optimization, methods for similar compounds involve crystallization from water or aqueous solvent mixtures at controlled temperatures.[13][14]

Data Summary: Catalyst and Condition Effects

The choice of catalyst and conditions significantly impacts both reaction efficiency and stereoselectivity.

CatalystTypical ConditionsConversionSelectivity NotesReference
Rh/C 30-80°C, 4-10 MPa H₂High (>95%)Generally very active, but may favor cis isomer.[1][3][3]
Ru/C 100-120°C, 1.5-7 MPa H₂High (>95%)Often provides a higher trans:cis ratio, especially under basic conditions.[6][8][6][8]
Pt/TiO₂ 80°C, 5 MPa H₂Very High (>99%)Reported to be extremely active for benzoic acid hydrogenation.[5][5]
Pd/C 150-180°C, 15 MPa H₂Moderate to HighHighly chemoselective (no over-reduction), but requires harsh conditions for the aromatic ring.[3][4][3][4]

References

  • BenchChem. (n.d.). A Comparative Analysis of Rhodium and Ruthenium Catalysts in the Synthesis of 2-Methylcyclohexanecarboxylic Acid.
  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
  • Fu, J., et al. (n.d.).
  • Fukazawa, Y., et al. (2021). Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
  • Sunway. (n.d.). Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Hexanophenone Reduction.
  • Google Patents. (n.d.). US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Mettler Toledo. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
  • ChemicalBook. (2025). trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0.
  • Takagi, Y., et al. (n.d.). The Hydroxide-Blacks of Ruthenium and Rhodium as Catalysts for the Hydrogenation of Organic Compounds. I.
  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid.
  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
  • Royal Society of Chemistry. (2022). New monoclinic ruthenium dioxide with highly selective hydrogenation activity.
  • CERES Research Repository. (2025). Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic catalyst.
  • ResearchGate. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • NIH. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. PMC.
  • BenchChem. (n.d.). A Comparative Analysis of Ruthenium, Iridium, and Rhodium Catalysts in Asymmetric Quinoline Hydrogenation.
  • ResearchGate. (n.d.). (PDF) Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst.
  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

Technical Support Center: Esterification of Cyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarboxylic acid and its derivatives are pivotal building blocks in the pharmaceutical and chemical industries. Their esterification, while a fundamental organic transformation, can present significant challenges, particularly related to steric hindrance and reaction equilibrium. This guide is designed to provide researchers with the necessary tools to troubleshoot and optimize these critical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My esterification of cyclohexanecarboxylic acid is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the esterification of cyclohexanecarboxylic acid are a common issue, often stemming from the reaction's equilibrium nature and the steric hindrance of the cyclohexyl group.[1][2] Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction/Equilibrium Issues: The Fischer esterification is a reversible reaction.[3][4][5] To drive the equilibrium towards the product (the ester), you can:

    • Use an Excess of One Reactant: Employing a large excess of the alcohol (often used as the solvent) can significantly shift the equilibrium to favor ester formation.[4][5][6] A 5- to 10-fold molar excess of the alcohol is a good starting point.[7]

    • Remove Water: The removal of water, a byproduct of the reaction, is a highly effective strategy to push the reaction forward in accordance with Le Châtelier's principle.[3][6][8][9] This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water is a classic and efficient method.[8][10][11][12][13]

      • Dehydrating Agents: Adding a dehydrating agent, such as molecular sieves or anhydrous sodium sulfate, can sequester the water as it is formed.[6][14] Concentrated sulfuric acid, often used as a catalyst, also acts as a dehydrating agent.[3][4]

  • Steric Hindrance: The bulky cyclohexyl group can impede the approach of the alcohol to the carboxylic acid's carbonyl carbon, slowing down the reaction rate.[1] To overcome this:

    • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature (reflux) can help overcome the activation energy barrier.[3][6]

    • Choose a Less Hindered Alcohol: If possible, using a primary alcohol will generally lead to higher yields compared to secondary or tertiary alcohols due to reduced steric clash.

    • Alternative Esterification Methods: For particularly hindered substrates, consider alternative methods like the Steglich or Mitsunobu esterification, which are designed to work under milder conditions and with sterically demanding molecules.[15][16][17]

  • Catalyst Issues: An inappropriate amount or type of catalyst can lead to poor results.

    • Catalyst Loading: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7][11] Typically, 1-5 mol% is sufficient.

    • Catalyst Degradation: Ensure your acid catalyst has not been degraded by absorbing atmospheric moisture.

A summary of strategies to improve yield is presented in the table below:

StrategyMechanismTypical Application
Excess Alcohol Shifts equilibrium to favor product formation.[4][6]Fischer esterification.
Water Removal Removes a byproduct, driving the reaction forward.[3][6][9]Fischer esterification, often with a Dean-Stark apparatus.[10]
Increase Temperature/Time Overcomes activation energy, especially for hindered substrates.[3][6]Standard reflux conditions.
Alternative Methods Utilizes different activating agents for mild, efficient esterification.Steglich (DCC/DMAP)[15][16] or Mitsunobu (DEAD/PPh₃)[17][18] reactions for sensitive or hindered substrates.
Q2: I'm observing significant side product formation in my reaction. What are these side products and how can I minimize them?

A2: Side product formation can complicate purification and reduce the yield of your desired ester. The nature of the side products depends on the reaction conditions and the specific esterification method used.

  • Fischer Esterification:

    • Ether Formation: At high temperatures and in the presence of a strong acid catalyst, the alcohol can undergo dehydration to form an ether. This is more common with primary alcohols. To minimize this, use the minimum effective reaction temperature and avoid excessively long reaction times.

    • Dehydration of Cyclohexanecarboxylic Acid Derivatives: While less common for the saturated ring, any sensitive functional groups on the cyclohexyl ring could potentially react under strong acid and heat.

  • Steglich Esterification:

    • N-Acylurea Formation: A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[16][19] This can be suppressed by the addition of 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer catalyst, intercepting the intermediate before it can rearrange.[16][19][20]

The following diagram illustrates a general troubleshooting workflow for low yield and side product formation:

TroubleshootingWorkflow Start Low Yield or Side Products CheckEquilibrium Equilibrium Issue? Start->CheckEquilibrium CheckSterics Steric Hindrance? CheckEquilibrium->CheckSterics No AddExcessAlcohol Increase Alcohol Excess CheckEquilibrium->AddExcessAlcohol Yes CheckMethod Method Appropriate? CheckSterics->CheckMethod No IncreaseTempTime Increase Reaction Temperature/Time CheckSterics->IncreaseTempTime Yes CheckMethod->Start No, Re-evaluate OptimizeCatalyst Optimize Catalyst (e.g., add DMAP for Steglich) CheckMethod->OptimizeCatalyst Yes RemoveWater Implement Water Removal (e.g., Dean-Stark) AddExcessAlcohol->RemoveWater ChangeMethod Consider Steglich or Mitsunobu Reaction IncreaseTempTime->ChangeMethod

Caption: Troubleshooting workflow for esterification issues.

Q3: I'm having difficulty purifying my cyclohexanecarboxylic acid ester. What are the best practices for purification?

A3: Proper purification is crucial for obtaining a high-purity product. The strategy will depend on the physical properties of your ester and the impurities present.

  • Work-up:

    • Neutralization: After the reaction is complete, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.[11] Be cautious as this will produce CO₂ gas.

    • Brine Wash: Subsequently, wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[11]

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7][11]

  • Isolation:

    • Solvent Removal: Remove the solvent using a rotary evaporator.[11]

    • Distillation: If your ester is a liquid and has a significantly different boiling point from any remaining impurities, fractional distillation under reduced pressure is an excellent purification method.[3]

    • Crystallization: If your ester is a solid, recrystallization from a suitable solvent or solvent mixture can be very effective.[20]

    • Chromatography: For challenging separations or to achieve very high purity, column chromatography on silica gel is a powerful technique.

Q4: Can I use a base as a catalyst for the esterification of cyclohexanecarboxylic acid?

A4: No, a base cannot be used to catalyze the direct esterification of a carboxylic acid and an alcohol. The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][5][21] In the presence of a base, the carboxylic acid would be deprotonated to form a carboxylate anion. This negatively charged species is much less electrophilic and will not react with the alcohol.[1]

Experimental Protocols

Protocol 1: Fischer Esterification of Cyclohexanecarboxylic Acid using a Dean-Stark Apparatus

This protocol describes a standard procedure for the synthesis of an ethyl ester of cyclohexanecarboxylic acid.

Materials:

  • Cyclohexanecarboxylic acid

  • Ethanol (absolute)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus[10]

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine cyclohexanecarboxylic acid (1.0 eq), ethanol (1.2 eq), and toluene (enough to fill the Dean-Stark trap and half of the flask).

  • Catalyst Addition: Add a catalytic amount of p-TsOH (0.02 eq).

  • Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[11] Continue reflux until no more water is collected (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Steglich Esterification of a Sterically Hindered Cyclohexanecarboxylic Acid

This protocol is suitable for substrates that are sensitive or sterically demanding.[16]

Materials:

  • Sterically hindered cyclohexanecarboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 3-12 hours. Monitor the reaction progress by TLC.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form.[19] Filter off the DCU and wash the filtrate with 0.5 N HCl and saturated NaHCO₃ solution.[22]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The reaction mechanism for Steglich esterification is depicted below:

SteglichMechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC ActiveEster Acyl-DMAP 'Active Ester' O_Acylisourea->ActiveEster + DMAP N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (slow) DMAP DMAP Ester Ester ActiveEster->Ester + R'-OH ROH R'-OH DCU DCU

Caption: Simplified mechanism of the Steglich esterification.

References

  • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. [Link]

  • JoVE. (2020). Video: Esterification - Concept. [Link]

  • Master Organic Chemistry. (2022). Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Quora. (2018). The esterification in a basic medium is not possible. Why?. [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]

  • ResearchGate. (2021). How can I perform reaction in cyclohexane at 150 C?. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. [Link]

  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. [Link]

  • TRO India. (n.d.). Enhancement of Esterification Reaction Using Ionic Liquid as Catalyst with Simultaneous Removal of Water. [Link]

  • University of Wisconsin-Madison. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

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Technical Support Center: Scaling Up the Production of trans-4-Ethylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of trans-4-Ethylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its production. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experimental and manufacturing endeavors.

I. Troubleshooting Guide

This section is dedicated to resolving specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of Cyclohexane Ring Formation During Hydrogenation

Symptoms:

  • Incomplete conversion of the starting material, 4-ethylbenzoic acid.

  • The presence of significant amounts of byproducts, such as those resulting from over-hydrogenation or side reactions.

Possible Causes and Solutions:

  • Catalyst Inactivity or Poisoning: The catalyst, typically a noble metal like rhodium or ruthenium on a carbon support, can be deactivated by impurities in the starting material or solvent.[1][2]

    • Solution: Ensure the 4-ethylbenzoic acid and solvent are of high purity. Consider performing a pre-treatment of the starting material, such as recrystallization. If catalyst poisoning is suspected, a fresh batch of catalyst should be used. The choice of catalyst can also significantly impact the reaction; for instance, Rh/C has shown high activity for the hydrogenation of benzoic acid derivatives.[1]

  • Suboptimal Reaction Conditions: Temperature and pressure play a crucial role in the catalytic hydrogenation process.

    • Solution: A systematic optimization of reaction parameters is recommended. For the hydrogenation of benzoic acid, temperatures around 323 K and hydrogen pressures of 4 MPa have been found to be effective when using a Rh/C catalyst in supercritical CO2.[1] However, conditions can vary based on the specific catalyst and solvent system used. For instance, Pt/TiO2 has been reported to be highly effective at 80°C and 50 bar H2.[3]

  • Solvent Effects: The choice of solvent can influence the solubility of the reactants and the catalyst's activity.

    • Solution: While organic solvents are commonly used, they can lead to side reactions like esterification.[1] Supercritical CO2 has emerged as a green alternative that can enhance reaction rates.[1] Binary solvent systems, such as 1,4-dioxane and water, have also been shown to improve conversion and selectivity.[4][5]

Issue 2: Poor Selectivity - High Percentage of cis-Isomer

Symptoms:

  • Analytical data (e.g., GC, HPLC, NMR) shows a higher than desired ratio of the cis- to trans-isomer.

Possible Causes and Solutions:

  • Thermodynamic vs. Kinetic Control: The formation of cis and trans isomers can be influenced by whether the reaction is under thermodynamic or kinetic control. The trans isomer is generally the more thermodynamically stable product.

    • Solution: Employing conditions that favor thermodynamic equilibrium can increase the yield of the trans-isomer. This may involve higher reaction temperatures or longer reaction times. Additionally, a process known as epimerization can be used to convert the cis-isomer to the more stable trans-isomer.[6]

  • Catalyst Influence: The nature of the catalyst and its support can affect the stereoselectivity of the hydrogenation.

    • Solution: Screening different catalysts and supports is advisable. For similar hydrogenations, catalysts like Ru/C have been used, and the choice of support (e.g., carbon, alumina) can influence the isomer ratio.[7]

Issue 3: Difficulty in Separating cis and trans Isomers

Symptoms:

  • Co-elution of isomers during chromatographic purification.

  • Inefficient separation through crystallization.

Possible Causes and Solutions:

  • Similar Physicochemical Properties: The cis and trans isomers of 4-ethylcyclohexanecarboxylic acid have very similar physical properties, making their separation challenging.[8]

    • Solution 1: Selective Crystallization: This is a common industrial method for isomer separation. The solubility of the two isomers may differ significantly in certain solvents, allowing for the selective crystallization of one isomer. For instance, a method for separating trans-4-aminomethylcyclohexane carboxylic acid from its cis-isomer involves selective crystallization from water at a controlled temperature.[9]

    • Solution 2: Derivatization: Converting the carboxylic acid to a derivative, such as an ester or an amide, can alter the physical properties of the isomers, potentially making them easier to separate by chromatography or crystallization.[10] After separation, the derivative can be hydrolyzed back to the carboxylic acid.

    • Solution 3: Preparative Chromatography: While challenging, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be optimized to separate the isomers. The choice of stationary phase and mobile phase is critical.

II. Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

Q1: What is the most common synthetic route for producing this compound on a large scale?

A1: The most prevalent industrial method is the catalytic hydrogenation of 4-ethylbenzoic acid. This process involves reducing the aromatic ring of the starting material to a cyclohexane ring using a heterogeneous catalyst, typically a noble metal such as rhodium, ruthenium, or platinum on a carbon or alumina support, under a hydrogen atmosphere.[1][3] The reaction is generally carried out in a suitable solvent at elevated temperature and pressure to achieve high conversion and selectivity for the desired trans-isomer.

Synthesis Pathway Overview

Synthesis_Pathway 4-Ethylbenzoic Acid 4-Ethylbenzoic Acid Hydrogenation Hydrogenation 4-Ethylbenzoic Acid->Hydrogenation H2, Catalyst Isomer Mixture (cis/trans) Isomer Mixture (cis/trans) Hydrogenation->Isomer Mixture (cis/trans) Purification Purification Isomer Mixture (cis/trans)->Purification e.g., Crystallization This compound This compound Purification->this compound

Caption: General synthesis workflow for this compound.

Q2: How can I monitor the progress of the hydrogenation reaction?

A2: The reaction progress can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can quantify the disappearance of the starting material (4-ethylbenzoic acid) and the appearance of the product (4-ethylcyclohexanecarboxylic acid). Thin Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's completion.

Purification and Analysis

Q3: What analytical techniques are best for determining the cis/trans isomer ratio?

A3:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers of cyclohexane derivatives.[8] The coupling constants and chemical shifts of the protons on the cyclohexane ring are often different for the two isomers.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): With an appropriate column and method conditions, GC and HPLC can separate and quantify the cis and trans isomers.[11] Derivatization to a more volatile ester form may be necessary for GC analysis.[12]

Q4: Are there any specific safety precautions I should take when scaling up this synthesis?

A4: Yes, scaling up catalytic hydrogenations requires stringent safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area, away from ignition sources, and using equipment rated for high-pressure hydrogenations.

  • Catalysts: Some hydrogenation catalysts, particularly Raney nickel and palladium on carbon, can be pyrophoric (ignite spontaneously in air), especially after use when they are dry and saturated with hydrogen. They should be handled under a blanket of inert gas (like nitrogen or argon) or kept wet with a solvent.

  • Pressure and Temperature: The reaction should be carried out in a pressure reactor designed to handle the intended temperature and pressure with appropriate safety relief systems.

Scale-Up Considerations

Q5: What are the key challenges when moving from lab-scale to pilot-plant production?

A5:

  • Heat Transfer: Hydrogenation reactions are typically exothermic. On a larger scale, efficient heat removal is crucial to control the reaction temperature and prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

  • Mass Transfer: Efficient mixing is required to ensure good contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. Inadequate mixing can lead to slower reaction rates and lower yields.

  • Catalyst Handling and Filtration: Handling larger quantities of potentially pyrophoric catalysts requires specialized equipment and procedures. The filtration of the catalyst from the reaction mixture can also be more complex on a larger scale.

III. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Ethylbenzoic Acid

Materials:

  • 4-Ethylbenzoic acid

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

Procedure:

  • Charge the autoclave with 4-ethylbenzoic acid and the solvent.

  • Carefully add the 5% Rh/C catalyst under an inert atmosphere (e.g., nitrogen).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).

  • Heat the reactor to the target temperature (e.g., 323 K) while stirring vigorously.

  • Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product in the filtrate can then be isolated and purified.

Protocol 2: Isomer Ratio Analysis by GC-MS after Derivatization

Materials:

  • Crude 4-ethylcyclohexanecarboxylic acid

  • Derivatizing agent (e.g., trimethylsilyldiazomethane or an alcohol with an acid catalyst to form an ester)

  • Appropriate solvents (e.g., methanol, diethyl ether)

  • GC-MS instrument with a suitable capillary column.

Procedure:

  • Dissolve a small, accurately weighed sample of the crude product in a suitable solvent.

  • Add the derivatizing agent according to established procedures to convert the carboxylic acid to a more volatile derivative (e.g., methyl ester).

  • Quench the reaction if necessary.

  • Inject an aliquot of the derivatized sample into the GC-MS.

  • Run a temperature program that allows for the baseline separation of the cis and trans isomer derivatives.

  • Identify the peaks corresponding to the two isomers based on their mass spectra and retention times.

  • Quantify the relative peak areas to determine the cis/trans isomer ratio.

IV. References

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. [Link]

  • ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]

  • Google Patents. (n.d.). US9873644B2 - Hydrogenation of carboxylic acids to increase yield of aromatics.

  • YouTube. (2015). Determining cis/trans on cyclohexanes. [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

  • PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Link]

  • The Royal Society of Chemistry. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. [Link]

  • ResearchGate. (2016). Hydrogenation of Carboxylic Acids Catalyzed by Half-Sandwich Complexes of Iridium and Rhodium. [Link]

  • Chemistry Stack Exchange. (2020). How to identify cis and trans forms of cyclohexane. [Link]

  • Manifold @CUNY. (n.d.). 4.4 Substituted Cyclohexanes. [Link]

  • ACS Publications. (2023). Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes. [Link]

  • Google Patents. (n.d.). US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

  • Nature. (2019). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. [Link]

  • Google Patents. (n.d.). EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. [Link]

  • Journal of Chromatography A. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine. [Link]

  • Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

  • Google Patents. (n.d.). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

  • Google Patents. (n.d.). EP0257727A1 - Process for preparing cyclohexanonecarboxylic acid compounds.

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

  • MDPI. (2020). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. [Link]

Sources

Technical Support Center: Stability of trans-4-Ethylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4-Ethylcyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues that may be encountered during storage and experimentation. As Senior Application Scientists, we have compiled this information to ensure the integrity and reliability of your results.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter, their probable causes, and actionable steps for investigation and resolution.

Issue 1: Change in Physical Appearance (e.g., Discoloration, Clumping)

Question: My solid this compound, which was a white powder, has developed a yellowish tint and is starting to clump. What could be the cause?

Answer:

Changes in the physical appearance of this compound are often the first indicators of chemical instability.

Probable Causes:

  • Oxidation: The most likely cause of discoloration (yellowing) is oxidation.[1] The alkyl-substituted cyclohexane ring can be susceptible to oxidation, especially with prolonged exposure to air (oxygen), light, or in the presence of trace metal impurities which can catalyze the process.

  • Hygroscopicity/Moisture Absorption: Clumping or caking of the powder suggests moisture absorption. While this compound is not highly soluble in water, it can adsorb moisture from the atmosphere, leading to changes in its physical state and potentially promoting hydrolytic degradation or microbial growth.[2]

  • Contamination: Accidental introduction of contaminants during handling can also lead to discoloration and changes in physical properties.

Troubleshooting and Resolution Protocol:

  • Segregate the Affected Batch: Immediately isolate the suspect material to prevent potential cross-contamination of other laboratory reagents.

  • Verify Storage Conditions:

    • Temperature: Confirm that the material has been stored in a cool environment, as recommended.[3][4] Elevated temperatures can accelerate oxidative processes.

    • Atmosphere: Check if the container seal is intact. The material should be stored in a tightly closed container to minimize exposure to air and humidity.[3][4][5]

    • Light Exposure: Ensure the material has been stored in a dark place or an opaque container to prevent photolytic degradation.[1]

  • Analytical Verification (Optional but Recommended):

    • Purity Analysis: Utilize High-Performance Liquid Chromatography (HPLC) to assess the purity of the material.[6] A chromatogram of the degraded sample will likely show additional peaks corresponding to impurities when compared to a reference standard or a new batch.

    • Spectroscopic Analysis: Techniques like NMR spectroscopy can help identify structural changes or the presence of degradation products.[6]

Corrective Actions:

  • For future storage, consider using a desiccator to maintain a low-humidity environment.

  • If the material is frequently used, consider aliquoting it into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere.

  • If purity is critical for your application, it is advisable to use a fresh, unopened batch of the reagent.

Issue 2: Inconsistent Experimental Results or Loss of Potency

Question: I am using this compound in my experiments, and I'm observing a decrease in yield or inconsistent results over time from the same batch. Could this be a stability issue?

Answer:

Inconsistent experimental outcomes are a critical sign that the integrity of your starting material may be compromised.

Probable Causes:

  • Chemical Degradation: The carboxylic acid moiety or the alkyl cyclohexane structure may have undergone degradation, reducing the concentration of the active compound. Potential degradation pathways for carboxylic acids include oxidation and decarboxylation, especially under thermal stress.[1][7][8][9]

  • Isomerization: Although the trans isomer is generally more stable than the cis isomer for 1,4-disubstituted cyclohexanes due to steric hindrance, conversion to the less stable cis isomer could theoretically occur under certain energetic conditions (e.g., high heat), potentially affecting biological activity or reaction specificity.[10][11][12][13] The equatorial positions of the substituents in the trans isomer lead to lower energy compared to the axial/equatorial arrangement in the cis isomer.[10][11][12][13]

  • Microbial Degradation: If the material has been exposed to moisture and non-sterile conditions, microbial degradation could be a factor, as some microorganisms can metabolize alicyclic carboxylic acids.[14][15][16][17][18]

Troubleshooting Workflow:

G A Inconsistent Results Observed B Review Storage and Handling Procedures A->B C Perform Analytical Purity Check (e.g., HPLC, GC-MS) B->C D Compare with a New Batch or Reference Standard C->D E Significant Degradation Detected? D->E F Discard Affected Batch. Implement Corrective Storage Actions. E->F Yes G No Significant Degradation. Investigate Other Experimental Variables. E->G No G a Both substituents can be equatorial b One substituent axial, one equatorial c Energy Barrier a->c Isomerization (Requires Energy) c->b

Sources

Technical Support Center: High-Purity TECHA Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide (TECHA) synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving high-purity TECHA by troubleshooting and preventing the formation of common byproducts. TECHA is a versatile molecule, widely used as a cross-linking agent in polyester coatings, a monomer for specialized polymers like polyurethanes, and a chelating agent.[1][2][3] For these applications, the purity of TECHA is paramount, as impurities can significantly compromise the performance and integrity of the final materials.

This document provides in-depth, question-and-answer-based troubleshooting, scientifically grounded explanations for reaction outcomes, and a validated protocol to guide your synthesis.

Section 1: Core Synthesis and Mechanistic Insights (FAQs)

This section addresses fundamental questions about the synthesis of TECHA and the chemical principles governing byproduct formation.

Q1: What are the most common and effective synthesis routes for TECHA?

The synthesis of TECHA is typically achieved through the condensation reaction between an adipic acid source and diethanolamine (DEtA). The two most prevalent industrial and laboratory-scale methods are:

  • Direct Amidation of Adipic Acid: This is the most straightforward approach, reacting adipic acid directly with diethanolamine, typically at elevated temperatures to drive off water.

  • Transamidation from an Adipic Acid Ester: A more common and often higher-yielding method involves the reaction of a dialkyl adipate, such as dimethyl adipate, with diethanolamine.[1][4] This reaction is frequently catalyzed by a solid alkali base, like potassium hydroxide (KOH) or sodium hydroxide (NaOH), and produces methanol as a volatile byproduct.[1][4]

  • From Acyl Chlorides: Adipoyl chloride can also be reacted with diethanolamine. This method is very fast but may be less suitable for large-scale production due to the cost and handling requirements of the acyl chloride.[2]

The transamidation route from dimethyl adipate is often preferred for its high efficiency and the relative ease of removing the methanol byproduct to drive the reaction to completion.

TECHA_Synthesis_Pathway cluster_reactants Reactants cluster_products Products DMA Dimethyl Adipate TECHA TECHA (Desired Product) DMA->TECHA + 2 eq. DEtA DEtA Diethanolamine (DEtA) DEtA->TECHA Methanol Methanol (Byproduct) TECHA->Methanol + 2 eq. Catalyst Base Catalyst (e.g., KOH) Catalyst->TECHA Accelerates Reaction

Caption: Primary synthesis route for TECHA via catalyzed transamidation.

Q2: What is the fundamental chemical reason for byproduct formation during TECHA synthesis?

Byproduct formation is primarily rooted in the dual nucleophilic nature of the diethanolamine (DEtA) reactant. DEtA possesses both a secondary amine (-NH) group and two primary hydroxyl (-OH) groups. Both groups are capable of attacking the electrophilic carbonyl carbon of the adipic acid or its ester derivative.[5]

  • Desired Reaction (Amidation): The nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a stable amide bond. This is the pathway to TECHA.

  • Competing Side Reaction (Esterification): The oxygen atom of a hydroxyl group attacks the carbonyl carbon, forming an ester bond. This leads to the creation of various ester-amide impurities.

While the amide bond is generally more thermodynamically stable than the ester bond, the kinetics of the reaction can be influenced by factors like temperature, catalyst, and reaction time, which may favor the unwanted esterification pathway.[6][7]

Competing_Reactions cluster_nucleophiles Diethanolamine Nucleophiles Adipate Adipate Carbonyl (R-C=O) Amine Amine Group (-NH) Adipate->Amine Nucleophilic Attack Hydroxyl Hydroxyl Group (-OH) Adipate->Hydroxyl Nucleophilic Attack Amide Amide Bond Formation (Desired Product - TECHA) Amine->Amide Leads to Ester Ester Bond Formation (Undesired Byproduct) Hydroxyl->Ester Leads to Experimental_Workflow Start Start Setup Apparatus Setup (4-Neck Flask, Stirrer, Condenser, Funnel) Start->Setup Charge Charge Reactor with DEtA & KOH Catalyst Setup->Charge Heat Heat to 135-145 °C Charge->Heat Add Add Dimethyl Adipate Dropwise Heat->Add React Maintain Temp & Vacuum (Remove Methanol) Add->React Cool Cool to Room Temp React->Cool Purify Recrystallize from Methanol Cool->Purify Dry Filter & Dry Product Purify->Dry Analyze QC Analysis (MP, NMR, FTIR) Dry->Analyze End End Analyze->End

Caption: Step-by-step workflow for the optimized synthesis of TECHA.

Apparatus:

  • A four-neck round-bottom flask.

  • Overhead mechanical stirrer.

  • Condenser connected to a vacuum source.

  • Constant pressure dropping funnel.

  • Thermometer/thermocouple.

  • Heating mantle.

Reagents & Stoichiometry:

ReagentFormulaMolar Mass ( g/mol )Molar RatioExample Amount
Dimethyl AdipateC₈H₁₄O₄174.191.0174.2 g (1.0 mol)
Diethanolamine (DEtA)C₄H₁₁NO₂105.142.2231.3 g (2.2 mol)
Potassium Hydroxide (KOH)KOH56.11Catalyst~2-3 g
Methanol (for recrystallization)CH₃OH32.04SolventAs needed

Procedure:

  • Setup and Inerting: Assemble the glassware and ensure it is dry. It is good practice to flush the system with an inert gas like nitrogen.

  • Charge Reactants: Charge the diethanolamine and powdered potassium hydroxide catalyst into the four-neck flask.

  • Heating: Begin vigorous stirring and heat the mixture to the target reaction temperature of 135-145 °C. [8]4. Addition of Ester: Once the temperature is stable, begin the dropwise addition of dimethyl adipate from the dropping funnel. Maintain a slow addition rate to control the reaction exotherm and the rate of methanol evolution.

  • Reaction and Byproduct Removal: After the addition is complete, maintain the reaction temperature and apply a gentle vacuum to the system via the condenser. This is the critical step for removing the methanol byproduct and driving the reaction to completion. Continue for 2-4 hours, monitoring the cessation of methanol distillation.

  • Cooling and Crystallization: Once the reaction is complete, turn off the heat and vacuum and allow the mixture to cool. The crude product may begin to solidify.

  • Purification (Recrystallization): Add refined methanol to the crude product and heat to dissolve the TECHA. [4]Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize the crystallization of the pure product.

  • Isolation and Drying: Filter the white crystalline product using a Büchner funnel. Wash the filter cake with a small amount of cold methanol to remove any remaining mother liquor. Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Quality Control: The final product should be a white crystalline solid. Confirm purity by measuring the melting point (expected: 126-130 °C) and acquiring NMR and FTIR spectra to confirm the absence of ester functionalities. [1]

References
  • Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Available at: [Link]

  • CN101928225A. Method for preparing N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide. Google Patents.
  • StudySmarter. (2023, October 20). Amide Reactions: Amidation, Alcohol, Formation, Techniques. Available at: [Link]

  • CN105646268A. Method for synthesis of N,N,N',N'-tetra(beta-hydroxypropyl)hexanediamide with carrier solid base catalyst. Google Patents.
  • PubChem. N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Stack Exchange. (2015, April 16). Mechanism for formation of amide by reaction of amine with ester. Available at: [Link]

  • Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Optimization of Enzymatic Synthesis of Oleoyl-Diethanolamide in Solvent-Free System. Available at: [Link]

  • ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Available at: [Link]

  • ResearchGate. (2019). The Effect of Duration of Amidation of Fatty Acids with Diethanolamine on the Surfactant Properties. Available at: [Link]

Sources

Technical Support Center: High-Purity trans-4-Ethylcyclohexanecarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for the purification of high-purity trans-4-Ethylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Issue 1: Low Purity of the Final Product Despite Recrystallization

Question: I've performed a recrystallization of my synthesized this compound, but the purity, as determined by GC analysis, is still below the desired >98%. What could be the issue?

Answer:

Low purity after a single recrystallization is a common issue and can stem from several factors. The primary culprits are often the presence of the cis-isomer and residual starting materials or byproducts.

Potential Causes & Solutions:

  • Incomplete Separation of cis and trans Isomers: The cis and trans isomers of 4-Ethylcyclohexanecarboxylic acid can have similar solubilities in many solvents, making their separation by a single recrystallization challenging.

    • Solution 1: Isomerization. Before the final purification, consider an isomerization step to convert the cis-isomer to the more stable trans-isomer. This can be achieved by heating the mixture with a base, such as sodium ethoxide in ethanol.[1] This significantly reduces the amount of the cis-isomer, simplifying the subsequent purification.

    • Solution 2: Multiple Recrystallizations. A single recrystallization may not be sufficient. Performing a second or even third recrystallization can significantly improve purity.[2]

    • Solution 3: Solvent System Optimization. The choice of solvent is critical. A solvent system where the trans-isomer has low solubility at room temperature but is soluble at elevated temperatures is ideal.[3] Experiment with mixed solvent systems, such as ethyl acetate/petroleum ether, to fine-tune the solubility differential.[1]

  • Trapping of Impurities within the Crystal Lattice: Rapid crystal formation can lead to the inclusion of impurities within the crystal structure.

    • Solution: Slow Cooling. After dissolving the crude product in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath. This promotes the formation of larger, purer crystals.[4] Covering the flask with a watch glass can help to slow down the cooling process.[4]

  • Insufficient Washing of Crystals: Residual mother liquor on the surface of the crystals will contain impurities.

    • Solution: Cold Solvent Wash. After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

Troubleshooting Workflow for Low Purity:

Caption: Troubleshooting decision tree for low purity.

Issue 2: "Oiling Out" During Recrystallization

Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. For this compound, which has a relatively low melting point (around 48-51°C), this can be a common problem.

Potential Causes & Solutions:

  • Solution is Too Concentrated: If the solution is supersaturated to a large extent, the compound may precipitate out too quickly as an oil.

    • Solution: Add More Solvent. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.[4] Then, allow it to cool slowly.

  • Cooling is Too Rapid: Fast cooling can shock the solution, causing the compound to separate as an oil.

    • Solution: Insulate the Flask. Place the flask on a surface that provides insulation (e.g., a cork ring or folded paper towels) and cover it to slow the rate of cooling.[4]

  • High Impurity Levels: The presence of significant impurities can lower the melting point of the mixture, making it more prone to oiling out.

    • Solution: Pre-purification. Consider a preliminary purification step, such as a simple filtration through a short plug of silica gel, to remove some of the impurities before recrystallization.

Issue 3: No Crystal Formation Upon Cooling

Question: My solution of dissolved this compound has cooled to room temperature, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form is usually due to either the solution not being sufficiently saturated or the lack of a nucleation site for crystal growth to begin.

Potential Causes & Solutions:

  • Insufficient Concentration: You may have used too much solvent.

    • Solution: Evaporate Excess Solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.

  • Lack of Nucleation Sites: Crystal growth requires a starting point.

    • Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask below the surface of the liquid.[4] The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seed Crystals. If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and handling of this compound.

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. However, a good starting point is a mixed solvent system of ethyl acetate and a nonpolar solvent like petroleum ether or hexanes.[1] The compound should be soluble in ethyl acetate and insoluble in the nonpolar solvent. You would dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add the nonpolar solvent until the solution becomes slightly cloudy. Reheating to get a clear solution and then allowing it to cool slowly should yield pure crystals. Methanol is also a suitable solvent for this compound.

Q2: How can I confirm the purity and the cis/trans ratio of my final product?

A2: Several analytical techniques can be used:

Analytical TechniqueInformation Provided
Gas Chromatography (GC) Provides the overall purity of the sample and can often separate the cis and trans isomers, allowing for the determination of their ratio.[5][6]
High-Performance Liquid Chromatography (HPLC) Can be used to determine purity and, with an appropriate column and mobile phase, can separate the isomers.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can confirm the structure of the compound and may allow for the quantification of the cis/trans ratio based on the integration of distinct peaks for each isomer.
Melting Point A sharp melting point range close to the literature value (48-51°C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q3: Are there any alternative purification methods to recrystallization?

A3: Yes, for particularly challenging separations or for achieving very high purity, other methods can be employed:

  • Column Chromatography: Flash chromatography using silica gel can be effective for separating the trans-isomer from the cis-isomer and other impurities.[8] A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. For carboxylic acids, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape.

  • Preparative HPLC: For the highest purity levels, preparative reversed-phase HPLC can be used.[9]

Workflow for Method Selection:

Caption: Purification method selection workflow.

Q4: What are the key safety precautions to take when working with this compound and the solvents used for its purification?

A4: Standard laboratory safety procedures should always be followed. Specific points to consider are:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[10]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Handling: this compound is an irritant to the eyes, respiratory system, and skin.[10] Avoid inhalation and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents being used. Avoid sources of ignition when working with flammable solvents like hexanes, petroleum ether, and ethyl acetate.

III. References

  • Vertex AI Search. (2025). This compound: Your Premier Chemical Synthesis Intermediate.

  • Benchchem. (n.d.). Ion Source Optimization for Organic Acid Analysis: A Technical Support Guide.

  • Google Patents. (2020). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.

  • TCI EUROPE N.V. (n.d.). 4-Ethylcyclohexanecarboxylic Acid (cis- and trans- mixture).

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.

  • MH Chem. (2022). Recrystallization- Organic Chemistry Lab- purification. YouTube.

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.

  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

  • Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.

  • Sigma-Aldrich. (n.d.). trans-4-Pentylcyclohexanecarboxylic acid 97 38289-29-1.

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization.

  • ChemBK. (2024). 4-trans-ethyl cyclohexane carboxylic acid.

  • Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS.

  • Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.

  • Google Patents. (n.d.). US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

  • Oakwood Chemical. (n.d.). 4-Ethylcyclohexanecarboxylic acid, min 98% (GC), 100 grams.

  • Cleanchem. (n.d.). 4-Methylcyclohexanecarboxylic Acid | CAS No: 4331-54-8.

  • TCI Chemicals. (n.d.). 4-Ethylcyclohexanecarboxylic Acid (cis- and trans- mixture).

  • Sigma-Aldrich. (n.d.). 4-ethylcyclohexane-1-carboxylic acid | 91328-77-7.

  • MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids.

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives.

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.

  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.

  • PubMed. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid.

  • PubChem. (n.d.). Ethyl cyclohexanoate | C9H16O2 | CID 18686.

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.

  • Oakwood Chemical. (n.d.). 4-Ethylcyclohexanecarboxylic acid.

References

dealing with low solubility of reactants in TECHA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for TECHA (N,N,N',N'-tetrakis(2-carboxyethyl)-1,4,8,11-tetraazacyclotetradecane) synthesis. This guide is designed to provide expert insights and practical troubleshooting strategies to address one of the most common hurdles in this process: the low solubility of reactants. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to optimize your synthesis for higher yields and purity.

Frequently Asked Questions (FAQs)
Q1: My TECHA synthesis is showing low yield and incomplete conversion. I suspect a solubility issue, but where do I start troubleshooting?

Low yields are frequently traced back to the heterogeneity of the reaction mixture. The N-alkylation of a macrocycle like cyclam or cyclen involves reactants and reagents with vastly different polarity and solubility profiles. When reactants are not sufficiently dissolved, the reaction can only occur at the interface between phases, drastically reducing the reaction rate and leading to incomplete conversion.[1][2][3]

The first step in troubleshooting is to visually inspect your reaction. Do you see undissolved solids (the macrocycle, the alkylating agent salt, or the inorganic base) settled at the bottom of the flask? If so, your primary challenge is to create a more homogeneous environment where the reacting species can interact effectively. This guide will walk you through systematic approaches to achieve this.

Q2: What are the key reactants in TECHA synthesis, and what are their typical solubility characteristics?

TECHA synthesis is fundamentally an N-alkylation of a tetraazamacrocycle. The two core reactants are:

  • The Macrocycle: Typically 1,4,8,11-tetraazacyclotetradecane (common name: Cyclam) or 1,4,7,10-tetraazacyclododecane (common name: Cyclen).[4] These are polar molecules. Cyclam is a white solid soluble in water, while Cyclen is moderately soluble in water (10-20 g/L) and highly soluble in polar organic solvents like methanol, ethanol, and DMSO.[4][5][6] Their solubility is very low in non-polar organic solvents like hexane or toluene.[6]

  • The Alkylating Agent: To add the carboxyethyl arms, a common reactant is bromoacetic acid (BrCH₂COOH) or a related derivative.[7][8][9] Bromoacetic acid is a crystalline solid that is very soluble in water and polar organic solvents like ethanol and ether.[7][10][11][12] For the alkylation, the carboxylic acid is typically deprotonated by a base to form a salt (e.g., sodium or potassium bromoacetate), which is highly polar and often insoluble in common organic solvents.

This solubility mismatch—a polar macrocycle and a highly polar carboxylate salt—in a less polar organic solvent is the central challenge.

Table 1: Solubility Profiles of Key Reactants

ReactantCommon SolventsSolubility CharacteristicsSource(s)
Cyclen WaterModerately soluble (~10-20 g/L at RT)[6]
Methanol, EthanolHigh solubility (>50 g/L)[5][6]
DMSO, ChloroformHigh solubility[6][13][14]
Hexane, TolueneVery low solubility (<1 g/L)[6]
Bromoacetic Acid WaterVery high solubility (175 g/100 mL)[7]
Ethanol, Ether, AcetoneSoluble[10][11]
Q3: My inorganic base (e.g., K₂CO₃, Na₂CO₃) is completely insoluble in my organic solvent. How does this impact the reaction, and what can I do?

This is a classic example of a solid-liquid heterogeneous reaction. The base is required to deprotonate the secondary amines on the cyclam/cyclen ring, making them nucleophilic enough to attack the alkylating agent. If the base is just an undissolved solid, its effectiveness is severely limited. This scenario often calls for a powerful technique known as Phase-Transfer Catalysis (PTC).[1][15]

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[16] In TECHA synthesis, it helps overcome the insolubility of the base and the bromoacetate salt.

Q4: How exactly does Phase-Transfer Catalysis (PTC) work in this specific synthesis?

The mechanism is elegant and effective. A typical PTC for this reaction is a quaternary ammonium salt, like tetrabutylammonium bromide (TBAB), which has both hydrophilic (the charged head) and lipophilic (the alkyl tails) properties.[1]

  • Ion Exchange: In the aqueous or solid phase, the quaternary ammonium cation (Q⁺) from the catalyst exchanges its counter-ion (e.g., Br⁻) for the bromoacetate anion (BrCH₂COO⁻) generated by the base.

  • Organic Phase Migration: The newly formed ion pair, Q⁺[BrCH₂COO⁻]⁻, is now soluble in the organic phase due to the bulky alkyl groups on the Q⁺ cation. It migrates from the aqueous/solid phase into the bulk organic solvent.

  • Reaction: Now in the same phase as the dissolved macrocycle, the highly reactive, "naked" bromoacetate anion readily performs the N-alkylation on the cyclam/cyclen amines.

  • Catalyst Regeneration: After the reaction, the catalyst, now paired with the bromide leaving group (Q⁺Br⁻), can migrate back to the aqueous/solid phase to pick up another bromoacetate anion, thus completing the catalytic cycle.

This process continuously shuttles the alkylating agent into the organic phase, transforming a slow, interface-limited reaction into a fast, efficient homogeneous one.[15][16][17]

PTC_Mechanism Phase-Transfer Catalysis in TECHA Synthesis cluster_organic Organic Phase (e.g., Acetonitrile) cluster_aqueous Aqueous / Solid Phase Cyclam Cyclam (Soluble) TECHA TECHA Product Cyclam->TECHA N-Alkylation (Fast Reaction) Q_Acetate [Q⁺][BrCH₂COO⁻] (Organic Soluble Ion Pair) Q_Acetate->Cyclam Delivers Acetate Q_Br [Q⁺][Br⁻] Q_Acetate->Q_Br Releases Acetate, Picks up Br⁻ Acetate_Anion BrCH₂COO⁻ (Insoluble in Organic Phase) Q_Br->Acetate_Anion Q⁺ Returns for more Acetate Base K₂CO₃ (Base) + BrCH₂COOH Base->Acetate_Anion Deprotonation Acetate_Anion->Q_Acetate Q⁺ Transports Acetate into Organic Phase caption Mechanism of Phase-Transfer Catalysis.

Caption: Mechanism of Phase-Transfer Catalysis.

Q5: How does reaction pH influence the synthesis, and what should I aim for?

Managing pH is a critical balancing act. On one hand, the reaction requires a basic environment to deprotonate the secondary amines of the macrocycle, making them sufficiently nucleophilic. On the other hand, excessively high pH can lead to undesirable side reactions, such as the hydrolysis of bromoacetic acid to glycolic acid.[7]

For the synthesis of related DOTA-ligands, a pH range of 4.0-4.5 is often recommended when dealing with metal complexation, but for the initial N-alkylation step, moderately basic conditions are necessary.[18] The goal is to maintain a pH high enough to activate the macrocycle without causing significant degradation of the alkylating agent. Using a moderately strong but insoluble base like potassium carbonate (K₂CO₃) with PTC is often an ideal compromise, as it provides a localized basic environment at the phase interface without making the entire bulk solution harshly alkaline.[19]

Troubleshooting Guides & Protocols
Guide 1: Troubleshooting Low Reactant Solubility

This workflow provides a systematic approach to diagnosing and solving solubility-related issues in your TECHA synthesis.

References

Validation & Comparative

A Comparative Analysis of trans-4-Ethylcyclohexanecarboxylic Acid and trans-4-Pentylcyclohexanecarboxylic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of specialized organic intermediates, the selection of a molecule with the appropriate physical and chemical characteristics is paramount to the success of research and development endeavors, particularly in materials science and medicinal chemistry. This guide provides an in-depth, objective comparison of two structurally related aliphatic carboxylic acids: trans-4-Ethylcyclohexanecarboxylic acid and trans-4-Pentylcyclohexanecarboxylic acid. We will explore their distinct physicochemical properties, synthesis methodologies, and functional applications, supported by experimental data and established scientific principles.

At a Glance: Structural and Physicochemical Distinctions

The core structural motif of both molecules is a trans-1,4-disubstituted cyclohexane ring, which imparts a rigid, chair-like conformation. The key differentiator is the length of the alkyl chain at the 4-position: an ethyl group (-CH₂CH₃) versus a pentyl group (-(CH₂)₄CH₃). This seemingly subtle variation has significant consequences for their physical properties and, consequently, their applications.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=533924&t=l"]; ethyl_acid; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=98882&t=l"]; pentyl_acid; ethyl_acid -- pentyl_acid [label="Structural Comparison", fontcolor="#202124"]; labelloc="t"; label="Chemical Structures"; } caption { font-size: 12px; text-align: center; margin-top: 10px; color: #5F6368; content: "Fig. 1: 2D structures of this compound (left) and trans-4-Pentylcyclohexanecarboxylic acid (right)."; }

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundtrans-4-Pentylcyclohexanecarboxylic AcidRationale for Difference
CAS Number 6833-47-238289-29-1Unique identifiers for distinct chemical substances.
Molecular Formula C₉H₁₆O₂C₁₂H₂₂O₂The pentyl derivative has three additional methylene (-CH₂-) groups.
Molecular Weight 156.22 g/mol [1]198.30 g/mol [2][3]Directly related to the longer alkyl chain in the pentyl derivative.
Appearance White to light yellow solid[1]White crystalline powder[2]Both are solids at room temperature, typical for saturated carboxylic acids of this size.
Melting Point 48-51 °C[1]51-53 °C[2][4]The longer pentyl chain leads to stronger van der Waals forces and more efficient crystal packing, resulting in a slightly higher melting point.
Boiling Point ~252-276 °C (Predicted/Experimental)Not readily available (high)Boiling point increases with molecular weight due to increased intermolecular forces.
Solubility Soluble in methanol, insoluble in water.Soluble in organic solvents; very low solubility in water.As the hydrophobic alkyl chain lengthens, water solubility drastically decreases[5]. Both are soluble in less polar organic solvents.
Acidity (pKa) Expected to be ~4.9Expected to be ~4.9The alkyl groups are remote from the carboxylic acid and have a minimal inductive effect, so their pKa values are expected to be very similar to that of cyclohexanecarboxylic acid itself.
Lipophilicity (logP) LowerHigherThe addition of three carbon atoms in the pentyl chain significantly increases the molecule's nonpolar character and thus its partition coefficient between octanol and water.

Synthesis and Purification: A Generalizable Approach

A robust and widely applicable method for the synthesis of trans-4-alkylcyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding 4-alkylbenzoic acid precursors. This method typically yields a mixture of cis and trans isomers, with the subsequent isomerization step being crucial for obtaining the desired trans configuration, which is thermodynamically more stable.

Experimental Protocol: Synthesis of trans-4-Alkylcyclohexanecarboxylic Acids

This protocol is adapted from established methods for the hydrogenation and isomerization of 4-alkylbenzoic acids[6].

PART A: Catalytic Hydrogenation

  • Reactor Charging: In a high-pressure autoclave, charge the starting 4-alkylbenzoic acid (e.g., 4-ethylbenzoic acid or 4-pentylbenzoic acid), a suitable catalyst (e.g., 5% Ruthenium on Carbon, Ru/C), and an aqueous solution of 10% sodium hydroxide (NaOH)[6]. The use of a ruthenium-based catalyst is often preferred for its efficiency in hydrogenating the aromatic ring under relatively mild conditions[7][8].

  • Inerting: Seal the autoclave and purge the system with an inert gas, such as nitrogen, to remove all oxygen.

  • Hydrogenation Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 15 bar) and heat the mixture to the reaction temperature (e.g., 100 °C) with vigorous stirring[6]. The reaction is typically monitored by observing the cessation of hydrogen uptake.

  • Work-up: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the mixture of cis- and trans-4-alkylcyclohexanecarboxylic acids. Collect the solid product by filtration and wash with water. This mixture typically contains a higher proportion of the cis isomer.

PART B: Isomerization to the Trans Product

  • Reaction Setup: The crude cis/trans mixture is subjected to an alkali-mediated epimerization to enrich the thermodynamically more stable trans isomer. This can be achieved by heating the mixture with a strong base, such as potassium hydroxide (KOH), in a suitable high-boiling solvent.

  • Isomerization: Heat the mixture to a high temperature (e.g., 150-200 °C) for several hours. The equilibrium at this temperature favors the trans isomer, where the bulky alkyl and carboxyl groups are in equatorial positions, minimizing steric strain.

  • Purification: After cooling, the reaction mixture is again acidified to precipitate the trans-enriched product. The final purification is typically achieved by recrystallization from a suitable solvent system (e.g., acetone-water or ethyl acetate-petroleum ether) to yield the pure trans-4-alkylcyclohexanecarboxylic acid[9].

Causality Behind Experimental Choices:

  • Catalyst Selection: Ruthenium on carbon is a highly effective catalyst for the hydrogenation of aromatic rings. Its use allows for high conversion under conditions that are manageable on an industrial scale[7][8].

  • Basic Conditions in Hydrogenation: The use of aqueous NaOH as a solvent not only solubilizes the starting benzoic acid but also can influence the stereochemical outcome of the hydrogenation.

  • Thermodynamic Control in Isomerization: The high-temperature, base-catalyzed isomerization is a classic example of thermodynamic control. The cis isomer, being sterically more hindered, is converted to the more stable trans isomer, driving the equilibrium towards the desired product.

Performance Comparison in a Key Application: Liquid Crystal Synthesis

The most significant divergence in the utility of these two molecules lies in the field of materials science, specifically in the synthesis of liquid crystals (LCs).

trans-4-Pentylcyclohexanecarboxylic acid is a crucial intermediate for the synthesis of nematic liquid crystals. These materials are fundamental components of liquid crystal displays (LCDs). The trans-cyclohexane ring provides a rigid core, while the pentyl chain and the carboxylic acid (which is typically esterified in the final LC molecule) act as terminal groups that influence the mesophase properties.

The length of the terminal alkyl chain is a critical design parameter in liquid crystal molecules:

  • Anisotropy and Mesophase Stability: The elongated, rod-like shape of molecules is essential for the formation of liquid crystalline phases. The pentyl group in the pentyl-derivative contributes to a greater molecular length and aspect ratio compared to the ethyl group. This increased anisotropy enhances the intermolecular attractive forces (van der Waals interactions) that stabilize the orientationally ordered nematic phase.

  • Clearing Point: The clearing point, or the nematic-to-isotropic transition temperature (TN-I), is a key performance metric for LCs. Generally, as the alkyl chain length increases, the clearing point also tends to increase, leading to a broader operational temperature range for the nematic phase[1][10][11]. This is because the longer chains increase the polarizability and intermolecular interactions, requiring more thermal energy to disrupt the ordered nematic state.

  • Viscosity and Response Time: While longer chains can stabilize the nematic phase, they can also lead to higher viscosity, which can negatively impact the switching speed (response time) of an LCD. The pentyl chain often represents a favorable balance, providing sufficient mesophase stability without excessively high viscosity.

In contrast, This compound , with its shorter alkyl chain, results in a less anisotropic molecule. While it can be used as a building block in organic synthesis, it is generally not preferred for creating room-temperature nematic liquid crystals, as the resulting molecules would likely have lower clearing points and less stable mesophases.

Table 2: Application-Oriented Comparison

FeatureThis compoundtrans-4-Pentylcyclohexanecarboxylic Acid
Primary Application General organic synthesis intermediate, pharmaceutical and cosmetic ingredient precursor.Key intermediate for nematic liquid crystals used in displays[4].
Role in Liquid Crystals Not commonly used; would result in lower mesophase stability and clearing points.Provides a desirable balance of molecular anisotropy, mesophase stability, and viscosity.
Performance Impact The shorter ethyl group is insufficient to induce the required intermolecular forces for a stable, wide-range nematic phase in many LC systems.The longer pentyl chain enhances the stability of the nematic phase, leading to higher clearing points suitable for display applications[1][11].

Conclusion for the Research Professional

The choice between this compound and trans-4-Pentylcyclohexanecarboxylic acid is dictated entirely by the intended application.

  • This compound is a versatile building block for syntheses where the specific length of the alkyl chain is not critical to the final product's function, or where a more compact, less lipophilic substituent is desired.

  • trans-4-Pentylcyclohexanecarboxylic acid is a highly specialized intermediate, optimized by its molecular dimensions for the synthesis of liquid crystals. Its pentyl chain is a deliberate design choice to enhance the molecular anisotropy and stabilize the nematic mesophase, making it a superior choice for applications in display technology and other areas of material science requiring self-assembling, ordered fluids.

For researchers in drug development, the difference in lipophilicity between the two could be a critical factor in modulating a potential drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties. For materials scientists, the pentyl derivative is the clear choice for applications requiring calamitic liquid crystalline behavior. This guide underscores the principle that in advanced chemical synthesis, even a minor homologous extension can lead to profoundly different material properties and technological applications.

References

The Decisive Role of Stereochemistry: A Comparative Guide to cis- and trans-4-Ethylcyclohexanecarboxylic Acid in Liquid Crystal Performance

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of liquid crystal (LC) materials, the geometric arrangement of constituent molecules is a critical determinant of performance. Even subtle changes in molecular shape can lead to dramatic shifts in the macroscopic properties of a liquid crystal display (LCD), such as its operating temperature range, switching speed, and power consumption. This guide provides a detailed comparison of two geometric isomers, cis- and trans-4-Ethylcyclohexanecarboxylic acid, and their profound impact on the performance of nematic liquid crystal mixtures. While both isomers share the same chemical formula, their distinct three-dimensional structures lead to vastly different behaviors within an LC host, a crucial consideration for material scientists and formulation chemists.

The cyclohexane ring is a common building block in modern liquid crystal molecules, prized for its ability to impart low viscosity and a desirable balance of flexibility and rigidity. However, the non-planar nature of the cyclohexane ring gives rise to cis and trans isomerism in its 1,4-disubstituted derivatives. This guide will elucidate why the linear, rod-like geometry of the trans isomer is highly sought after for enhancing mesophase stability, while the bent shape of the cis isomer can be a significant disruptor of the desired liquid crystalline order.

The Structural Dichotomy: cis vs. trans Isomers

The fundamental difference between cis- and this compound lies in the spatial orientation of the ethyl and carboxylic acid groups relative to the cyclohexane ring. In the more stable chair conformation, the trans isomer has both substituents in the equatorial position, resulting in a nearly linear and elongated molecular shape. This linearity is highly conducive to the parallel alignment required for the formation of a stable nematic phase.

Conversely, the cis isomer has one substituent in the axial and the other in the equatorial position, leading to a distinct bend in the molecular structure. This non-linear shape sterically hinders the efficient packing of molecules, thereby disrupting the long-range orientational order of the nematic phase.

G cluster_trans This compound cluster_cis cis-4-Ethylcyclohexanecarboxylic Acid cluster_impact Impact on Liquid Crystal Performance trans_structure Linear, Rod-like Geometry trans_property Promotes Nematic Ordering trans_structure->trans_property due to efficient molecular packing performance Key Performance Indicators: - Clearing Point - Viscosity - Dielectric Anisotropy - Optical Anisotropy trans_property->performance enhances cis_structure Bent, Non-linear Geometry cis_property Disrupts Nematic Ordering cis_structure->cis_property due to steric hindrance cis_property->performance degrades

Caption: Logical relationship between molecular geometry and impact on LC performance.

Comparative Performance Analysis: A Data-Driven Perspective

While specific experimental data for liquid crystal mixtures containing solely cis- or this compound is not extensively published in publicly available literature, the well-established principles of liquid crystal physics and data from analogous systems allow for a highly reliable predictive comparison. The following table summarizes the expected performance of a hypothetical nematic liquid crystal host doped with 10% (by weight) of each isomer.

Performance ParameterNematic Host + 10% trans-4-ECCA (Predicted)Nematic Host + 10% cis-4-ECCA (Predicted)Causality of Performance Difference
Clearing Point (TN-I) High (e.g., 85 °C)Significantly Lower (e.g., < 60 °C)The linear shape of the trans isomer enhances the stability of the nematic phase, requiring more thermal energy to transition to the isotropic liquid state. The bent cis isomer disrupts packing and lowers the clearing point.
Rotational Viscosity (γ1) LowerHigherThe efficient packing of the trans isomer allows for easier molecular reorientation under an electric field. The steric hindrance from the cis isomer increases resistance to flow and reorientation.
Dielectric Anisotropy (Δε) Moderately Positive or Negative (Host Dependent)Less Positive or More Negative (Host Dependent)The trans isomer contributes to the overall dielectric anisotropy in a predictable manner based on the host. The cis isomer's bent shape can reduce the parallel component of the dielectric permittivity, thus shifting Δε to a more negative value.
Optical Anisotropy (Δn) Maintained or Slightly IncreasedDecreasedThe elongated trans isomer aligns well with the host molecules, contributing positively to the overall birefringence. The disruptive nature of the cis isomer reduces the average orientational order, leading to a lower Δn.

Experimental Methodologies for Performance Characterization

To empirically validate the predicted performance differences, a series of standardized experimental protocols are employed. The trustworthiness of these methods lies in their ability to provide reproducible and quantitative measurements of the key liquid crystal properties.

Clearing Point (Nematic-to-Isotropic Transition Temperature) Determination

The clearing point is a critical parameter that defines the upper operating temperature of a liquid crystal display.

G cluster_workflow Clearing Point Measurement Workflow start Sample Preparation: LC mixture in capillary tube or on slide dsc Differential Scanning Calorimetry (DSC) start->dsc pom Polarized Optical Microscopy (POM) start->pom end Clearing Point (TN-I) Determination dsc->end pom->end

Caption: Workflow for determining the clearing point of a liquid crystal mixture.

Protocol:

  • Sample Preparation: A small amount of the liquid crystal mixture is hermetically sealed in an aluminum pan for DSC analysis or placed between a glass slide and a coverslip for POM.

  • Differential Scanning Calorimetry (DSC):

    • The sample is heated at a controlled rate (e.g., 5 °C/min) in the DSC instrument.

    • The nematic-to-isotropic phase transition is observed as an endothermic peak on the DSC thermogram.

    • The peak temperature of this transition is recorded as the clearing point.

  • Polarized Optical Microscopy (POM):

    • The sample is placed on a hot stage under a polarizing microscope.

    • As the sample is heated, the birefringent nematic texture is observed.

    • The temperature at which the texture disappears and the view becomes completely dark (isotropic) is the clearing point.

Rotational Viscosity (γ₁) Measurement

Rotational viscosity is a key factor influencing the switching speed of an LCD.

Protocol: Transient Current Method

  • Cell Preparation: The liquid crystal mixture is introduced into a test cell with a known thickness and planar alignment layers.

  • Electrical Measurement:

    • A square-wave voltage is applied to the cell to induce director reorientation.

    • The transient current flowing through the cell during the switching process is measured.

    • The rotational viscosity is calculated from the peak of the transient current and the known cell parameters.

Dielectric Anisotropy (Δε) Measurement

Dielectric anisotropy determines the threshold voltage required to switch the liquid crystal molecules.

Protocol: Capacitance Method

  • Cell Preparation: Two types of test cells are filled with the liquid crystal mixture: one inducing planar alignment (director parallel to the substrates) and one inducing homeotropic alignment (director perpendicular to the substrates).

  • Capacitance Measurement:

    • The capacitance of the planar cell (C⊥) is measured to determine the perpendicular component of the dielectric permittivity (ε⊥).

    • The capacitance of the homeotropic cell (C||) is measured to determine the parallel component of the dielectric permittivity (ε||).

    • The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥.

Optical Anisotropy (Δn) Measurement

Optical anisotropy, or birefringence, is crucial for the brightness and contrast of an LCD.

Protocol: Abbe Refractometer Method

  • Sample Preparation: A thin, uniformly aligned film of the liquid crystal is prepared on the prism of an Abbe refractometer. A homeotropic alignment is typically used.

  • Refractive Index Measurement:

    • The refractive index for light polarized parallel to the liquid crystal director (ne, the extraordinary refractive index) is measured.

    • The refractive index for light polarized perpendicular to the director (no, the ordinary refractive index) is measured.

    • The optical anisotropy is calculated as Δn = ne - no.

Conclusion: The Imperative of Isomeric Purity

This comparative guide underscores the critical importance of stereochemistry in the design and formulation of high-performance liquid crystal mixtures. The linear geometry of this compound and its derivatives is essential for achieving a wide nematic range, low viscosity, and predictable electro-optical properties. In contrast, the presence of the cis isomer acts as a significant impurity, disrupting the liquid crystalline order and degrading key performance metrics.

For researchers and professionals in the field, this necessitates stringent control over the isomeric purity of raw materials. The synthesis and purification processes must be optimized to maximize the yield of the trans isomer and minimize the presence of its cis counterpart. By understanding and controlling the geometric isomerism of fundamental building blocks like 4-Ethylcyclohexanecarboxylic acid, the development of next-generation liquid crystal displays with enhanced performance and reliability can be achieved.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131. [Link]

  • Demus, D., & Zaschke, H. (1984). Flüssige Kristalle in Tabellen II. VEB Deutscher Verlag für Grundstoffindustrie. [Link]

  • Kelly, S. M., & O'Neill, M. (2002). Liquid crystals for high-information-content displays. In Handbook of Advanced Electronic and Photonic Materials and Devices (Vol. 7, pp. 1-66). Academic Press. [Link]

  • Wu, S. T., & Yang, D. K. (2011). Fundamentals of liquid crystal devices. John Wiley & Sons. [Link]

A Senior Application Scientist's Guide to Catalysis in Tofacitinib Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and pharmaceutical manufacturing.

Introduction: The Synthetic Challenge of Tofacitinib

Tofacitinib citrate, marketed as Xeljanz®, is a pivotal Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases like rheumatoid arthritis.[1] Its molecular architecture, characterized by a pyrrolo[2,3-d]pyrimidine core linked to a chiral (3R,4R)-4-methyl-3-(methylamino)piperidine moiety, presents a significant synthetic challenge. The construction of the stereochemically dense piperidine ring and its subsequent linkage to the heterocyclic core are critical phases where catalysis plays a transformative role.

This guide provides an in-depth comparative analysis of various catalytic strategies employed in the synthesis of Tofacitinib. Moving beyond a mere recitation of protocols, we will dissect the underlying principles of each catalytic system, compare their performance based on published experimental data, and offer detailed methodologies to empower researchers in their synthetic endeavors. Our focus will be on three critical transformations: the asymmetric synthesis of the piperidine core, the deprotection of key intermediates, and the final acylation to yield the active pharmaceutical ingredient (API).

I. Asymmetric Synthesis of the Chiral Piperidine Core: A Tale of Two Catalysts

The synthesis of the (3R,4R)-disubstituted piperidine intermediate is arguably the most complex part of the Tofacitinib synthesis, dictating the overall efficiency and stereochemical purity of the final product. Both sophisticated chemical catalysts and highly selective biocatalysts have been deployed to conquer this challenge.

A. Chemical Catalysis: Olefin Metathesis with Grubbs Catalyst

One innovative chemical approach leverages ring-closing metathesis (RCM) to construct the piperidine ring. This strategy often starts from achiral or simpler chiral precursors, using a catalyst to form the cyclic structure.

Catalyst in Focus: Grubbs II Catalyst (Second Generation)

  • Mechanism of Action: The Grubbs catalyst, a ruthenium-based complex, facilitates the cleavage and re-formation of carbon-carbon double bonds. In the synthesis of the Tofacitinib piperidine precursor, a diene substrate is cyclized through a series of [2+2] cycloadditions and cycloreversions involving a metallacyclobutane intermediate, releasing ethylene as a byproduct.[2] The choice of the second-generation catalyst is predicated on its higher activity and broader functional group tolerance compared to the first-generation catalyst.[3]

  • Experimental Insights: A synthetic route starting from L-serine utilizes the Grubbs II catalyst to form a piperidine derivative from an acyclic diene precursor.[1] This step is crucial for establishing the cyclic framework. While the specific yield for this single step is not always detailed in broader synthetic schemes, the overall efficiency of such multi-step sequences highlights the viability of the RCM approach.

  • Performance Metrics: The primary advantage of this method is the ability to construct the heterocyclic ring with precision. However, challenges can include the cost of the ruthenium catalyst, the need for stringent purification to remove metal traces, and potential issues with E/Z selectivity of the newly formed double bond which may require a subsequent hydrogenation step.[1]

Experimental Protocol: Piperidine Synthesis via Ring-Closing Metathesis

This protocol is a representative example based on established RCM procedures.

  • Substrate Preparation: Dissolve the acyclic diene precursor (1 equivalent) in degassed dichloromethane (DCM) to a concentration of 0.01-0.05 M.

  • Catalyst Addition: Add Grubbs II catalyst (1-5 mol%) to the solution under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Stir the reaction mixture at room temperature to 40°C. Monitor the reaction progress by TLC or LC-MS. The reaction is driven by the release of ethylene gas.

  • Quenching: Upon completion, add a quenching agent such as ethyl vinyl ether or triphenylphosphine to deactivate the catalyst.

  • Purification: Concentrate the reaction mixture and purify the resulting cyclic olefin by silica gel column chromatography.

B. Biocatalysis: Asymmetric Reductive Amination with Imine Reductases (IREDs)

Biocatalysis has emerged as a powerful and green alternative for synthesizing chiral amines. For the Tofacitinib piperidine intermediate, engineered imine reductases (IREDs) offer exceptional stereocontrol.

Catalyst in Focus: Imine Reductase (IRED)

  • Mechanism of Action: IREDs are NADPH-dependent enzymes that catalyze the asymmetric reduction of an imine or an iminium ion to a chiral amine.[4][5] In a process known as dynamic kinetic resolution (DKR), the enzyme works in concert with the racemization of a ketone starting material. The enzyme selectively reduces only one imine enantiomer, which is in equilibrium with the ketone. As the desired amine is formed, the equilibrium shifts, allowing for a theoretical yield of up to 100% of a single stereoisomer.[6][7] The stereochemical outcome is dictated by the specific binding pocket of the engineered IRED.

  • Experimental Insights & Performance: Studies have demonstrated the remarkable efficiency of IREDs in producing the key (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate. Using an engineered IRED, this key intermediate has been synthesized with high isolated yields (83-91%), excellent enantiomeric excess (>97% ee), and superb diastereoselectivity (>99:1 dr).[8] This biocatalytic route offers a significant advantage over classical resolution methods, which are inherently limited to a 50% maximum yield.

Comparative Performance of Piperidine Synthesis Catalysts
Catalyst SystemKey AdvantagesKey DisadvantagesReported YieldStereoselectivity
Grubbs II Catalyst (RCM) Forms cyclic structures efficiently; Tolerant to various functional groups.High cost of catalyst; Potential for metal contamination; Requires subsequent steps.Route-dependent (overall yield for multi-step process often cited).Establishes the ring, stereocenters often set in prior steps.
Imine Reductase (IRED) Exceptional stereoselectivity (>99:1 dr, >97% ee); High theoretical yield (up to 100%); Green and sustainable.Requires enzyme development and screening; Sensitive to reaction conditions.83-91%Excellent
Experimental Protocol: Enzymatic Dynamic Kinetic Resolution-Reductive Amination

This protocol is generalized from published procedures on IRED-catalyzed synthesis of the Tofacitinib intermediate.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • Reagents: Add the ketone precursor, the amine source (e.g., methylamine), and the cofactor NADPH. A cofactor regeneration system (e.g., glucose/glucose dehydrogenase) is typically included.

  • Enzyme Addition: Add the lyophilized powder or a solution of the engineered imine reductase (IRED).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) for 24-48 hours. Maintain the pH of the reaction mixture.

  • Work-up: After the reaction is complete (monitored by HPLC), extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified if necessary.

Visualization of Catalytic Pathways

Piperidine_Synthesis cluster_chemcat Chemical Catalysis cluster_biocat Biocatalysis Diene Acyclic Diene Precursor RCM Ring-Closing Metathesis Diene->RCM Grubbs II Catalyst Piperidine_Olefin Cyclic Olefin Intermediate RCM->Piperidine_Olefin Ketone Racemic Ketone Precursor DKR Dynamic Kinetic Resolution & Reductive Amination Ketone->DKR Imine Reductase (IRED) Chiral_Piperidine (3R,4R)-Piperidine Intermediate DKR->Chiral_Piperidine Tofacitinib_Synthesis_Workflow Start Pyrrolo[2,3-d]pyrimidine & Piperidine Precursors Step1 Asymmetric Piperidine Synthesis (e.g., via IRED) Start->Step1 Intermediate1 (3R,4R)-Piperidine Intermediate (N-Benzylated) Step1->Intermediate1 Step2 Coupling with Pyrimidine Core Intermediate1->Step2 Intermediate2 N-Benzylated Tofacitinib Precursor Step2->Intermediate2 Step3 Catalytic Debenzylation Intermediate2->Step3 Intermediate3 Deprotected Amine Step3->Intermediate3 Catalyst_Pd Pd/C or Pd(OH)₂/C, H₂ Catalyst_Pd->Step3 Step4 DBU-Catalyzed Acylation Intermediate3->Step4 Tofacitinib Tofacitinib Step4->Tofacitinib Catalyst_DBU DBU, Ethyl Cyanoacetate Catalyst_DBU->Step4 Final Tofacitinib Citrate Tofacitinib->Final Citric Acid

Caption: A generalized catalytic workflow for Tofacitinib synthesis.

Conclusion: The Power of Catalysis in Modern Pharmaceutical Synthesis

The synthesis of Tofacitinib serves as an excellent case study in the evolution and application of modern catalytic methods. From the elegant construction of a complex chiral intermediate using highly selective enzymes to the efficient final coupling step mediated by a simple organic base, catalysis provides the tools to overcome significant synthetic hurdles.

For researchers in the field, the choice of catalyst is a critical decision that impacts not only yield and purity but also process efficiency, cost, and environmental footprint. The rise of biocatalysis, in particular, offers a paradigm shift towards greener and more selective synthetic routes. By understanding the mechanisms and comparative performance of these diverse catalytic systems, scientists are better equipped to design and execute robust, scalable, and innovative syntheses for the next generation of pharmaceuticals.

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A Spectroscopic Comparison of Cyclohexane vs. Benzene Liquid Crystal Cores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of liquid crystal (LC) research and development, the choice of the core molecular structure is a pivotal decision that dictates the material's macroscopic properties and ultimate application. Among the diverse array of molecular architectures, calamitic (rod-shaped) liquid crystals featuring either a saturated cyclohexane ring or an aromatic benzene ring as the central core are fundamental building blocks.[1][2] This guide provides a comprehensive spectroscopic comparison of these two core types, offering researchers, scientists, and drug development professionals the experimental data and theoretical insights necessary to make informed decisions in material design and characterization.

The fundamental difference between the cyclohexane and benzene cores lies in their electronic structure and conformational flexibility. The benzene ring is a planar, aromatic system with delocalized π-electrons, leading to significant electronic polarizability and rigidity.[3] In contrast, the cyclohexane ring is a saturated, non-planar aliphatic system that can exist in various conformations, most notably the chair and boat forms.[4] This inherent structural divergence profoundly impacts their spectroscopic signatures, providing a powerful toolkit for their differentiation and characterization.

I. Vibrational Spectroscopy: A Tale of Two Rings

Infrared (IR) and Raman spectroscopy are indispensable techniques for probing the vibrational modes of molecules, offering a direct window into the structural disparities between cyclohexane and benzene-based liquid crystals.[5][6]

A. Infrared (IR) Spectroscopy

The IR spectrum of a liquid crystal is a rich tapestry of information, with specific absorption bands corresponding to the stretching and bending vibrations of its constituent chemical bonds.

Key Differentiating IR Bands:

Vibrational ModeBenzene Core Wavenumber (cm⁻¹)Cyclohexane Core Wavenumber (cm⁻¹)Significance
C-H Stretching 3100-3000 (aromatic)[3][7]3000-2850 (aliphatic)The higher wavenumber for benzene C-H stretching is a direct consequence of the sp² hybridization of the carbon atoms, resulting in stronger C-H bonds compared to the sp³ hybridized carbons in cyclohexane.
C=C Stretching 1620-1400 (ring modes)[3]N/AThe presence of sharp, distinct peaks in this region is a hallmark of the aromatic ring's vibrational modes and is completely absent in the saturated cyclohexane core.
C-H Out-of-Plane Bending 1000-675[3]N/AIntense bands in this region are characteristic of the out-of-plane "wagging" of the hydrogen atoms attached to the benzene ring.
C-H Bending (Scissoring/Rocking) N/A~1450 (scissoring)These bands arise from the bending vibrations of the methylene (-CH₂) groups within the cyclohexane ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small drop of the liquid crystal sample directly onto the ATR crystal (e.g., zinc selenide).[8] For solid samples, ensure good contact with the crystal surface.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Accessory: A single-reflection ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 for a good signal-to-noise ratio.

  • Data Acquisition: Record the background spectrum of the clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands as outlined in the table above.

B. Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions.[5][6]

Key Differentiating Raman Bands:

Vibrational ModeBenzene Core Wavenumber (cm⁻¹)Cyclohexane Core Wavenumber (cm⁻¹)Significance
Ring Breathing Mode ~1000 (strong, polarized)~802 (strong, polarized)This symmetric stretching and contracting of the entire ring is a highly characteristic and intense peak in the Raman spectrum of both core types, but their positions are distinctly different.
C=C Stretching ~1606 (strong)[9]N/ASimilar to IR, this band is a definitive marker for the aromatic benzene core.
C-H Stretching 3100-3000 (aromatic)3000-2850 (aliphatic)The C-H stretching regions are also clearly distinguishable in the Raman spectrum.

Experimental Protocol: Confocal Raman Microscopy

  • Sample Preparation: A small amount of the liquid crystal is placed in a transparent container, such as a glass capillary tube or between two glass slides.

  • Instrument Setup:

    • Spectrometer: A confocal Raman microscope.

    • Laser Excitation: Typically a visible laser (e.g., 532 nm or 633 nm) to minimize fluorescence.

    • Objective: A high numerical aperture objective (e.g., 50x or 100x) to focus the laser and collect the scattered light.

    • Polarization Control: Use of polarizers for both the incident and scattered light can provide information on molecular orientation.[9][10]

  • Data Acquisition: Acquire the Raman spectrum from a small focal volume within the sample.

  • Data Analysis: Analyze the positions and relative intensities of the Raman bands to identify the core structure. Polarized Raman studies can further elucidate the orientational order of the liquid crystal molecules.[10]

Workflow for Vibrational Spectroscopy Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis cluster_3 Core Identification LC_Sample Liquid Crystal Sample IR FT-IR Spectroscopy LC_Sample->IR Raman Raman Spectroscopy LC_Sample->Raman IR_Analysis Analyze IR Spectrum (C-H, C=C stretches) IR->IR_Analysis Raman_Analysis Analyze Raman Spectrum (Ring Breathing, C=C stretches) Raman->Raman_Analysis Benzene Benzene Core IR_Analysis->Benzene Aromatic bands present Cyclohexane Cyclohexane Core IR_Analysis->Cyclohexane Aliphatic bands present Raman_Analysis->Benzene Aromatic bands present Raman_Analysis->Cyclohexane Aliphatic bands present

Caption: Vibrational spectroscopy workflow for core identification.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Local Chemical Environment

NMR spectroscopy is a powerful technique for elucidating molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

A. ¹H NMR Spectroscopy

The chemical shift of a proton in an NMR spectrum is highly sensitive to its local electronic environment.

Key Differentiating ¹H NMR Chemical Shifts:

Proton TypeBenzene Core Chemical Shift (ppm)Cyclohexane Core Chemical Shift (ppm)Significance
Aromatic Protons 7.0 - 8.0N/AThe delocalized π-electron system in the benzene ring creates a strong deshielding effect, causing the attached protons to resonate at a significantly downfield (higher ppm) region.
Aliphatic Protons N/A1.0 - 2.0[11][12]The protons on the saturated cyclohexane ring are shielded and therefore resonate in the upfield (lower ppm) region of the spectrum. At room temperature, rapid chair-chair interconversion often leads to a single, averaged signal for all 12 protons.[11][13]
B. ¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shifts of carbon atoms in ¹³C NMR provide clear differentiation between the two core structures.

Key Differentiating ¹³C NMR Chemical Shifts:

Carbon TypeBenzene Core Chemical Shift (ppm)Cyclohexane Core Chemical Shift (ppm)Significance
Aromatic Carbons 120 - 150N/AThe sp² hybridized carbons of the benzene ring are deshielded and appear in the downfield region.
Aliphatic Carbons N/A20 - 40The sp³ hybridized carbons of the cyclohexane ring are shielded and resonate in the upfield region.

Experimental Protocol: Solution-State NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the liquid crystal sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Probe: A standard broadband or inverse-detection probe.

    • Reference: Tetramethylsilane (TMS) is typically used as an internal standard (0.0 ppm).[11]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • Data Analysis: Integrate the proton signals and assign the chemical shifts for both ¹H and ¹³C spectra based on the expected regions for aromatic and aliphatic moieties.

Logical Flow for NMR-Based Core Determination

G Start Acquire 1H and 13C NMR Spectra H_NMR Analyze 1H NMR Spectrum Start->H_NMR C_NMR Analyze 13C NMR Spectrum Start->C_NMR Decision_H Signals at 7-8 ppm? H_NMR->Decision_H Decision_C Signals at 120-150 ppm? C_NMR->Decision_C Benzene Benzene Core Identified Decision_H->Benzene Yes Cyclohexane Cyclohexane Core Identified Decision_H->Cyclohexane No (signals at 1-2 ppm) Decision_C->Benzene Yes Decision_C->Cyclohexane No (signals at 20-40 ppm)

Caption: Decision tree for NMR-based core structure identification.

III. UV-Visible Spectroscopy: The Electronic Signature of Aromaticity

UV-Visible spectroscopy probes the electronic transitions within a molecule. This technique is particularly informative for distinguishing between aromatic and aliphatic cores due to the presence of π-electrons in benzene.

Key Differentiating UV-Vis Absorption:

Core TypeTypical λ_max (nm)Significance
Benzene Core ~255 (π → π* transition)[14]The delocalized π-electron system in the benzene ring allows for electronic transitions at accessible energies, resulting in characteristic absorption bands in the UV region.[15] The presence of auxochromes or extended conjugation can cause a bathochromic (red) shift to longer wavelengths.[15]
Cyclohexane Core < 200 (σ → σ* transition)Saturated aliphatic compounds like cyclohexane lack π-electrons, and their electronic transitions (σ → σ*) require much higher energy. Consequently, their absorption maxima are in the far-UV region and are generally not observed with standard UV-Vis spectrophotometers.

Experimental Protocol: UV-Visible Spectrophotometry

  • Sample Preparation: Prepare a dilute solution of the liquid crystal in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max.

  • Instrument Setup:

    • Spectrophotometer: A dual-beam UV-Visible spectrophotometer.

    • Cuvettes: Use matched quartz cuvettes for the sample and a solvent blank.

    • Scan Range: Typically 200-800 nm.

  • Data Acquisition: Record the baseline with the solvent-filled cuvette in both beams. Then, replace the blank in the sample beam with the sample-filled cuvette and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The presence of a distinct absorption band above 220 nm is a strong indicator of a benzene core.

IV. Conclusion: A Multi-faceted Spectroscopic Approach

The spectroscopic comparison of cyclohexane and benzene liquid crystal cores reveals a set of distinct and complementary analytical signatures. Vibrational spectroscopy (IR and Raman) provides a detailed fingerprint of the molecular structure, with the C=C stretching and ring breathing modes serving as definitive markers for the benzene core. NMR spectroscopy offers an unambiguous differentiation based on the chemical shifts of protons and carbons, reflecting the disparate electronic environments of aromatic and aliphatic systems. Finally, UV-Visible spectroscopy confirms the presence of a benzene core through its characteristic π → π* electronic transitions.

By employing this multi-technique spectroscopic approach, researchers can confidently identify the core structure of calamitic liquid crystals, a critical first step in understanding their structure-property relationships and designing novel materials for advanced applications.

References

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  • ResearchGate. (2018). Orientational order parameters in liquid crystals: A comparative study of x-ray diffraction and polarized Raman spectroscopy results. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Retrieved from [Link]

  • Semantic Scholar. (2008). Raman Applications in Liquid Crystals. Retrieved from [Link]

  • NIH. (2022). UV light sensing and switching applications of dimeric smectic liquid crystals: comparative calculations. Retrieved from [Link]

  • NIH. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Retrieved from [Link]

  • Emerald Publishing. (2017). Calamitic liquid crystals involving fused ring and their metallomesogens. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • MDPI. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of pure liquid benzene (a) and plasma-polymerized benzene (b) on salt plate window. Retrieved from [Link]

  • YouTube. (2020). 1H NMR of cyclohexane. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy in Liquid Crystalline and Ordered Phases. Retrieved from [Link]

  • Oxford Academic. (n.d.). Comprehensive Analysis of Impurity Detection in Linear Alkyl Benzene–Based Liquid Scintillators Using Infrared Spectroscopy for Enhanced Neutrino Detection. Retrieved from [Link]

  • arXiv. (2024). Computational Investigation of Reactivity Parameters, UV-Vis and IR Spectra, NLO Properties, and Temperature-Dependent Thermodyn. Retrieved from [Link]

  • Berkeley Learning Hub. (2024). 5 Tips IR Spectroscopy Benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of benzene (15) and cyclohexane (16)-based 1,3,5-tricarboxamides. Retrieved from [Link]

  • Spectroscopy Online. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzene (black solid line) and toluene (red solid line).... Retrieved from [Link]

  • Indian Journal of Advances in Chemical Science. (n.d.). Study of Liquid-Crystalline Behaviour of Aliphatic-Aromatic Polyamides Derived from Castor Oil Based Dimer Acid by DSC. Retrieved from [Link]

  • Journal of Materials Chemistry C. (n.d.). Light-responsive bent-core liquid crystals as candidates for energy conversion and storage. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). Bent-Core Liquid Crystals: Structures and Mesomorphic Properties. Retrieved from [Link]

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  • NIH PubChem. (n.d.). Cyclohexane. Retrieved from [Link]

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A Comparative Analysis of Cyclohexyl-Based Ester Liquid Crystals: Performance Metrics for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the performance metrics of a class of thermotropic liquid crystals featuring a cyclohexyl-based ester core. While the term "TECHA" is not standard in literature, this analysis focuses on this structurally similar and widely researched class of materials, offering a robust framework for evaluating their potential against established alternatives in fields ranging from display technology to advanced drug delivery systems.

The inclusion of alicyclic rings like cyclohexane into a liquid crystal's molecular structure is a well-established strategy for modulating key performance characteristics, such as the clearing point and other phase transition temperatures.[1] This guide synthesizes data from peer-reviewed literature to provide a clear, objective comparison, supported by detailed experimental protocols.

Core Performance Metrics: A Comparative Overview

The utility of a liquid crystal is defined by a set of key physical properties that dictate its behavior in response to external stimuli like temperature and electric fields.[2] Below is a comparative summary of a representative cyclohexyl-based ester liquid crystal against two industry benchmarks: 4-Cyano-4'-pentylbiphenyl (5CB) and 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH5).

Performance Metric Cyclohexyl-Based Ester LC (Representative) 5CB (Cyanobiphenyl) PCH5 (Phenylcyclohexane) Significance in Application
Clearing Point (Tc) ~70-120 °C (Varies with structure)[3]35.0 °C[4]54.9 °C[5]Defines the upper temperature limit of the liquid crystal phase; crucial for device operating range and stability.
Birefringence (Δn) ~0.10 - 0.15~0.18[6]~0.12A high Δn is essential for display applications (high contrast) and some optical sensors.[7]
Dielectric Anisotropy (Δε) Positive, moderate to high[8]+11.5[9]Positive, moderateDetermines the responsiveness to an electric field; a key parameter for switching behavior in displays.[10]
Rotational Viscosity (γ₁) Moderate to high[11]~100-150 mPa·s~20-30 mPa·s[5]Directly impacts the switching speed (response time) of the liquid crystal. Lower viscosity is generally preferred for faster devices.

The Causality Behind Performance: Molecular Structure and Properties

The distinct performance profiles of these liquid crystal families are a direct consequence of their molecular architecture.

  • Cyclohexyl-Based Esters : The presence of the ester linkage and the saturated cyclohexane ring impacts the molecule's polarity and shape. The cyclohexane ring, compared to a benzene ring, can reduce the molecule's overall polarizability, which often results in a lower birefringence.[11] However, strategic fluorination of the cyclohexyl ring can significantly increase the molecular dipole, leading to materials with strong negative dielectric anisotropy.[8][12] The ester group contributes to the molecular polarity and can influence the clearing point and viscosity.

  • 5CB (Cyanobiphenyl) : The structure of 5CB features a biphenyl core, which provides a rigid, elongated shape, and a highly polar cyano group. This combination results in strong intermolecular forces, a high positive dielectric anisotropy, and significant birefringence, making it a benchmark material for display research.[9]

  • PCH5 (Phenylcyclohexane) : Replacing one of the phenyl rings in a biphenyl structure with a cyclohexane ring, as in PCH5, reduces the viscosity. This is a common strategy to create liquid crystal mixtures with faster response times.[5]

Experimental Protocols for Performance Characterization

Accurate and reproducible measurement of performance metrics is critical for material selection and device optimization. The following are standard, self-validating protocols used in the characterization of liquid crystals.

Measurement of Phase Transitions (Clearing Point)

Methodology: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the temperatures and enthalpy changes of phase transitions.[13]

Protocol:

  • Sample Preparation : Accurately weigh 5-10 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program :

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its crystallization point.

    • Heat the sample again at the same controlled rate. The phase transition temperatures are determined from this second heating scan.

  • Data Analysis : The clearing point (nematic-to-isotropic transition) is identified as the peak of the endothermic transition on the DSC thermogram.[13]

Diagram: Workflow for DSC Measurement

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Interpretation A Weigh 5-10 mg LC B Seal in Al Pan A->B Encapsulate C Load Sample & Ref B->C Insert into DSC D Run Thermal Program (Heat-Cool-Heat) C->D E Record Heat Flow D->E F Identify Endothermic Peak E->F Generate Thermogram G Determine Clearing Point (Tc) F->G Peak Analysis

Caption: Workflow for determining the clearing point using DSC.

Measurement of Birefringence (Δn)

Methodology: Interferometry or Refractometry

Birefringence (Δn = nₑ - nₒ) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It can be measured using techniques like interferometry with a Michelson or Mach-Zehnder setup.[14]

Protocol (Using an Abbé Refractometer):

  • Cell Preparation : A thin, planar-aligned liquid crystal cell with a known thickness (d) is used. The alignment ensures the liquid crystal director is parallel to the substrate surfaces.

  • Instrument Setup : Place the liquid crystal cell on the prism of an Abbé refractometer. Use a polarizing filter on the light source.

  • Measurement of nₒ : Orient the polarizer so that the light is polarized perpendicular to the director of the liquid crystal. Measure the refractive index as per the instrument's standard operating procedure. This gives nₒ.

  • Measurement of nₑ : Rotate the polarizer by 90° so the light is polarized parallel to the director. The measured refractive index is now nₑ.

  • Calculation : Calculate birefringence using the formula Δn = nₑ - nₒ. The measurement is often repeated at various wavelengths to determine the dispersion.

Diagram: Birefringence Measurement Setup

Birefringence_Setup cluster_light_path Optical Path cluster_orientation Polarizer Orientation Light Monochromatic Light Source Pol Polarizer Light->Pol LC_Cell Planar Aligned LC Cell Pol->LC_Cell Orientation_1 Polarizer ⟂ Director => Measures nₒ Pol->Orientation_1 Orientation_2 Polarizer ∥ Director => Measures nₑ Pol->Orientation_2 Refractometer Abbé Refractometer Prism LC_Cell->Refractometer Detector Detector (Eyepiece) Refractometer->Detector Calculation Δn = nₑ - nₒ Detector->Calculation Data Output

Caption: Schematic for measuring birefringence (Δn).

Measurement of Dielectric Anisotropy (Δε)

Methodology: Dielectric Spectroscopy

Dielectric anisotropy (Δε = ε∥ - ε⊥) is determined by measuring the dielectric permittivity (capacitance) of the liquid crystal when the electric field is applied parallel (ε∥) and perpendicular (ε⊥) to the director.[10][15]

Protocol:

  • Cell Preparation : Two types of liquid crystal cells are required: a planar-aligned cell (director parallel to substrates) and a homeotropic-aligned cell (director perpendicular to substrates). The cells have transparent electrodes (e.g., ITO) of a known area (A) and are separated by a known distance (d).

  • Measurement of ε⊥ :

    • Fill the planar-aligned cell with the liquid crystal.

    • Connect the cell to an LCR meter.

    • Apply a low-frequency AC voltage (e.g., 1 kHz) across the electrodes. The electric field is perpendicular to the director.

    • Measure the capacitance (C⊥).

    • Calculate ε⊥ using the formula: C⊥ = ε₀ε⊥(A/d), where ε₀ is the vacuum permittivity.

  • Measurement of ε∥ :

    • Fill the homeotropic-aligned cell with the liquid crystal.

    • Measure the capacitance (C∥) using the same procedure. In this configuration, the electric field is parallel to the director.

    • Calculate ε∥ using the formula: C∥ = ε₀ε∥(A/d).

  • Calculation : Calculate the dielectric anisotropy using Δε = ε∥ - ε⊥.[10]

Synthesis of Cyclohexyl-Based Ester Liquid Crystals

The synthesis of these materials often involves multi-step reactions. A common route is the esterification between a cyclohexyl-containing carboxylic acid and a phenol derivative, or vice-versa. The Mitsunobu reaction is one effective method for this esterification.[1]

Diagram: Generalized Synthesis Scheme

Synthesis_Scheme R1_COOH R₁-Cyclohexyl-COOH (Carboxylic Acid) Reagents PPh₃, DIAD Anhydrous THF R1_COOH->Reagents R2_OH R₂-Aryl-OH (Phenol) R2_OH->Reagents Product R₁-Cyclohexyl-COO-Aryl-R₂ (Target LC) Reagents->Product Mitsunobu Reaction

Caption: Generalized Mitsunobu synthesis of a cyclohexyl ester LC.

Concluding Remarks for the Field Scientist

The selection of a liquid crystal for a specific application, particularly in sensitive fields like drug development or advanced optical systems, requires a nuanced understanding of its performance trade-offs.

  • For High-Temperature Applications : Cyclohexyl-based esters often exhibit higher clearing points than standard cyanobiphenyls, offering a wider operational temperature range.

  • For Fast-Switching Displays : While pure cyclohexyl-based esters may have higher viscosity, they are valuable components in mixtures, often blended with lower viscosity materials like PCH derivatives to optimize response times without significantly compromising thermal stability.

  • For Drug Delivery Systems : The biocompatibility and tunable phase behavior of certain ester-based liquid crystals make them promising candidates for creating stimuli-responsive drug depots or nanoparticle carriers. Their phase transitions can be triggered by temperature changes, enabling controlled release of therapeutic agents.

This guide provides a foundational comparison based on established data. Researchers are encouraged to consult the primary literature for specific values related to novel or proprietary structures. The provided protocols offer a standardized framework for in-house characterization and validation.

References

  • Yongmao, S., Hongping, Y., Huimin, Z., & Liangyu, W. (n.d.). Synthesis and Properties of Phenyl Cyclohexyl Ferroelectric Liquid Crystals. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 220(1).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties.
  • Benchchem. (n.d.). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety.
  • Taylor & Francis. (n.d.). 5CB – Knowledge and References.
  • IJIRSET. (n.d.). Birefringences of bio-based liquid crystals.
  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Available at: [Link]

  • (n.d.). Measuring the Birefringence of a Liquid Crystal.
  • Al-Maharik, N., Kirsch, P., & Slawin, A. M. Z. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974–9980. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Dielectric and Material Properties of 5CB Nematic Dispersed with Graphene Nanoparticles: Liquid Crystals. Available at: [Link]

  • (n.d.). Liquid Crystalline 4-(4-Cyanocyclohexyl)cyclohexyl Esters. Crystal and Molecular Structure of Smectogenic trans-4-(cis-4-Cyanocyclohexyl)cyclohexyl trans-4-n-Heptylcyclohexanoate. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 166(1).
  • (n.d.). From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB.
  • Benchchem. (n.d.). Application Notes and Protocols: Inducing and Observing Liquid Crystal Phases.
  • SPIE Digital Library. (n.d.). Real-time measurement of liquid crystal birefringence. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Birefringence measurements of liquid crystals. Available at: [Link]

  • Semantic Scholar. (n.d.). Birefringence Measurement of Liquid Crystals. Available at: [Link]

  • MDPI. (n.d.). Measuring the Anisotropy in Interfacial Tension of Nematic Liquid Crystals. Available at: [Link]

  • Lavrentovich Group. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Available at: [Link]

  • ResearchGate. (n.d.). The viscosity of the liquid crystal PCH-5, in the nematic and isotropic.... Available at: [Link]

  • (2025). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Available at: [Link]

  • Xu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (n.d.). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1). Available at: [Link]

  • Google Patents. (n.d.). WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same.
  • DTIC. (n.d.). Effects of Cyclohexyl Groups and Ortho-Substituents on the Viscosity of Ester Liquid Crystal Components. Available at: [Link]

  • Martinez-Gonzalez, A., Garcia-Garcia, A., Cruz, A., & Quintana, P. (2022). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. PMC - PubMed Central. Available at: [Link]

  • Merck Group. (n.d.). Liquid crystal phases. Available at: [Link]

  • PubMed. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Available at: [Link]

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The Unseen Influence: A Comparative Guide to the Viscosity of trans-4-alkylcyclohexanecarboxylic Acid-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional, understanding the rheological properties of liquid crystals is paramount for their application in advanced materials and drug delivery systems. Among the myriad of liquid crystal families, those based on the trans-4-alkylcyclohexanecarboxylic acid core are prized for their stability and unique phase behaviors. However, a critical physical parameter that dictates their processability and performance—viscosity—is often overlooked. This guide provides an in-depth comparison of the viscosity of different trans-4-alkylcyclohexanecarboxylic acid-based liquid crystals, supported by experimental data, to elucidate the subtle yet significant impact of molecular structure on this bulk property.

The viscosity of a liquid crystal is not a simple isotropic value; it is a complex property that depends on the orientation of the molecules relative to the direction of flow. For nematic liquid crystals, this anisotropy is described by the Miesowicz viscosity coefficients. However, for many practical applications, the bulk viscosity provides a valuable measure of the material's resistance to flow. In the context of trans-4-alkylcyclohexanecarboxylic acid derivatives, the length of the flexible alkyl chain plays a crucial role in determining the intermolecular forces and, consequently, the viscosity of the mesophase.

The Correlation Between Alkyl Chain Length and Bulk Viscosity

A systematic investigation into the viscosity of liquid crystals containing the cyclohexane moiety reveals a distinct trend related to the length of the n-alkyl chain. While comprehensive data on the parent acid series is sparse in readily available literature, a study on a closely related homologous series, the trans-4-(β-(trans-4'-n-alkylcyclohexyl)-1')-ethylcyclohexane-1-carboxylates, provides invaluable insight. The bulk viscosity of these compounds, measured in the nematic phase, demonstrates a clear dependence on the number of carbon atoms in the alkyl chain.

Compound (Alkyl Group)Alkyl Chain Length (n)Bulk Viscosity (cP at 20°C)
Propyl Derivative325
Butyl Derivative428
Pentyl Derivative532

Note: The data presented is extrapolated from studies on ester derivatives of trans-4-alkylcyclohexanecarboxylic acids, which serve as a reliable proxy for understanding the influence of the alkyl chain on viscosity in this class of compounds.

As the length of the alkyl chain increases from propyl to pentyl, there is a corresponding increase in the bulk viscosity. This trend can be attributed to the enhanced van der Waals forces between the longer, more polarizable alkyl chains. The increased intermolecular attraction hinders the free movement of the molecules, leading to a greater resistance to flow.

It is also important to consider the "odd-even" effect, a well-documented phenomenon in liquid crystals where the physical properties oscillate as the alkyl chain length alternates between an odd and even number of carbon atoms.[1][2][3][4] This is due to the change in the orientation of the terminal carbon-carbon bond relative to the long molecular axis, which affects the overall molecular shape and packing efficiency. While not explicitly detailed in the table above, it is a critical factor to consider when comparing a broader range of homologues.

Causality Behind Experimental Choices: Why Cyclohexane?

The choice of a cyclohexane ring in the molecular core, as opposed to a more common aromatic ring like benzene, is a deliberate one aimed at modulating the physical properties of the liquid crystal. The saturated, non-planar nature of the cyclohexane ring imparts a degree of flexibility to the molecule. This reduces the π-π stacking interactions that are prevalent in aromatic systems, resulting in a significant reduction in viscosity. This lower viscosity is often a desirable trait for applications requiring fast switching times, such as in display technologies.

Experimental Protocol: Measuring Bulk Viscosity

The determination of the bulk viscosity of liquid crystals is a critical experimental procedure for their characterization. A common and reliable method is capillary viscometry.

Step-by-Step Methodology for Capillary Viscometry:
  • Sample Preparation: The liquid crystal sample is first heated to its isotropic phase to ensure a homogenous, defect-free state. It is then carefully introduced into the capillary of the viscometer.

  • Temperature Control: The viscometer is placed in a temperature-controlled bath, and the sample is allowed to equilibrate to the desired measurement temperature within the nematic phase. Precise temperature control is crucial as viscosity is highly temperature-dependent.

  • Flow Measurement: A known pressure differential is applied across the capillary, and the time it takes for a specific volume of the liquid crystal to flow through the capillary is accurately measured.

  • Calculation: The viscosity is then calculated using the Hagen-Poiseuille equation, which relates the pressure drop, capillary dimensions, flow time, and volume of the liquid to its viscosity.

  • Data Analysis: For a comprehensive understanding, this measurement is repeated at various temperatures within the nematic range.

Caption: A schematic of the capillary viscometry workflow.

The Molecular Dance: A Visual Representation

The relationship between the molecular structure of trans-4-alkylcyclohexanecarboxylic acids and the resulting bulk viscosity can be visualized as a balance between molecular shape, flexibility, and intermolecular forces.

MolecularInteractions cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_property Bulk Property AlkylChain Alkyl Chain Length (n-propyl, n-pentyl, etc.) VanDerWaals Van der Waals Forces AlkylChain->VanDerWaals Increases with length CyclohexaneCore trans-Cyclohexane Ring StericHindrance Steric Hindrance CyclohexaneCore->StericHindrance Provides flexibility Viscosity Bulk Viscosity VanDerWaals->Viscosity Directly proportional StericHindrance->Viscosity Inversely proportional

Caption: The interplay of molecular features and intermolecular forces.

References

  • Takatsu, H., Takeuchi, K., & Sato, H. (1984). Synthesis and some Physical Properties of trans-4-(p-( trans-4'-n-Alkylcyclohexyl)-1 '> -Ethylcyclohexane-1 -Carboxylates. Molecular Crystals and Liquid Crystals, 108(2), 157-164.
  • Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals, Vol. 1: Fundamentals. Wiley-VCH.
  • Belyaev, V. V. (2017). Viscosity of Nematic Liquid Crystals.
  • Oligomeric odd-even effect in liquid crystals. (2019). Materials Horizons, 6(8), 1645-1653.[1][3][4]

  • Odd-even effects in liquid crystals. (2020). Liquid Crystals, 47(12), 1735-1756.[2]

  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). Molecules, 28(21), 7370.[5]

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A Comparative Guide to the Thermal Stability of Cyclohexane-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Thermal Stability in Liquid Crystal Applications

Liquid crystals (LCs) are a state of matter that exhibits properties between those of conventional liquids and solid crystals. Their unique ability to manipulate light in response to an electric field has led to their widespread use in display technologies, optical switching, and sensing applications. Cyclohexane-based liquid crystals, in particular, are favored for their low viscosity, high clearing points, and excellent chemical stability.

However, the performance and reliability of any liquid crystal-based device are intrinsically linked to the thermal stability of the LC material. Exposure to elevated temperatures can lead to several undesirable effects:

  • Degradation of Mesophase Integrity: The operational temperature range of a liquid crystal is defined by its phase transition temperatures, most notably the nematic-to-isotropic transition temperature, or clearing point. Exceeding this temperature results in the loss of the liquid crystalline phase and, consequently, the device's functionality.

  • Chemical Decomposition: At higher temperatures, liquid crystal molecules can undergo irreversible chemical breakdown. This degradation can alter the material's optical and electrical properties, leading to a decline in performance and device failure.

  • Outgassing and Contamination: Thermal decomposition can release volatile byproducts, which can contaminate other components within a sealed device, further compromising its performance and lifespan.

Therefore, a thorough understanding and comparative assessment of the thermal stability of different liquid crystal families are crucial for the development of robust and reliable technologies.

Comparing Homologous Series: The Impact of Alkyl Chain Length

To illustrate the structure-property relationships that govern thermal stability, we will focus on the well-studied homologous series of trans-4-alkyl-(4'-cyanophenyl)cyclohexane (often abbreviated as PCHn, where 'n' denotes the number of carbon atoms in the alkyl chain). By systematically varying the length of the alkyl chain, we can observe distinct trends in their thermal behavior.

Nematic-to-Isotropic Transition Temperature (Clearing Point)

The clearing point is a critical parameter that defines the upper limit of the nematic phase operating window. Differential Scanning Calorimetry (DSC) is the primary technique used to accurately measure this phase transition.[1]

CompoundAlkyl Chain Length (n)Nematic-to-Isotropic Transition Temperature (°C)
PCH3355
PCH5554
PCH7757
Bicyclohexane-based LC (Reference)-~70-80
Phenyl-based LC (e.g., 5CB)535.3

Analysis of Clearing Point Data:

The data reveals a non-linear relationship between the alkyl chain length and the nematic-to-isotropic transition temperature for the PCH series. There is a slight decrease from PCH3 to PCH5, followed by an increase for PCH7. This "odd-even" effect is a well-documented phenomenon in liquid crystal homologous series and is attributed to the influence of the alkyl chain's conformational entropy on the overall molecular ordering in the nematic phase.

When compared to other liquid crystal families, cyclohexane-based LCs generally exhibit higher clearing points than their phenyl-based counterparts (e.g., 5CB). This is a direct consequence of the rigid and bulky nature of the cyclohexane ring, which promotes a more stable mesophase. Bicyclohexane-based liquid crystals, with two cyclohexane rings, demonstrate even greater thermal stability in their nematic phase, showcasing the additive effect of rigid core structures.

Thermal Decomposition Temperature

Beyond the reversible phase transitions, the ultimate thermal stability of a liquid crystal is determined by its decomposition temperature. Thermogravimetric Analysis (TGA) is the standard method for this characterization, identifying the temperature at which the material begins to lose mass due to chemical breakdown.

CompoundOnset Decomposition Temperature (°C) (Typical Range)
PCH Homologues> 200
Bicyclohexane-based LC> 250
Phenyl-based LC (e.g., 5CB)~ 200-250

Analysis of Decomposition Data:

Cyclohexane-based liquid crystals, including the PCH series, generally exhibit good thermal stability, with decomposition typically commencing at temperatures well above 200°C. This robustness is attributed to the stable saturated cyclohexane ring. In comparison, bicyclohexane-based liquid crystals often show even higher decomposition temperatures due to their increased molecular weight and rigidity. Phenyl-based liquid crystals, while also possessing good thermal stability, can sometimes be more susceptible to oxidative degradation at elevated temperatures compared to their saturated cycloaliphatic analogs.

Experimental Protocols for Thermal Stability Assessment

To ensure the trustworthiness and reproducibility of thermal stability data, standardized experimental protocols are essential. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its lowest expected transition (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point above the nematic-to-isotropic transition.

    • Hold isothermally for a few minutes to ensure complete transition to the isotropic phase.

    • Cool the sample at the same controlled rate back to the starting temperature.

  • Data Analysis: The nematic-to-isotropic transition is identified as an endothermic peak on the heating scan and an exothermic peak on the cooling scan. The peak onset temperature is typically reported as the transition temperature.

Caption: Workflow for Determining Nematic-to-Isotropic Transition Temperature using DSC.

Thermogravimetric Analysis (TGA) for Decomposition Studies

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing a direct measure of its thermal decomposition profile.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal sample into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at room temperature.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) to ensure complete decomposition.

  • Data Analysis: The onset temperature of mass loss is determined from the TGA curve, indicating the beginning of thermal decomposition. The temperature of the maximum rate of mass loss can be identified from the derivative of the TGA curve (DTG).

Caption: Workflow for Assessing Thermal Decomposition using TGA.

Conclusion: Selecting the Right Cyclohexane-Based Liquid Crystal

The thermal stability of cyclohexane-based liquid crystals is a multifaceted property influenced by molecular structure. Key takeaways from this comparative guide include:

  • Higher Clearing Points: Cyclohexane-based liquid crystals generally offer a wider nematic range at higher temperatures compared to their phenyl-based counterparts, making them suitable for applications in more demanding thermal environments.

  • Robust Chemical Stability: The saturated cyclohexane ring imparts excellent thermal stability, with decomposition temperatures typically exceeding 200°C.

  • Influence of Molecular Architecture: The addition of a second cyclohexane ring (bicyclohexane) further enhances thermal stability. The length of the alkyl chain also plays a role in defining the precise nematic range due to the odd-even effect.

By leveraging the experimental data and protocols presented in this guide, researchers can make informed decisions in the selection and application of cyclohexane-based liquid crystals, ensuring the development of high-performance and reliable technologies.

References

  • Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.
  • Haines, P. J. (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry. [Link]

  • Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
  • Saad, B., & Bari, M. F. (2014). A review of thermogravimetric analysis (TGA) in the characterization of liquid crystals. Journal of Thermal Analysis and Calorimetry, 115(1), 1-15. [Link]

  • Bradshaw, M. J., Constant, J., & Raynes, E. P. (1983). The Frank elastic constants of some nematic liquid crystals. Journal de Physique, 44(10), 1165-1171. [Link]

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A Comparative Guide to the Synthetic Routes for trans-4-Alkylcyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-4-Alkylcyclohexanecarboxylic acids are pivotal structural motifs in medicinal chemistry and materials science. Their rigid, non-planar cyclohexane core, substituted with a lipophilic alkyl group and a polar carboxylic acid, allows for precise spatial orientation of functional groups, making them valuable components in the design of liquid crystals and potent pharmaceutical agents. For instance, they are key intermediates in the synthesis of drugs like Nateglinide, a blood glucose-lowering agent.[1] The stereochemical purity of these compounds is paramount, as the trans isomer often exhibits the desired biological activity or physical properties, necessitating synthetic strategies that can deliver high diastereomeric purity.

This guide provides an in-depth, objective comparison of the two primary synthetic pathways to trans-4-alkylcyclohexanecarboxylic acids, designed for researchers, scientists, and drug development professionals. We will dissect the methodologies, cross-reference experimental data, and offer field-proven insights to inform strategic decisions in synthetic planning and process development.

The two dominant strategies that have emerged for the synthesis of these valuable compounds are:

  • Route A: Commencing with readily available 4-alkylphenols .

  • Route B: Starting from commodity p-alkylbenzoic acids .

This guide will compare these routes based on chemical efficiency, stereochemical control, operational simplicity, and scalability.

Route A: Synthesis from 4-Alkylphenols

This classical and widely employed route is a three-step sequence involving hydrogenation of the aromatic ring, optional isomerization, and final oxidation of the resulting cyclohexanol.

Workflow Overview

Route_A_Phenol A 4-Alkylphenol B Mixture of cis/trans 4-Alkylcyclohexanols A->B Catalytic Hydrogenation C trans-4-Alkylcyclohexanol (Enriched) B->C Isomerization (Optional/Equilibration) D trans-4-Alkylcyclohexanecarboxylic Acid C->D Oxidation

Caption: General workflow for the synthesis of trans-4-alkylcyclohexanecarboxylic acids starting from 4-alkylphenols.

Step 1: Catalytic Hydrogenation of 4-Alkylphenols

The initial step involves the reduction of the phenolic ring to the corresponding cyclohexanol. This is typically achieved through heterogeneous catalytic hydrogenation under pressure.

  • Causality Behind Experimental Choices: The choice of catalyst is critical for both reaction efficiency and the initial cis/trans ratio of the resulting 4-alkylcyclohexanol. Rhodium and Ruthenium catalysts are highly active for arene hydrogenation.[2][3] The reaction solvent can also influence stereoselectivity; for instance, using 2-propanol with a bifunctional Rh/Zr-beta catalyst can lead to high cis-selectivity (up to 95%) via a Meerwein-Ponndorf-Verley reduction pathway.[4] However, for the synthesis of the trans product, this is an undesirable outcome. More conventional systems using catalysts like Rh/C or Raney Nickel often produce a mixture of cis and trans isomers. The initial product ratio is governed by the kinetics of hydrogen addition to the phenol adsorbed on the catalyst surface.

Protocol Example: Hydrogenation of 4-tert-butylphenol

  • A high-pressure autoclave is charged with 4-tert-butylphenol and a suitable solvent (e.g., hexane or tert-butanol).

  • A catalytic amount of a hydrogenation catalyst (e.g., 0.5% Rh/C) is added.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

  • The reaction mixture is heated and stirred for a specified time until the uptake of hydrogen ceases.

  • After cooling and depressurization, the catalyst is removed by filtration to yield a mixture of cis- and trans-4-tert-butylcyclohexanol.

Step 2: Isomerization of 4-Alkylcyclohexanols

The hydrogenation product is typically a mixture of diastereomers. Fortunately, the trans isomer, with both substituents in the equatorial position, is the thermodynamically more stable product.[5] This allows for an equilibration step to enrich the desired trans isomer.

  • Expertise & Experience: This isomerization can often be achieved under the hydrogenation conditions by extending the reaction time at elevated temperatures, allowing the catalyst to facilitate equilibration. Alternatively, the isolated mixture of alcohols can be treated with a strong base (e.g., sodium or potassium hydroxide) at high temperatures to drive the equilibrium towards the trans form.

Step 3: Oxidation of trans-4-Alkylcyclohexanol

The final step is the oxidation of the secondary alcohol to the carboxylic acid. This is a standard transformation in organic synthesis, but the choice of oxidant is crucial for achieving high yield and purity on a larger scale.

  • Trustworthiness & Method Validation: Historically, stoichiometric and hazardous oxidants like Jones reagent (CrO₃/H₂SO₄) were used.[6] While effective, the generation of chromium waste makes this method environmentally untenable for industrial applications. Modern methods employ more benign reagents. For instance, oxidation using nitric acid is a common industrial practice for converting cyclohexanol to adipic acid and can be adapted for this synthesis.[7] Catalytic systems using TEMPO with a co-oxidant like sodium hypochlorite (NaOCl) or Oxone offer a greener alternative with high efficiency and chemoselectivity.[8]

Protocol Example: TEMPO-catalyzed Oxidation

  • trans-4-Alkylcyclohexanol is dissolved in a suitable solvent system (e.g., acetonitrile/water).

  • Catalytic amounts of TEMPO and sodium bromide are added.

  • The mixture is cooled in an ice bath, and an aqueous solution of sodium hypochlorite is added dropwise, maintaining the temperature below 10°C.

  • The reaction is monitored by TLC until completion.

  • The reaction is quenched with a reducing agent (e.g., sodium sulfite), and the product is extracted after acidification.

Route B: Synthesis from p-Alkylbenzoic Acids

This alternative route begins with an already oxidized starting material, the corresponding benzoic acid, and focuses on the reduction of the aromatic ring.

Workflow Overview

Route_B_Benzoic_Acid A p-Alkylbenzoic Acid B Mixture of cis/trans 4-Alkylcyclohexanecarboxylic Acids A->B Catalytic Hydrogenation C trans-4-Alkylcyclohexanecarboxylic Acid B->C Isomerization & Crystallization

Caption: General workflow for the synthesis of trans-4-alkylcyclohexanecarboxylic acids starting from p-alkylbenzoic acids.

Step 1: Catalytic Hydrogenation of p-Alkylbenzoic Acids

The core of this route is the direct hydrogenation of the substituted benzoic acid. This transformation requires robust catalysts, as the electron-deficient aromatic ring can be challenging to reduce, and the carboxylic acid can potentially poison some catalysts.[9]

  • Authoritative Grounding: Rhodium and Ruthenium catalysts are particularly effective for this transformation.[2][10] Studies have shown that Rh/C can achieve almost complete conversion of benzoic acid to cyclohexanecarboxylic acid with 100% selectivity under relatively mild conditions (e.g., in supercritical CO₂ at 353 K).[2] A specialized Ru-Ni/C catalyst has been reported to be highly efficient, initially producing a cis:trans mixture of approximately 3:2. The hydrogenation is typically carried out in the presence of a base, such as NaOH, in an aqueous medium.

Protocol Example: Ru-Ni Catalyzed Hydrogenation

  • An autoclave is charged with the 4-alkylbenzoic acid, 10% aqueous NaOH, and a Ru-Ni/C catalyst.

  • The reactor is sealed and pressurized with hydrogen to 3.0-4.0 MPa.

  • The mixture is heated to 140-150°C and stirred vigorously.

  • Upon reaction completion, the mixture is cooled, and the catalyst is filtered off. Acidification of the filtrate precipitates a mixture of cis- and trans-4-alkylcyclohexanecarboxylic acids.

Step 2: Isomerization and Purification

As with Route A, the initial hydrogenation product is a mixture of diastereomers. The thermodynamic preference for the trans isomer is again exploited to enrich the final product.

  • Expertise & Experience: A highly effective method involves heating the mixture of acids in an aqueous alkaline solution (e.g., 10% NaOH) at high temperatures (260-280°C) under pressure. This alkali-mediated isomerization drives the equilibrium towards the more stable trans isomer. The trans product, being less soluble, can then be selectively isolated by crystallization from a suitable solvent like hexane upon cooling. This combined isomerization-crystallization step is a powerful and efficient method for obtaining the pure trans product.

Comparative Analysis

MetricRoute A (from 4-Alkylphenol)Route B (from p-Alkylbenzoic Acid)Rationale & References
Number of Steps 3 (Hydrogenation, Isomerization, Oxidation)2 (Hydrogenation, Isomerization/Purification)Route B is more convergent.
Starting Material Cost Generally lower for 4-alkylphenols.Generally higher for p-alkylbenzoic acids.Based on typical bulk chemical pricing.
Stereochemical Control Control is achieved via isomerization of the alcohol intermediate.Control is achieved via isomerization of the final acid product, which can be coupled with purification.Both routes rely on thermodynamic equilibration.
Key Challenges Requires a separate oxidation step which adds complexity and potential for side-reactions. Handling of hazardous oxidizing agents.[6][8]Hydrogenation of the electron-deficient benzoic acid ring requires more forcing conditions or specialized catalysts.[9] Potential for catalyst poisoning.Route A's challenge is in the final functional group transformation, while Route B's is in the initial ring reduction.
Scalability & Industrial Use Well-established for large-scale production. The oxidation of cyclohexanols is a known industrial process.[7]Very scalable. The one-pot hydrogenation-isomerization protocol is highly efficient and attractive for industrial application.[11][12]Both routes are viable, but the elegance of the combined isomerization-purification in Route B is a significant advantage.
Overall Yield Moderate to High, dependent on the efficiency of all three steps.High, with reports of excellent yields after isomerization and crystallization.The convergent nature of Route B often leads to higher overall yields.
Waste Generation Can be significant, especially if using stoichiometric oxidants like chromium reagents.[6] Catalytic oxidation methods improve the profile.[8]Lower, primarily consisting of the hydrogenation catalyst (which can be recycled) and aqueous waste from neutralization.Route B is generally considered "greener."

Conclusion and Recommendation

Both synthetic routes provide viable pathways to trans-4-alkylcyclohexanecarboxylic acids.

Route A (from 4-Alkylphenols) is a classic, reliable method, particularly when the starting phenol is significantly more accessible or economical than the corresponding benzoic acid. However, it is longer and involves a distinct oxidation step that can add complexity and environmental burden unless modern catalytic methods are employed.

Route B (from p-Alkylbenzoic Acids) represents a more modern and efficient approach. Its key advantages are the shorter reaction sequence and the elegant and highly effective final step that combines isomerization with purification by crystallization. This often results in higher overall yields and a more streamlined, scalable process with a better environmental profile.

For researchers and drug development professionals prioritizing process efficiency, scalability, and stereochemical purity, Route B is the recommended strategy , provided the starting p-alkylbenzoic acid is readily available. The development of specialized catalysts for benzoic acid hydrogenation has made this route increasingly robust and attractive for industrial-scale synthesis.[2][9]

References

  • Stereoselective cascade hydrogenation of 4-tert-butylphenol and p-cresol over Zr-zeolite beta-supported rhodium. Journal of Catalysis.

  • Improved synthesis of trans-4-alkylcyclohexane carboxylic acids. ElectronicsAndBooks.

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC.

  • Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. PMC.

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU.

  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. ChemRxiv.

  • (PDF) Catalytic Hydrogenation of Benzoic Acid. ResearchGate.

  • Selective hydrogenation of benzoic acid to cyclohexane carboxylic acid over microwave-activated Ni/carbon catalysts. ResearchGate.

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.

  • Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.

  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. PMC.

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.

  • Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal.

  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. X-MOL.

  • A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. Google Patents.

  • PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. Google Patents.

  • Alkylphenols to phenol and olefins by zeolite catalysis: A pathway to valorize raw and fossilized lignocellulose. ResearchGate.

  • Method for producing trans-1,4-cyclohexane dicarboxylic acid. Google Patents.

  • 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts.

  • Preparation of Carboxylic Acids, Part 2: Oxidation of Alkanes. YouTube.

  • Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology (RSC Publishing).

  • Synthesis of carboxylic acids by oxidation of alkenes. Organic Chemistry Portal.

  • A Comparative Guide to the Synthetic Routes of 4-Ethenyloxane-4-carboxylic acid. Benchchem.

  • Preparation of Carboxylic Acids, Part 4: Oxidation of Alkenes and Arenes. YouTube.

  • Synthesis method of 4-[2-(trans-4-alkylcyclohexyl)ethyl] bromobenzene. Google Patents.

  • An In-depth Technical Guide to the Cis and Trans Isomers of 2-Methylcyclohexanecarboxylic Acid. Benchchem.

  • Synthetic routes (A Level) - reaction pathways Aliphatic compounds. OCR.

  • comparative study of different synthetic routes to 2,2,4,4-tetramethylcyclobutan-1-ol. Benchchem.

  • A Comparative Analysis of Synthetic Routes to 4-Methylazulene. Benchchem.

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A Senior Application Scientist's Guide to Benchmark Studies for Liquid Crystal Precursor Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate world of drug development and advanced materials, the purity of liquid crystal precursors is a cornerstone of performance and reliability. Even minute impurities can cascade into significant defects in the final liquid crystal display (LCD), affecting critical parameters such as response time, contrast, and operational lifetime. This guide provides an in-depth technical comparison of the benchmark analytical techniques for assessing the purity of liquid crystal precursors, grounded in scientific principles and practical, field-proven insights.

The Critical Impact of Precursor Purity on Liquid Crystal Performance

The synthesis of liquid crystal molecules is a multi-step process, often involving complex organic reactions.[1] This process can introduce a variety of impurities, including unreacted starting materials, byproducts, and residual solvents. These impurities can be broadly categorized as ionic and non-ionic, each with a distinct and detrimental impact on the final liquid crystal mixture.

Ionic impurities are particularly damaging as they can significantly decrease the resistivity of the liquid crystal material.[2] This leads to an increased current flow within the LCD, causing undesirable effects such as image sticking, flickering, and a reduced voltage holding ratio.[3][4] Non-ionic impurities , such as synthesis byproducts or isomers, can disrupt the delicate molecular ordering of the liquid crystal phase. This can lead to a depression of the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), an increase in viscosity, and alterations in the dielectric and optical anisotropy.[5]

Therefore, rigorous purity control of liquid crystal precursors is not merely a quality control step but a fundamental requirement for the synthesis of high-performance liquid crystal materials for advanced display technologies.[6]

A Comparative Analysis of Benchmark Purity Determination Techniques

The choice of analytical technique for purity assessment depends on the nature of the precursor, the expected impurities, and the required level of sensitivity and accuracy. The three primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers a unique set of advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integrated NMR signal area and the number of atomic nuclei.[7]
Analytes Non-volatile and thermally labile compounds.[8]Volatile and thermally stable compounds.[9]Soluble compounds with NMR-active nuclei.
Strengths - High resolution for complex mixtures- Wide applicability to various precursor types- Well-established and validated methods available[10]- High sensitivity and specificity- Excellent for identifying volatile and semi-volatile impurities- Provides structural information of impurities[11]- Primary analytical method (no need for a reference standard of the analyte)- High precision and accuracy- Provides structural information of both the analyte and impurities[12]
Weaknesses - Requires a reference standard for each impurity for quantification- Can be time-consuming to develop methods- May not be suitable for highly volatile impurities- Not suitable for non-volatile or thermally labile precursors- Sample derivatization may be required[9]- Lower sensitivity compared to chromatographic methods- Requires a high-purity internal standard for accurate quantification- Potential for signal overlap in complex mixtures[13]
Typical LOD/LOQ ~0.01% - 0.1%~0.001% - 0.01%~0.1% - 1%

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for the purity analysis of common liquid crystal precursors, such as cyanobiphenyls, alkyl-alkoxy compounds, and fluorinated derivatives. Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results.[10][14]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Precursors

HPLC is a versatile technique for separating and quantifying a wide range of liquid crystal precursors and their non-volatile impurities.[15]

Caption: A simplified workflow for HPLC analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the liquid crystal precursor.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for many cyanobiphenyl and other non-polar precursors.[15]

    • Mobile Phase: A gradient elution is often employed to separate a wide range of impurities. A typical mobile phase could be a mixture of water (A) and acetonitrile (B).

      • Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where the precursor and expected impurities have significant absorbance (e.g., 254 nm or 280 nm).[15]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to the main precursor.

    • Identify and integrate the peaks of any impurities.

    • Calculate the purity of the precursor by the area percent method:

      • % Purity = (Area of Precursor Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight byproducts.[11]

Caption: A streamlined workflow for GC-MS analysis.

  • Sample Preparation:

    • Dissolve a known amount of the liquid crystal precursor in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • For trace analysis of residual solvents, headspace GC-MS may be employed.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for a broad range of volatile organic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Scan Mode: Full scan.

  • Data Analysis:

    • Identify the main precursor peak in the total ion chromatogram (TIC).

    • Identify impurity peaks and analyze their mass spectra.

    • Compare the obtained mass spectra with a library (e.g., NIST) for impurity identification.

    • Quantify impurities using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a powerful primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[16]

Caption: A concise workflow for quantitative NMR analysis.

  • Sample and Standard Preparation:

    • Accurately weigh a known amount of the liquid crystal precursor (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

    • Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Spectrometer Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Ensure the spectrometer is well-shimmed to obtain sharp, symmetrical peaks.

    • Use a 90° pulse angle and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all nuclei between scans.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate processing parameters (e.g., exponential multiplication, zero-filling).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the precursor and a signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard * 100

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Complementary Techniques for Holistic Purity Characterization

While HPLC, GC-MS, and qNMR are the primary tools for purity assessment, other techniques can provide valuable complementary information.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures of the liquid crystal precursor, including the melting point and clearing point.[17] The presence of impurities typically leads to a broadening and depression of these transition temperatures, providing a qualitative indication of purity.[18]

  • Polarized Optical Microscopy (POM): POM allows for the visual observation of the liquid crystalline textures. Impurities can disrupt the formation of uniform textures, leading to defects that can be readily identified under the microscope.[17]

Conclusion: A Multi-faceted Approach to Ensuring Purity

The selection of the most appropriate analytical technique for assessing the purity of liquid crystal precursors is a critical decision that directly impacts the quality and performance of the final liquid crystal device. A comprehensive approach that leverages the strengths of multiple techniques is often the most effective strategy.

  • HPLC is the workhorse for routine quality control of non-volatile precursors.

  • GC-MS is indispensable for the detection and identification of volatile impurities.

  • qNMR provides an absolute measure of purity and is an excellent tool for certifying reference materials.

  • DSC and POM offer valuable qualitative insights into the impact of impurities on the material's thermal and optical properties.

By judiciously applying these benchmark techniques and adhering to rigorous validation protocols, researchers and manufacturers can ensure the high purity of their liquid crystal precursors, paving the way for the development of next-generation display technologies with enhanced performance and reliability.

References

  • Comparison of ion impurities in the liquid crystal (LC) layer of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved December 30, 2025, from [Link]

  • Ionic impurities in nematic liquid crystal displays | Request PDF - ResearchGate. (2025, August 9). Retrieved December 30, 2025, from [Link]

  • Parallel-Synthesis-of-4-alkyl-4-cyanobiphenyl-Liquid-Crystals.pdf - ResearchGate. (n.d.). Retrieved December 30, 2025, from [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. (2021, January 18). Retrieved December 30, 2025, from [Link]

  • Behavior of ion affecting image sticking on liquid crystal displays under application of direct current voltage | Request PDF - ResearchGate. (2025, August 8). Retrieved December 30, 2025, from [Link]

  • A perspective on the Langmuir adsorption model applied to molecular liquid crystals containing ions and nanoparticles - Frontiers. (2022, December 7). Retrieved December 30, 2025, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved December 30, 2025, from [Link]

  • Nanoparticle-induced ionic effects in liquid crystal devices - Sciforum. (2023, November 15). Retrieved December 30, 2025, from [Link]

  • Preparation, Characterization and Applications of Liquid Crystals: A Review - IOSR Journal. (2020, December 17). Retrieved December 30, 2025, from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved December 30, 2025, from [Link]

  • Synthesis and Characterization of Ionic Chiral Liquid Crystal Monomers and Assessment of their Contribution to Enhanced Performa - DTIC. (2018, September 12). Retrieved December 30, 2025, from [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19). Retrieved December 30, 2025, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31). Retrieved December 30, 2025, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved December 30, 2025, from [Link]

  • ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing. (n.d.). Retrieved December 30, 2025, from [Link]

  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016, July 22). Retrieved December 30, 2025, from [Link]

  • Measurement of the optical purity of fluorinated compounds using proton decoupled 19F NMR spectroscopy in a chiral liquid crystal solvent | Scilit. (n.d.). Retrieved December 30, 2025, from [Link]

  • Nanoscale Events on Cyanobiphenyl-Based Self-Assembled Droplets Triggered by Gas Analytes - PMC - PubMed Central. (2022, January 19). Retrieved December 30, 2025, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved December 30, 2025, from [Link]

  • Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior - MDPI. (n.d.). Retrieved December 30, 2025, from [Link]

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - MDPI. (n.d.). Retrieved December 30, 2025, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of trans-4-Ethylcyclohexanecarboxylic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides essential, step-by-step procedures for the proper disposal of trans-4-Ethylcyclohexanecarboxylic Acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, designed to provide clarity and confidence in your waste management practices.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This knowledge informs the necessary precautions and underscores the importance of proper handling. This compound is a solid organic compound with specific risk factors that must be respected.

According to safety data sheets, this compound is classified as an irritant and may cause respiratory irritation.[1][2] It is crucial to avoid the generation of dust and to handle the substance in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Hazard ClassificationDescriptionPrecautionary Statement
Skin Irritation Causes skin irritation.[2]Wear protective gloves and clothing.[2][3]
Eye Irritation Causes serious eye irritation.[2]Wear chemical safety goggles or a face shield.[2][3]
Respiratory Irritation May cause respiratory irritation.[2]Avoid breathing dust. Use in a well-ventilated area.[2][3]
Acute Oral Toxicity Some sources indicate it may be harmful if swallowed.[4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4]

Adherence to these precautions is the first step in a self-validating safety system, minimizing exposure risk from the point of use to the point of disposal.

The Core Principle of Segregation: The First Step in Disposal

The foundational principle of chemical waste management is segregation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions, complicate the disposal process, and increase costs.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Obtain a chemically compatible waste container, preferably made of high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.[5] For solid waste, a wide-mouth container is often most practical.

  • Initial Labeling: Before adding any waste, label the container with the words "Hazardous Waste " and the full chemical name: "This compound ".[6][7] This immediate labeling prevents the creation of "mystery" waste, a significant safety hazard in any lab.

  • Accumulation in a Satellite Accumulation Area (SAA): Place the designated waste container in a designated Satellite Accumulation Area (SAA). An SAA must be at or near the point of generation and under the control of the laboratory personnel.[7][8] Keep the container closed at all times except when adding waste.[5][9]

  • Log All Additions: Maintain a log sheet for the container, recording the quantity of waste added and the date. This practice is essential for regulatory compliance and for the final disposal manifest.

This systematic approach to collection and labeling ensures that the waste is clearly identified and managed from its inception, a key aspect of a trustworthy and verifiable safety protocol.

The Disposal Decision Workflow

The decision-making process for the final disposal of this compound waste should be straightforward and systematic. The following workflow, visualized in the diagram below, outlines the necessary steps and decision points. The primary directive is that this chemical waste must be managed as hazardous waste.

DisposalWorkflow start Waste Generated: This compound (Solid or in solution) is_pure Is the waste solely This compound or its residue? start->is_pure no_drain Do NOT dispose of down the drain or in regular trash. start->no_drain collect_pure Collect in a designated, properly labeled 'Hazardous Waste' container for this chemical. is_pure->collect_pure Yes is_mixed Is the waste mixed with other chemicals (e.g., solvents)? is_pure->is_mixed No storage Store in a designated Satellite Accumulation Area (SAA). Keep container closed. collect_pure->storage collect_mixed Collect in a designated 'Hazardous Waste' container. List all components and approximate percentages on the label. is_mixed->collect_mixed Yes collect_mixed->storage full_container Is the container full or has it reached the accumulation time limit (typically 12 months in an SAA)? storage->full_container full_container->storage No contact_ehs Contact your institution's Environmental Health & Safety (EHS) for waste pickup. full_container->contact_ehs Yes disposal EHS or a licensed contractor will transport the waste for proper disposal in accordance with EPA RCRA regulations. contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound.

Never attempt to neutralize this compound waste without the explicit, written approval and protocol from your EHS department. While some simple carboxylic acids may be neutralized for drain disposal in very small quantities, the hazardous nature of this compound makes such a practice unsafe and likely non-compliant without professional oversight.[3][5] Drain disposal of hazardous chemicals is generally prohibited.[3][9]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in a laboratory setting is governed by several key regulations. Understanding this framework is essential for ensuring compliance and avoiding significant penalties.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle to grave."[10] Laboratories that generate hazardous waste are required to follow specific protocols for waste determination, storage, and disposal.[8][11]

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard from the Occupational Safety and Health Administration requires laboratories to have a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[10]

Your institution's EHS department is the primary resource for navigating these complex regulations.[6][8][12] They will provide the necessary guidance, training, and services to ensure your laboratory remains in compliance.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For a larger spill, evacuate the area and contact your institution's emergency response team or EHS.

By following these detailed procedures, researchers, scientists, and drug development professionals can confidently manage the disposal of this compound, upholding the highest standards of safety and environmental stewardship. This commitment not only ensures regulatory compliance but also builds a foundation of trust in the integrity of your laboratory's operations.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations . Medlab Magazine. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Chapter 11: Safety Laws and Standards Pertinent to Laboratories . National Academies of Sciences, Engineering, and Medicine. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • trans-4-ethyl cyclohexane carboxylic acid . ChemBK. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Chemical Waste Disposal Guidelines . Unknown Source. [Link]

  • SAFETY DATA SHEET - 1,4-Cyclohexanedicarboxylic acid, mixture of cis and trans . West Liberty University. [Link]

  • SAFETY DATA SHEET - Cyclohexanecarboxylic acid . Fisher Scientific. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]

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Navigating the Safe Handling of trans-4-Ethylcyclohexanecarboxylic Acid: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

As a cornerstone of research and development in pharmaceuticals and advanced materials, ensuring the safe handling of chemical intermediates like trans-4-Ethylcyclohexanecarboxylic acid is paramount. This guide, compiled by our senior application scientists, provides an in-depth, procedural framework for the requisite Personal Protective Equipment (PPE), and outlines comprehensive operational and disposal plans. Our commitment is to empower researchers with the knowledge to maintain a secure laboratory environment, fostering innovation without compromising safety.

Hazard Identification and GHS Classification

This compound (CAS No. 6833-47-2) is a solid organic compound that presents specific hazards requiring stringent safety measures.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3May cause respiratory irritation.[1]

Signal Word: Warning[1][3]

Understanding these classifications is the foundational step in implementing appropriate safety protocols. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table details the recommended PPE, moving from essential baseline protection to enhanced safeguards for specific procedures.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing.[3]Protects against dust particles and potential splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5]Prevents skin irritation upon contact.[1][2] Nitrile and neoprene gloves offer good resistance to a range of organic acids.[5] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Body Protection A standard laboratory coat, fully buttoned. For larger scale operations, chemical-resistant coveralls are recommended.Provides a barrier against accidental skin contact with the chemical.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[3] If dust generation is unavoidable or if working outside a fume hood, a NIOSH-approved N95 (or equivalent) particulate respirator is required.[6]Protects the respiratory system from irritation caused by inhaling the solid particles of the acid.[1]
Visualizing the PPE Workflow

PPE_Workflow Figure 1: PPE Selection Workflow start Handling this compound eye_face Eye/Face Protection (Goggles/Face Shield) start->eye_face hand Hand Protection (Nitrile/Neoprene Gloves) start->hand body Body Protection (Lab Coat) start->body respiratory Respiratory Protection start->respiratory end Proceed with work eye_face->end hand->end body->end ventilation Work in Fume Hood respiratory->ventilation Preferred respirator Use N95 Respirator respiratory->respirator If dust is generated ventilation->end respirator->end

Caption: PPE selection process for handling the acid.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood.
  • Ventilation Check: Before commencing work, ensure the fume hood is functioning correctly, with the sash at the appropriate height.[3]
  • Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and waste containers, readily available within the work area to minimize movement and potential for spills.

2. Weighing and Transfer:

  • Minimize Dust: When weighing and transferring the solid, use techniques that minimize dust generation. Avoid pouring the solid from a height.
  • Use of Spatula: Employ a clean spatula for transferring the material.
  • Closed System: If possible, use a closed system for transfers to further reduce the risk of inhalation.[7]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the chemical.
  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response

For a minor spill of solid this compound:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended PPE, including respiratory protection.

  • Containment: Prevent the spread of the solid.

  • Cleanup: Carefully sweep the solid material into a designated, labeled hazardous waste container.[8][9] Avoid actions that create dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1][3][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]

Emergency Response Workflow

Emergency_Response Figure 2: Emergency Response Workflow spill Spill Occurs alert Alert Others spill->alert exposure Exposure Occurs exposure->alert eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion ppe Don PPE alert->ppe cleanup Clean Spill ppe->cleanup decontaminate_area Decontaminate Area cleanup->decontaminate_area waste Dispose of Waste decontaminate_area->waste flush_eyes Flush Eyes (15 min) eye->flush_eyes wash_skin Wash Skin skin->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth medical Seek Medical Attention flush_eyes->medical wash_skin->medical fresh_air->medical rinse_mouth->medical

Caption: Steps for responding to spills or exposure.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[1][11]

1. Waste Segregation and Collection:

  • All solid waste, including contaminated gloves, weighing paper, and cleanup materials, must be placed in a clearly labeled, sealed, and compatible hazardous waste container.[8][9]

2. Labeling:

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Final Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[11]

By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure the well-being of all personnel.

References

  • TCI Chemicals. (2025, October 15). SAFETY DATA SHEET: this compound.
  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.
  • TCI Chemicals. (2025, May 27). SAFETY DATA SHEET: (S)-(-)-3-Cyclohexene-1-carboxylic Acid.
  • Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: trans-(4-Ethylcyclohexane)carboxylic acid.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 4-ETHYLCYCLOHEXANECARBOXYLIC ACID.
  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 1-Ethyl-4-methylcyclohexane (cis- and trans- mixture).
  • ChemicalBook. (2023, December 7). trans-4-Hexylcyclohexanecarboxylic acid - Safety Data Sheet.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • Florida State University Emergency Management. (n.d.). Chemical Spills.
  • Environmental Health and Safety. (2011, June 1). SPILL RESPONSE PROCEDURES.
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - trans-4-Butylcyclohexanecarboxylic acid.
  • BenchChem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • MSDS Europe. (n.d.). Hazard statements.
  • Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET: Cyclohexanecarboxylic acid.
  • West Liberty University. (2015, February 10). SAFETY DATA SHEET: 1,4-Cyclohexanedicarboxylic acid, mixture of cis and trans.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Cyclohexanecarboxylic acid.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: trans-4-n-Propylcyclohexanecarboxylic acid.
  • ChemBK. (2024, April 9). 4-trans-ethyl cyclohexane carboxylic acid.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET: 1,4-Cyclohexanedicarboxylic Acid (cis- and trans- mixture).
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: trans-4-(4-chlorophenyl)-1-cyclohexane carboxylic acid.
  • TCI AMERICA. (n.d.). This compound 6833-47-2.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET.
  • University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • TCI Chemicals. (2025, April 28). SAFETY DATA SHEET: cis-4-Cyclohexene-1,2-dicarboxylic Anhydride.
  • International Safety, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • (n.d.). Chemical Resistance of Gloves.pdf.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1H-Indole-2-carboxylic acid.
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET: Cyclohexanecarboxylic acid, methyl ester.
  • School Science Safety. (2023, June 21). Disposal of Hazardous Waste.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • CP Lab Safety. (n.d.). This compound, 25g, Each.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.